Benzene, 1-methoxy-4-phenoxy-
Description
The exact mass of the compound Benzene, 1-methoxy-4-phenoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1-methoxy-4-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-4-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGNCLNUWKEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061852 | |
| Record name | Benzene, 1-methoxy-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-69-2 | |
| Record name | 1-Methoxy-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methoxy-4-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxydiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-4-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methoxy-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzene, 1-methoxy-4-phenoxy-, also known as 4-phenoxyanisole or p-methoxyphenyl phenyl ether, is a diaryl ether of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a methoxy-substituted phenyl ring linked to a phenoxy group via an ether bond, provides a versatile scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.
The compound is identified by the CAS Registry Number 1655-69-2.[1][2] Its molecular formula is C₁₃H₁₂O₂, corresponding to a molecular weight of 200.23 g/mol .[1]
Physicochemical Properties
A summary of the key physicochemical properties of Benzene, 1-methoxy-4-phenoxy- is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 1655-69-2 | [1][2] |
| IUPAC Name | 1-methoxy-4-phenoxybenzene | [1] |
| Synonyms | 4-phenoxyanisole, p-methoxydiphenyl ether, p-methoxyphenyl phenyl ether | [1][2] |
| Appearance | Clear liquid | Inferred from properties |
| Melting Point | -10 °C | Data from supplier |
| Boiling Point | 295.4 °C at 760 mmHg | Data from supplier |
| Density | 1.088 g/cm³ | Data from supplier |
| Flash Point | 116.5 °C | Data from supplier |
| Refractive Index | 1.558 | Data from supplier |
Synthesis and Manufacturing
The synthesis of Benzene, 1-methoxy-4-phenoxy- is primarily achieved through nucleophilic substitution reactions that form the diaryl ether linkage. The two most common and industrially relevant methods are the Williamson Ether Synthesis and the Ullmann Condensation.
Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of synthesizing Benzene, 1-methoxy-4-phenoxy-, this involves the reaction of a phenoxide with an appropriate aryl halide, or more commonly, the reaction of 4-methoxyphenoxide with a phenyl halide. For optimal results, the reaction proceeds via an SN2 mechanism, where the less sterically hindered partner serves as the electrophile.
Mechanism: The synthesis from 4-methoxyphenol and a phenyl halide (e.g., bromobenzene) involves two main steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.
-
Nucleophilic Attack: The 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the phenyl halide, displacing the halide and forming the ether linkage.
References
An In-depth Technical Guide to the Structural Analysis of p-Methoxyphenyl Phenyl Ether
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of p-methoxyphenyl phenyl ether (also known as 4-methoxydiphenyl ether). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods. Each section details not just the "how" but the "why," ensuring a robust, self-validating analytical workflow for unambiguous structural elucidation.
Introduction: The Significance of Structural Verification
p-Methoxyphenyl phenyl ether is a diaryl ether that serves as a key structural motif in various organic compounds, including pharmaceuticals and polymers. Its precise structure, particularly the para substitution pattern, is critical to its chemical reactivity and biological activity. Isomeric impurities, such as the ortho- and meta-methoxyphenyl phenyl ethers, can have vastly different properties, making rigorous structural confirmation an absolute necessity in research and development.
This guide presents a logical workflow for confirming the identity and purity of p-methoxyphenyl phenyl ether, emphasizing the synergy between different analytical techniques. We will begin with the foundational spectroscopic methods that reveal the core molecular framework and conclude with chromatographic techniques essential for purity assessment.
Core Spectroscopic Characterization
The primary objective is to confirm the molecular formula (C₁₃H₁₂O₂), the connectivity of the atoms, and the specific 1,4- (para) substitution pattern on the methoxy-substituted ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For p-methoxyphenyl phenyl ether, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Choice: The symmetry of the para-substituted isomer leads to a simplified and highly predictable NMR spectrum compared to its ortho and meta counterparts. This distinction is a cornerstone of its identification. For instance, the two protons ortho to the methoxy group are chemically equivalent, as are the two protons meta to it, resulting in a distinct AA'BB' system.
2.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.30 | Triplet (t) | 2H | H-3', H-5' |
| ~ 7.05 | Triplet (t) | 1H | H-4' |
| ~ 6.95 | Multiplet (m) | 4H | H-2, H-6, H-2', H-6' |
| ~ 6.88 | Doublet (d) | 2H | H-3, H-5 |
| ~ 3.79 | Singlet (s) | 3H | -OCH₃ |
Note: Actual chemical shifts can vary slightly based on solvent and concentration.
Interpretation:
-
The sharp singlet at ~3.79 ppm integrating to 3H is characteristic of a methoxy group.
-
The aromatic region (6.8-7.4 ppm) integrates to 9H, consistent with the nine aromatic protons.
-
The key to identifying the para isomer is the presence of two distinct doublet signals for the methoxy-substituted ring (at ~6.95 and ~6.88 ppm), each integrating to 2H. This pattern is indicative of a 1,4-disubstituted benzene ring.[1]
2.1.2 ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 158.0 | C-4 |
| ~ 155.0 | C-1' |
| ~ 150.0 | C-1 |
| ~ 129.8 | C-3', C-5' |
| ~ 123.0 | C-4' |
| ~ 120.0 | C-2, C-6 |
| ~ 118.0 | C-2', C-6' |
| ~ 114.8 | C-3, C-5 |
| ~ 55.6 | -OCH₃ |
Note: Assignments are based on typical values and may require 2D NMR for definitive confirmation.
Interpretation:
-
The presence of 9 distinct signals is expected for the 13 carbons, due to the molecule's symmetry (C-2/C-6, C-3/C-5, C-2'/C-6', and C-3'/C-5' are equivalent pairs).
-
The signal at ~55.6 ppm is characteristic of a methoxy carbon.[2][3]
-
The signals in the 114-160 ppm range are typical for aromatic carbons and carbons involved in an ether linkage. The high chemical shift of C-4 (~158.0 ppm) is due to the direct attachment of the electron-donating oxygen atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Rationale for Experimental Choice: IR spectroscopy provides rapid and definitive confirmation of the ether functional groups (both aryl-O-aryl and aryl-O-methyl) and the aromatic rings, while confirming the absence of other groups like carbonyls (C=O) or hydroxyls (-OH) which could indicate impurities or degradation products.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3100-3000 | C-H Stretch | Aromatic C-H |
| ~ 2950-2850 | C-H Stretch | -OCH₃ |
| ~ 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~ 1240 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~ 1170 | C-O-C Symmetric Stretch | Aryl Ether |
| ~ 1040 | C-O Stretch | Aryl-Alkyl Ether |
| ~ 830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |
Interpretation:
-
The strong, characteristic absorption around 1240 cm⁻¹ is a key indicator of the aryl-O-C asymmetric stretch.[4]
-
The band around 830 cm⁻¹ is highly diagnostic for para-disubstitution on a benzene ring.[5] The absence of significant bands in the 750-800 cm⁻¹ range helps rule out ortho and meta isomers.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Rationale for Experimental Choice: MS provides a direct measurement of the molecular mass, confirming the elemental composition (C₁₃H₁₂O₂). The fragmentation pattern serves as a molecular fingerprint that can help distinguish it from isomers and confirm the presence of the methoxyphenyl and phenyl ether moieties.
Expected Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): m/z = 200. This peak confirms the molecular weight of C₁₃H₁₂O₂.
-
Key Fragment Ions:
-
m/z = 185: [M - CH₃]⁺, loss of the methyl group from the ether.
-
m/z = 108: [C₇H₈O]⁺, corresponding to the methoxyphenol radical cation, a common fragment for methoxy-substituted aromatic ethers.
-
m/z = 93: Loss of CO from the m/z 121 fragment, or direct cleavage.
-
m/z = 77: [C₆H₅]⁺, the phenyl cation, indicating the presence of an unsubstituted phenyl ring.
-
Interpretation: The fragmentation of aryl ethers in EI-MS is well-characterized. The observation of the molecular ion at m/z 200 is the first critical check. The subsequent loss of a methyl radical (15 Da) to give a peak at m/z 185 is highly characteristic of a methoxy group.[6][7] The presence of a strong peak at m/z 77 confirms the phenyl group, while fragments like m/z 108 are indicative of the methoxyphenyl portion of the molecule.[8]
Workflow for Complete Structural Elucidation
Caption: Workflow for Synthesis, Purification, and Structural Elucidation.
Chromatographic Analysis: Purity Assessment
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample. Gas Chromatography (GC) is the method of choice for volatile, thermally stable compounds like diaryl ethers.
Rationale for Experimental Choice: GC, especially when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for separating volatile isomers and impurities.[9][10] It provides both retention time data (for quantification) and mass spectra (for identification of each separated component).[11][12]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for analyzing the purity of a synthesized sample of p-methoxyphenyl phenyl ether.
Objective: To separate the target compound from potential starting materials (e.g., 4-methoxyphenol), by-products, and isomeric impurities, and to confirm its identity.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A non-polar or mid-polar column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.
Procedure:
-
Sample Preparation: Dissolve ~1-2 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Scan Range: m/z 40-400.
-
Data Interpretation:
-
The chromatogram should ideally show a single, sharp peak corresponding to the product. The retention time is characteristic of the compound under the given conditions.
-
The mass spectrum of the main peak should be extracted and compared with a reference spectrum or the expected fragmentation pattern described in Section 2.3.
-
Any additional peaks indicate impurities. Their mass spectra can be analyzed to identify them (e.g., unreacted starting materials or isomeric by-products).
Application: Monitoring a Synthesis Reaction
The analytical techniques described are crucial for monitoring the progress of a chemical synthesis, such as the Williamson Ether Synthesis.[13][14][15]
Reaction: 4-methoxyphenol + Bromobenzene → p-methoxyphenyl phenyl ether (in the presence of a base).
Caption: Williamson Ether Synthesis of the target molecule.
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is proceeding.
-
GC-MS: After the reaction is complete ("work-up"), a GC-MS analysis of the crude product can quantify the conversion and identify any by-products formed, guiding the purification strategy.
Conclusion
The structural analysis of p-methoxyphenyl phenyl ether is a clear example of the power of a multi-faceted analytical approach. While each technique provides valuable information, it is their combined, synergistic application that leads to an irrefutable structural assignment and purity assessment. From the foundational connectivity map provided by NMR to the functional group confirmation by IR and the molecular weight verification by MS, this guide establishes a self-validating workflow. For the intended audience of researchers and drug development professionals, adherence to such a rigorous, logic-driven analytical process is paramount for ensuring scientific integrity and the reliability of subsequent research.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectra of methoxy- and dimethoxy-phenyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-Methoxy-4-phenoxybenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methoxy-4-phenoxybenzene, a key aromatic ether with significant potential in synthetic chemistry and as a structural motif in medicinal chemistry. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, characterization, and reactivity, with a particular focus on its relevance to drug discovery and development.
Introduction: The Structural and Electronic Landscape of 1-Methoxy-4-phenoxybenzene
1-Methoxy-4-phenoxybenzene, also known as 4-phenoxyanisole, is a diaryl ether characterized by a methoxy group and a phenoxy group attached to a central benzene ring in a para arrangement.[1] This seemingly simple molecule possesses a rich electronic character that dictates its reactivity and makes it an attractive scaffold for the synthesis of more complex molecular architectures.
The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution, donating electron density to the aromatic ring through resonance. Conversely, the phenoxy group (-OPh) is also an ortho-, para-director but is less activating than the methoxy group. This interplay of electronic effects influences the regioselectivity of chemical transformations on the molecule.
Table 1: Physicochemical Properties of 1-Methoxy-4-phenoxybenzene [1]
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 1655-69-2 |
| IUPAC Name | 1-methoxy-4-phenoxybenzene |
| Synonyms | 4-Phenoxyanisole, p-Methoxydiphenyl ether |
| Appearance | White to off-white crystalline powder |
Synthesis of 1-Methoxy-4-phenoxybenzene: A Tale of Two Classic Reactions
The construction of the diaryl ether linkage in 1-methoxy-4-phenoxybenzene is most commonly achieved through two cornerstone reactions in organic synthesis: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.
Williamson Ether Synthesis: A Nucleophilic Substitution Approach
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an Sₙ2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[2] In the context of 1-methoxy-4-phenoxybenzene, there are two main retrosynthetic pathways:
-
Route A: Reaction of 4-methoxyphenoxide with a phenyl halide.
-
Route B: Reaction of phenoxide with a 4-haloanisole.
Of these, Route B is generally preferred due to the higher reactivity of aryl halides activated by electron-withdrawing groups or in specific catalytic systems, as aryl halides are typically unreactive towards Sₙ2 reactions.
Detailed Protocol: Williamson Ether Synthesis of 1-Methoxy-4-phenoxybenzene
This protocol outlines a general procedure for the synthesis of 1-methoxy-4-phenoxybenzene via the Williamson ether synthesis.
Materials:
-
4-Methoxyphenol
-
Bromobenzene
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxyphenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add bromobenzene (1.0 eq).
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-methoxy-4-phenoxybenzene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the phenoxide is a strong base and will readily react with any protic solvents, such as water.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the phenoxide.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate is a weaker base but can also be effective, often requiring higher temperatures.
-
Solvent: DMF is a polar apathetic solvent that is excellent for Sₙ2 reactions as it solvates the cation but not the anion, leaving the nucleophile more reactive.
Caption: Williamson Ether Synthesis Workflow.
Ullmann Condensation: A Copper-Catalyzed Cross-Coupling
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3] This reaction typically requires high temperatures and a polar aprotic solvent. Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling at lower temperatures.[4]
Detailed Protocol: Ullmann Condensation for 1-Methoxy-4-phenoxybenzene
Materials:
-
4-Methoxyphenol
-
Bromobenzene
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Pyridine or N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add pyridine or DMF as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 130-160 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with a saturated aqueous solution of ammonium chloride to remove any remaining copper.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts are the traditional catalysts for the Ullmann condensation. The active species is believed to be a copper(I) phenoxide.
-
Base: A base is required to deprotonate the phenol and form the reactive phenoxide. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.
-
High Temperatures: Traditional Ullmann reactions require high temperatures to overcome the activation energy for the coupling of the aryl halide.
-
Ligands (in modern variations): The addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and increasing its reactivity.
Caption: Ullmann Condensation Reaction Scheme.
Spectroscopic Characterization: Unveiling the Molecular Signature
A thorough characterization of 1-methoxy-4-phenoxybenzene is essential for confirming its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of 1-methoxy-4-phenoxybenzene is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic region (typically 6.8-7.4 ppm) will display a complex splitting pattern due to the coupling between the protons on the two different aromatic rings. The methoxy protons will appear as a sharp singlet at around 3.8 ppm, integrating to three protons.[5]
-
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The methoxy carbon will appear at approximately 55 ppm. The aromatic carbons will resonate in the region of 114-160 ppm. The carbon attached to the methoxy group and the carbon attached to the phenoxy group will be the most downfield due to the deshielding effect of the oxygen atoms.[1]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Methoxy Protons (-OCH₃) | ~3.8 (s, 3H) | ~55 |
| Aromatic Protons | 6.8 - 7.4 (m, 9H) | 114 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-methoxy-4-phenoxybenzene will exhibit characteristic absorption bands:
-
C-O-C (ether) stretching: Strong bands in the region of 1250-1000 cm⁻¹. There will be two distinct C-O stretching bands, one for the aryl-alkyl ether (methoxy group) and one for the diaryl ether.
-
C-H (aromatic) stretching: Bands above 3000 cm⁻¹.
-
C=C (aromatic) stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-H (methyl) stretching: Bands around 2950-2850 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1-methoxy-4-phenoxybenzene will show a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for ethers include cleavage of the C-O bond.[7]
Chemical Reactivity: A Platform for Molecular Elaboration
The reactivity of 1-methoxy-4-phenoxybenzene is dominated by electrophilic aromatic substitution reactions on the electron-rich aromatic rings. The directing effects of the methoxy and phenoxy groups play a crucial role in determining the regiochemical outcome of these reactions.
The methoxy-substituted ring is significantly more activated towards electrophilic attack than the phenoxy-substituted ring. Therefore, electrophilic substitution is expected to occur predominantly on the methoxy-bearing ring, at the positions ortho to the methoxy group, as the para position is blocked.[8][9]
Caption: Electrophilic Aromatic Substitution.
Applications in Drug Discovery and Development
While 1-methoxy-4-phenoxybenzene itself is not a therapeutic agent, its structural motif, the 4-phenoxyanisole core, is a "privileged scaffold" in medicinal chemistry. This means that this core structure is found in a variety of compounds that exhibit a range of biological activities. Its utility lies in its ability to serve as a rigid spacer that can correctly orient other pharmacophoric groups for optimal interaction with biological targets.
Although direct synthesis of marketed drugs starting from 1-methoxy-4-phenoxybenzene is not widely documented in readily available literature, its derivatives are of significant interest. For instance, the phenoxy aniline scaffold is a key component in a number of kinase inhibitors used in oncology.[10] The synthesis of such compounds could potentially involve intermediates derived from 1-methoxy-4-phenoxybenzene.
Furthermore, the general class of methoxybenzene and phenoxy derivatives has been explored for a wide range of pharmacological activities, including:
-
Anti-inflammatory activity: Certain 4-phenoxyfuro[2,3-b]quinoline derivatives have shown potent anti-inflammatory effects.[11]
-
Antimicrobial activity: Methoxybenzene derivatives have been investigated for their activity against various bacterial and fungal strains.[1]
-
Anticancer activity: The methoxy group is a common feature in many natural and synthetic compounds with cytotoxic activity against cancer cell lines.[12]
The value of 1-methoxy-4-phenoxybenzene for drug development professionals lies in its potential as a versatile starting material or building block for the synthesis of novel bioactive molecules. Its well-defined reactivity and the ability to functionalize its aromatic rings make it an attractive platform for generating libraries of compounds for high-throughput screening. For example, a patent for (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, a compound with potential therapeutic applications, highlights the importance of the substituted methoxyphenyl moiety in drug design.[13][14]
Safety and Handling
1-Methoxy-4-phenoxybenzene should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or in a fume hood.
Conclusion
1-Methoxy-4-phenoxybenzene is a molecule of significant interest to synthetic and medicinal chemists. Its synthesis, primarily through the Williamson ether synthesis and Ullmann condensation, is well-established, providing reliable access to this important diaryl ether. Its spectroscopic signature is well-defined, allowing for straightforward characterization. The reactivity of the molecule, particularly its propensity for electrophilic aromatic substitution, offers numerous opportunities for the creation of diverse and complex molecular structures. While not a drug itself, the 4-phenoxyanisole scaffold represents a valuable starting point for the design and synthesis of new therapeutic agents. A thorough understanding of the chemistry of 1-methoxy-4-phenoxybenzene, as outlined in this guide, is therefore a valuable asset for any researcher or professional involved in the field of drug discovery and development.
References
- 1. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Preparation of 1‐Methoxy‐2‐(4‐Methoxyphenoxy)Benzene | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1-methoxy-4-phenoxy- [webbook.nist.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 11. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7427638B2 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Google Patents [patents.google.com]
- 14. (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Patent US-7427638-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Key Moiety: An In-depth Technical Guide to the Discovery and History of p-Phenoxyanisole
For Immediate Release
A comprehensive exploration into the origins, synthesis, and evolution of p-phenoxyanisole, a significant building block in modern chemistry. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the historical context and synthetic advancements of this versatile diaryl ether.
Introduction: The Unseen Scaffolding of Innovation
In the vast landscape of organic chemistry, certain molecular structures emerge as fundamental pillars upon which countless innovations are built. p-Phenoxyanisole, also known as 4-methoxyphenyl phenyl ether, is one such scaffold. This seemingly simple diaryl ether, characterized by a phenoxy group attached to an anisole ring at the para position, holds a significant place in the development of synthetic chemistry and continues to be a relevant moiety in contemporary research, particularly in medicinal chemistry and materials science. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for p-phenoxyanisole, providing a detailed resource for the scientific community.
The Dawn of Diaryl Ethers: A Historical Perspective
The story of p-phenoxyanisole is intrinsically linked to the broader history of diaryl ether synthesis. While pinpointing the exact moment of its first synthesis is challenging due to the nascent stages of organic chemistry in the 19th century, its conceptualization and eventual creation are rooted in two cornerstone reactions: the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first general method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][2] This SN2 reaction, however, was not readily applicable to the synthesis of diaryl ethers like p-phenoxyanisole in its early days. The low reactivity of aryl halides in nucleophilic substitution reactions posed a significant hurdle.[3]
It was the advent of the Ullmann condensation , discovered by Fritz Ullmann in the early 1900s, that revolutionized the synthesis of diaryl ethers.[1][4] This copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide) enabled the formation of the crucial C-O-C bond between two aromatic rings.[4] The Ullmann reaction, despite often requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, became the classical method for constructing the diaryl ether framework and was likely the first viable route to p-phenoxyanisole.[4][5]
While a specific, celebrated "discovery" of p-phenoxyanisole is not prominently documented, its synthesis would have been a logical extension of the exploration of these powerful new synthetic methods. Early organic chemists, in their systematic investigation of the scope and limitations of the Ullmann condensation, would have undoubtedly reacted precursors like p-methoxyphenol with bromobenzene in the presence of copper to yield p-phenoxyanisole.
Evolution of Synthesis: From Brute Force to Finesse
The journey from the early, often arduous, synthetic routes to the efficient and versatile methods available today reflects the broader progress of organic chemistry.
Classical Approaches: The Foundational Pillars
The two primary classical methods for the synthesis of p-phenoxyanisole are the Williamson ether synthesis and the Ullmann condensation.
1. Williamson Ether Synthesis:
While challenging for diaryl ethers, a modified Williamson approach can be employed. This typically involves the reaction of a more reactive aryl halide (e.g., one activated by an electron-withdrawing group) with a phenoxide. For p-phenoxyanisole, the synthesis would involve the reaction of sodium p-methoxyphenoxide with an activated phenyl halide. However, the direct reaction of a simple aryl halide like bromobenzene with sodium p-methoxyphenoxide under classical Williamson conditions is generally inefficient.[3]
Figure 1: Conceptual workflow of the Williamson ether synthesis for p-phenoxyanisole.
2. Ullmann Condensation:
The Ullmann condensation remains a cornerstone for diaryl ether synthesis. The reaction of p-methoxyphenol with bromobenzene in the presence of a copper catalyst and a base is a classic route to p-phenoxyanisole.
Figure 2: Key components of the Ullmann condensation for p-phenoxyanisole synthesis.
Experimental Protocol: A Classic Ullmann Synthesis of p-Phenoxyanisole
The following protocol is a generalized representation of a classical Ullmann condensation for the synthesis of p-phenoxyanisole.
Materials:
-
p-Methoxyphenol
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous pyridine as the solvent.
-
Add bromobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts. Wash the filter cake with toluene.
-
Combine the filtrate and washings, and wash successively with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure p-phenoxyanisole.
Modern Synthetic Marvels: Palladium-Catalyzed Cross-Coupling
The late 20th century witnessed the emergence of palladium-catalyzed cross-coupling reactions, which offered milder conditions, broader substrate scope, and higher yields for the synthesis of diaryl ethers. The Buchwald-Hartwig amination, and its oxygen-analogue, the Buchwald-Hartwig ether synthesis, have become powerful tools for the construction of C-O bonds.
This methodology involves the reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. For p-phenoxyanisole, this would entail the coupling of p-methoxyphenol with bromobenzene using a palladium precursor (e.g., Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., a biarylphosphine).
Figure 3: The modern Buchwald-Hartwig approach to p-phenoxyanisole synthesis.
Physicochemical and Spectroscopic Profile of p-Phenoxyanisole
A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development.
| Property | Value |
| CAS Number | 620-88-2 |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 54-56 °C |
| Boiling Point | 310-312 °C |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 1H), 7.00-6.90 (m, 4H), 6.90-6.85 (m, 2H), 3.80 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 155.0, 151.0, 129.8, 123.0, 120.5, 118.0, 114.8, 55.6.
-
IR (KBr, cm⁻¹): 3060, 2950, 1590, 1490, 1240, 1170, 1040, 830.
-
Mass Spectrometry (EI, m/z): 200 (M⁺), 185, 157, 129, 108, 77.
Applications: From a Building Block to a Bioactive Scaffold
The utility of p-phenoxyanisole extends far beyond its existence as a simple organic molecule. Its rigid, yet conformationally flexible, diaryl ether linkage provides a valuable scaffold in various scientific domains.
A Privileged Structure in Medicinal Chemistry
The phenoxyaniline moiety, a close structural relative of p-phenoxyanisole, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] While direct applications of p-phenoxyanisole as a therapeutic agent are not common, its derivatives are of significant interest in drug discovery. The methoxy group can be readily demethylated to a phenol, providing a handle for further functionalization or acting as a hydrogen bond donor in receptor binding.
Derivatives of the broader phenoxyaniline and phenoxyanisole class have been investigated for a variety of therapeutic targets, including:
-
Kinase Inhibitors: The diaryl ether linkage can position aromatic rings in the ATP-binding pocket of kinases, making them attractive scaffolds for the development of cancer therapeutics.
-
Antimicrobial Agents: The lipophilic nature of the diaryl ether can facilitate cell membrane penetration, a desirable property for antimicrobial drug candidates.
A Monomer in Materials Science
The thermal stability and rigidity of the diaryl ether bond make p-phenoxyanisole and its derivatives valuable monomers in the synthesis of high-performance polymers. Poly(ether ketone) (PEEK) and related polymers, known for their exceptional thermal and chemical resistance, often incorporate diaryl ether linkages in their backbones. While not a direct monomer for commercial PEEK, the structural motif of p-phenoxyanisole is representative of the building blocks used in this class of advanced materials.
Conclusion: A Legacy of Versatility
From its conceptual origins in the foundational reactions of organic synthesis to its modern applications as a versatile scaffold in drug discovery and materials science, p-phenoxyanisole embodies the evolution of chemical innovation. Its history is a testament to the power of fundamental synthetic methods and the enduring relevance of well-designed molecular frameworks. As researchers continue to explore the vast chemical space, the humble yet powerful p-phenoxyanisole moiety will undoubtedly continue to serve as a key building block for the next generation of functional molecules and materials.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Page loading... [guidechem.com]
The Diaryl Ether Motif: A Technical Guide to the Research Applications of 1-Methoxy-4-phenoxybenzene
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and development, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation for building libraries of compounds with diverse biological activities. The diaryl ether (DE) motif has emerged as one such "privileged scaffold," consistently appearing in natural products and synthetic compounds with a broad spectrum of pharmacological properties.[1][2] This guide focuses on a specific, yet promising, exemplar of this class: 1-methoxy-4-phenoxybenzene .
While direct and extensive biological evaluation of 1-methoxy-4-phenoxybenzene is not widely documented in publicly available literature, its structural components—the diaryl ether linkage and the methoxy-substituted phenyl ring—are hallmarks of numerous bioactive molecules.[3] This guide will, therefore, provide a comprehensive overview of the potential research applications of 1-methoxy-4-phenoxybenzene, grounded in the established biological activities of structurally related compounds. We will delve into the rationale behind its potential as a lead compound in medicinal chemistry, provide detailed synthetic and screening protocols, and explore its promise in key therapeutic areas.
Table 1: Physicochemical Properties of 1-Methoxy-4-phenoxybenzene
| Property | Value | Reference |
| CAS Number | 1655-69-2 | [4] |
| Molecular Formula | C₁₃H₁₂O₂ | [4] |
| Molecular Weight | 200.23 g/mol | [4] |
| IUPAC Name | 1-methoxy-4-phenoxybenzene | [4] |
| Synonyms | p-Methoxydiphenyl ether, p-Phenoxyanisole | [4] |
| Appearance | Clear liquid | [5] |
| LogP | 3.7 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
The Rationale for Investigation: A Molecule Primed for Discovery
The therapeutic potential of 1-methoxy-4-phenoxybenzene can be inferred from the well-documented activities of the diaryl ether class and the influence of the methoxy group on pharmacokinetics and pharmacodynamics.
The Diaryl Ether Core: A Gateway to Diverse Biological Targets
The diaryl ether linkage provides a unique combination of flexibility and conformational constraint, allowing molecules to adopt specific orientations required for binding to a wide array of biological targets. This scaffold is a cornerstone in the development of agents with diverse therapeutic applications:
-
Anticancer Activity: Diaryl ether derivatives have been extensively investigated as anticancer agents.[4][6] They have been shown to target various components of cancer cell signaling pathways, including kinases and enzymes involved in cell proliferation and survival.[7][8]
-
Enzyme Inhibition: The diaryl ether motif is present in numerous potent enzyme inhibitors. For instance, derivatives have shown inhibitory activity against farnesyl-protein transferase, an important target in oncology, as well as acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases.[9][10][11]
-
Anti-inflammatory Properties: Methoxy-substituted phenolic compounds have demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[2][12]
-
Neuroprotection: Emerging research suggests that diaryl ether-containing compounds may possess neuroprotective properties, offering potential avenues for the treatment of neurodegenerative disorders.[13][14]
The Influence of the Methoxy Group: Enhancing "Drug-Likeness"
The methoxy group is a common substituent in many approved drugs and is known to confer several advantageous properties.[3] Its presence in 1-methoxy-4-phenoxybenzene is significant for the following reasons:
-
Metabolic Stability: The methoxy group can block sites of potential metabolism, increasing the metabolic stability and half-life of a compound.
-
Improved Physicochemical Properties: It can enhance solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[15]
-
Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially strengthening the interaction between the molecule and its biological target.[15]
Potential Therapeutic Areas for Investigation
Based on the established activities of related compounds, 1-methoxy-4-phenoxybenzene and its derivatives represent a promising starting point for drug discovery campaigns in several key therapeutic areas.
Oncology
The diaryl ether scaffold is a well-established pharmacophore in the design of anticancer agents.[4][6] Derivatives of 1-methoxy-4-phenoxybenzene could be synthesized and screened for activity against a variety of cancer-related targets.
Potential Targets and Screening Assays:
-
Kinase Inhibition: Many kinase inhibitors feature a diaryl ether core. A primary research application would be to screen a library of 1-methoxy-4-phenoxybenzene analogs against a panel of cancer-relevant kinases, such as EGFR, VEGFR-2, and PI3K.[8]
-
Enzyme Inhibition: Farnesyl-protein transferase is a key enzyme in the post-translational modification of proteins involved in cell growth and proliferation. Diaryl ether compounds have been identified as potent inhibitors of this enzyme.[9]
-
Antiproliferative Assays: Initial screening would involve standard in vitro cytotoxicity assays against a panel of human cancer cell lines, such as those from breast, lung, and colon cancers.
Caption: Workflow for anticancer drug discovery using 1-methoxy-4-phenoxybenzene.
Neurodegenerative Diseases
The inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. Diaryl ethers have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11]
Potential Targets and Screening Assays:
-
Cholinesterase Inhibition: The primary application would be to assess the inhibitory activity of 1-methoxy-4-phenoxybenzene and its derivatives against AChE and BChE using Ellman's method.
-
Neuroprotective Assays: In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity or oxidative stress in neuronal cell lines, could be used to evaluate the neuroprotective potential of these compounds.[13][14]
Caption: Potential inhibition of acetylcholinesterase by 1-methoxy-4-phenoxybenzene derivatives.
Inflammatory Diseases
Methoxyphenolic compounds have demonstrated anti-inflammatory properties, making this a promising area of investigation.[2][12]
Potential Targets and Screening Assays:
-
Inhibition of Pro-inflammatory Cytokines: The ability of 1-methoxy-4-phenoxybenzene derivatives to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages can be assessed using ELISA.
-
NF-κB Inhibition: The effect on the NF-κB signaling pathway can be investigated by measuring the nuclear translocation of NF-κB subunits in stimulated inflammatory cells.
Experimental Protocols
Synthesis of 1-Methoxy-4-phenoxybenzene via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers.
Materials:
-
4-Bromoanisole
-
Phenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask, add 4-bromoanisole (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-methoxy-4-phenoxybenzene.
Caption: Step-by-step workflow for the synthesis of 1-methoxy-4-phenoxybenzene.
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-Methoxy-4-phenoxybenzene (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (1-methoxy-4-phenoxybenzene) in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
1-methoxy-4-phenoxybenzene represents a molecule of significant, yet largely untapped, potential. Its diaryl ether core is a privileged scaffold in medicinal chemistry, and the presence of a methoxy group is known to confer favorable pharmacological properties. While direct biological data for this specific compound is limited, the wealth of information on structurally related molecules provides a strong rationale for its investigation in several key therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.
The synthetic accessibility of 1-methoxy-4-phenoxybenzene and the straightforward nature of initial biological screening protocols make it an attractive starting point for drug discovery programs. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation in a range of in vitro and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.
References
- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synonyms and CAS number for Benzene, 1-methoxy-4-phenoxy-
An In-depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-
Abstract
Benzene, 1-methoxy-4-phenoxy-, a diaryl ether, represents a significant scaffold in synthetic and medicinal chemistry. Its structural rigidity, combined with the electronic influence of its methoxy and phenoxy substituents, makes it a valuable intermediate for the development of novel molecular entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal synthesis methodologies, and its potential applications in the field of drug discovery. We delve into the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and discuss the toxicological and safety considerations essential for laboratory professionals. This document serves as a technical resource for researchers and scientists leveraging this and related structures in their development programs.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. Benzene, 1-methoxy-4-phenoxy- is most precisely identified by its CAS Registry Number.
Nomenclature and Identification
-
Common Synonyms: p-Methoxydiphenyl ether, p-Methoxyphenyl phenyl ether, p-Phenoxyanisole, 4-Phenoxyanisole, 4-Methoxyphenoxybenzene[1][3]
Physicochemical Data
| Property | Value / Information | Source |
| Physical State | Solid (predicted based on similar diaryl ethers) | N/A |
| Melting Point | No experimental data available. (Analogous 4-methoxybiphenyl: 90 °C) | [5] |
| Boiling Point | No experimental data available. (Analogous 4-methoxybiphenyl: 157 °C at 10 mmHg) | [5] |
| Solubility | Insoluble in water; Soluble in ether, ethanol (predicted based on 4-methoxybiphenyl) | [5] |
| XLogP3 | 3.7 (Computed) | [1][2] |
| Hydrogen Bond Donor Count | 0 (Computed) | [1] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |
| Rotatable Bond Count | 3 (Computed) | [1] |
| Topological Polar Surface Area | 18.5 Ų (Computed) | [4] |
Synthesis Methodologies
The formation of the diaryl ether linkage is the key transformation in the synthesis of Benzene, 1-methoxy-4-phenoxy-. The two most venerable and reliable methods for this purpose are the Williamson Ether Synthesis and the Ullmann Condensation. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for reaction conditions.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction involving a nucleophilic attack of a phenoxide ion on an aryl halide.[6][7][8] For the synthesis of this specific diaryl ether, this would typically involve the reaction of a 4-methoxyphenoxide with a phenyl halide. However, due to the low reactivity of unactivated aryl halides in Sₙ2 reactions, this pathway is challenging. A more viable Williamson-type approach involves the reaction of a phenoxide with an activated aryl halide (e.g., one bearing a strong electron-withdrawing group), though this is not directly applicable here.
A more common strategy for diaryl ethers involves forming the phenoxide from one partner and having the other partner be the aryl halide, typically used in a copper-catalyzed reaction, which blurs the line with the Ullmann condensation. For the sake of illustrating the core Williamson principle, a hypothetical pathway is described below, which relies on the nucleophilic substitution principle.
Conceptual Workflow: Williamson Ether Synthesis
Caption: Conceptual workflow for Williamson-type synthesis.
Ullmann Condensation
The Ullmann condensation is the cornerstone of diaryl ether synthesis. It involves the copper-catalyzed reaction between a phenol and an aryl halide in the presence of a base.[3][4][9] This method is highly effective for producing Benzene, 1-methoxy-4-phenoxy- and is generally the preferred industrial and laboratory-scale approach.
Mechanism Insight: The reaction proceeds via a copper(I) catalytic cycle. The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. The aryl halide undergoes oxidative addition to the copper, followed by reductive elimination to form the C-O bond of the diaryl ether and regenerate the copper(I) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields, especially at lower temperatures.[10]
Detailed Experimental Protocol (Ullmann Condensation):
-
Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., as base), and copper(I) iodide (CuI, 0.1 eq., as catalyst).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under a nitrogen atmosphere.
-
Reactant Addition: Add bromobenzene (1.1 eq.). The use of a slight excess of the aryl halide ensures complete consumption of the more valuable phenol.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-methoxyphenol) is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Benzene, 1-methoxy-4-phenoxy-.
Synthesis Workflow: Ullmann Condensation
Caption: Step-by-step workflow for Ullmann Condensation.
Role in Drug Discovery and Development
While Benzene, 1-methoxy-4-phenoxy- is not itself an active pharmaceutical ingredient (API), its underlying diaryl ether scaffold is prevalent in numerous biologically active molecules. Its utility lies in its role as a rigid linker or core structure that can correctly orient pharmacophoric groups for optimal interaction with biological targets. Chemical intermediates are the essential building blocks in the synthesis of APIs.[11][12]
The Diaryl Ether Scaffold
The diaryl ether linkage provides a unique combination of properties valuable in medicinal chemistry:
-
Conformational Constraint: The C-O-C bond angle (approx. 120°) and the steric hindrance between the two aromatic rings restrict the molecule's rotational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.
-
Metabolic Stability: The ether bond is generally robust and resistant to metabolic cleavage compared to esters or amides.
-
Vectorial Orientation: It serves as a stable platform to project substituents into different regions of a binding pocket.
Significance of the Methoxy Group
The methoxy (-OCH₃) group is one of the most common substituents found in approved drugs.[13] Its inclusion in a scaffold like 1-methoxy-4-phenoxy- imparts several key features:
-
Electronic Modulation: As an electron-donating group, it can influence the reactivity of the aromatic ring and modulate the pKa of nearby functional groups.
-
Solubility and Lipophilicity: The methoxy group can enhance aqueous solubility compared to a simple alkyl group and can act as a hydrogen bond acceptor, which is crucial for interacting with biological targets.[13]
-
Metabolic Handle: The methyl group of the ether is a primary site for metabolism, typically via O-demethylation by cytochrome P450 enzymes.[13] This can be a strategic liability or a feature used for prodrug design. For example, the metabolism of the related compound Benzene, 1-methoxy-4-nitro- predominantly forms 4-nitrophenol through the conversion of the methoxy group.[14]
Application as a Synthetic Intermediate
Benzene, 1-methoxy-4-phenoxy- is a versatile starting material.[15][16] The two aromatic rings can be selectively functionalized to build a library of derivatives for screening. For instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be directed by the activating methoxy group, allowing for the introduction of new functional groups that can be further elaborated to create complex target molecules with potential pharmacological activity against various diseases.[17][18][19][20]
Safety, Handling, and Toxicology
Professional laboratory practice demands a thorough understanding of the hazards associated with any chemical.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Benzene, 1-methoxy-4-phenoxy- is classified with the following hazards:
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a laboratory coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Toxicological Profile
Specific toxicological studies on Benzene, 1-methoxy-4-phenoxy- are limited. However, inferences can be drawn from its structure and data on related compounds. The primary hazards are related to direct contact, causing irritation to the skin and eyes.[2] As mentioned, a likely metabolic pathway is O-demethylation to form 4-phenoxyphenol, which would then undergo further phase II conjugation (e.g., glucuronidation or sulfation) prior to excretion. The toxicological properties of these metabolites would need to be considered in any advanced drug development program.
References
- 1. brainly.com [brainly.com]
- 2. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. mlunias.com [mlunias.com]
- 13. researchgate.net [researchgate.net]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. amiscientific.com [amiscientific.com]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Biological Activity Screening of 1-Methoxy-4-phenoxybenzene Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of the Diphenyl Ether Scaffold
The 1-methoxy-4-phenoxybenzene core, a diphenyl ether derivative, represents a privileged scaffold in medicinal chemistry. The ether linkage provides a unique combination of flexibility and stability, allowing derivatives to adopt conformations suitable for binding to a wide array of biological targets. The phenoxy group is a key pharmacophore in numerous approved drugs, enhancing compound-target interactions through π-π stacking and hydrogen bonding capabilities via the ether oxygen.[1] The methoxy substitution further modulates the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of novel 1-methoxy-4-phenoxybenzene derivatives, with a focus on anticancer, antimicrobial, tyrosinase inhibitory, and anti-inflammatory applications.
Chapter 1: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of modern drug discovery. Phenoxybenzene derivatives have demonstrated significant potential in this arena, with some exhibiting potent anti-proliferative activity against various human cancer cell lines.[2][3] The screening cascade for identifying new anticancer compounds typically begins with in vitro cytotoxicity assays to assess the general toxicity of the compounds against cancer cells.
In Vitro Cytotoxicity Assays: The First Line of Screening
The initial evaluation of anticancer potential relies on robust and high-throughput in vitro assays that measure a compound's ability to inhibit cell growth or induce cell death. The MTT and SRB assays are two of the most widely used colorimetric methods for this purpose.
1.1.1. The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[4][5] This conversion is primarily carried out by mitochondrial dehydrogenases.[6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, RKO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the 1-methoxy-4-phenoxybenzene derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
1.1.2. The SRB Assay: A Measure of Total Protein Content
The Sulforhodamine B (SRB) assay is an alternative method that relies on the ability of SRB to bind to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compounds, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity Data
The results of the cytotoxicity assays should be summarized in a clear and concise table to allow for easy comparison of the activities of different derivatives.
Table 1: In Vitro Cytotoxicity of 1-Methoxy-4-phenoxybenzene Derivatives
| Compound ID | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | RKO (Colon Cancer) IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 |
| Derivative 3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Workflow for Anticancer Drug Discovery
The screening of novel compounds for anticancer activity follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
Caption: A generalized workflow for the discovery of novel anticancer agents.
Chapter 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the urgent discovery of new antimicrobial agents.[7] Various derivatives of methoxybenzene have shown promising activity against a range of bacterial and fungal pathogens.[8] The initial screening of 1-methoxy-4-phenoxybenzene derivatives for antimicrobial activity typically involves determining their minimum inhibitory concentration (MIC).
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[9] Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][9]
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[10]
Experimental Protocol: Agar Well Diffusion Assay
-
Plate Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized microbial inoculum evenly over the surface of the agar.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.[9]
-
Compound Application: Add a fixed volume of the compound solution at a known concentration into each well.[9]
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Data Presentation: Summarizing Antimicrobial Activity
MIC values are typically presented in a table to compare the efficacy of different compounds against a panel of microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC) of 1-Methoxy-4-phenoxybenzene Derivatives
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| Derivative 1 | 32 | 64 | 128 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Workflow for Antimicrobial Drug Discovery
The process of discovering new antimicrobial agents involves a series of screening and validation steps.
Caption: A streamlined workflow for the identification of novel antimicrobial compounds.
Chapter 3: Tyrosinase Inhibitory Activity Screening
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for skin whitening.[11] Diphenyl ether analogues have been identified as potent tyrosinase inhibitors.[11]
In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which is commonly used as a model enzyme.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value. Kojic acid or arbutin can be used as a positive control.[11]
Data Presentation: Summarizing Tyrosinase Inhibitory Activity
The IC50 values for tyrosinase inhibition are tabulated for comparison.
Table 3: Tyrosinase Inhibitory Activity of 1-Methoxy-4-phenoxybenzene Derivatives
| Compound ID | Mushroom Tyrosinase IC50 (µM) |
| Derivative 1 | 25.6 ± 2.3 |
| Derivative 2 | 9.2 ± 1.1 |
| Derivative 3 | > 100 |
| Kojic Acid | 18.5 ± 1.9 |
Mechanism of Tyrosinase Inhibition
Compounds can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition.
Caption: A simplified diagram illustrating competitive inhibition of tyrosinase.
Chapter 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and the identification of small molecules that can modulate inflammatory pathways is of great therapeutic interest.[12][13]
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for studying inflammation. The production of nitric oxide (NO) is a key marker of inflammation in this model.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of NO produced by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value. A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.
Data Presentation: Summarizing Anti-inflammatory Activity
The anti-inflammatory activity is presented as IC50 values for NO inhibition.
Table 4: Anti-inflammatory Activity of 1-Methoxy-4-phenoxybenzene Derivatives
| Compound ID | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| Derivative 1 | 12.8 ± 1.4 |
| Derivative 2 | 5.1 ± 0.7 |
| Derivative 3 | > 50 |
| Dexamethasone | 0.5 ± 0.1 |
Inflammatory Signaling Pathway
The anti-inflammatory effects of the derivatives may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway.
Caption: A simplified representation of the NF-κB inflammatory signaling pathway.
Conclusion and Future Directions
The 1-methoxy-4-phenoxybenzene scaffold holds considerable promise for the development of new therapeutic agents. This guide has outlined the fundamental screening methodologies for evaluating the anticancer, antimicrobial, tyrosinase inhibitory, and anti-inflammatory potential of its derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as in-depth mechanistic studies to elucidate their modes of action. Furthermore, in silico methods such as molecular docking can be employed to predict the binding of these derivatives to their target proteins and guide the design of more effective analogues.[14][15][16][17] The systematic screening approach detailed herein provides a solid foundation for the discovery and development of novel drugs based on the 1-methoxy-4-phenoxybenzene core.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Anti-Tumor Activity of Phenoxybenzamine and Its Inhibition of Histone " by Mario A. Inchiosa [touroscholar.touro.edu]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives [mdpi.com]
- 16. jopcr.com [jopcr.com]
- 17. researchgate.net [researchgate.net]
The Diaryl Ether Bridge: 1-Methoxy-4-phenoxybenzene as a Cornerstone in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Drug Design
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds—structures that serve as a robust foundation for the development of a multitude of therapeutic agents. The 1-methoxy-4-phenoxybenzene core, a deceptively simple diaryl ether, represents one such cornerstone. Its unique combination of structural rigidity, conformational flexibility, and electronic properties has made it a versatile and highly sought-after scaffold in the rational design of novel drugs. This in-depth technical guide aims to provide a comprehensive overview of the 1-methoxy-4-phenoxybenzene scaffold, from its synthesis and physicochemical properties to its diverse applications in medicinal chemistry, supported by field-proven insights and detailed experimental protocols.
The 1-Methoxy-4-phenoxybenzene Scaffold: A Structural and Physicochemical Analysis
The 1-methoxy-4-phenoxybenzene scaffold, with the chemical formula C₁₃H₁₂O₂, is characterized by two phenyl rings linked by an ether oxygen. One of the phenyl rings is substituted with a methoxy group at the para position. This arrangement bestows upon the molecule a unique set of properties that are highly advantageous in drug design.
Key Physicochemical Properties: [1]
| Property | Value | Significance in Drug Design |
| Molecular Weight | 200.23 g/mol | Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability. |
| XLogP3 | 3.7 | Indicates a moderate level of lipophilicity, which is often crucial for cell membrane permeability. |
| Hydrogen Bond Acceptors | 2 (the ether oxygen and the methoxy oxygen) | Allows for key interactions with biological targets such as enzymes and receptors. |
| Rotatable Bonds | 2 | Provides a degree of conformational flexibility, enabling the molecule to adapt its shape to fit into binding pockets. |
The methoxy group, a common substituent in natural products and approved drugs, plays a multifaceted role.[2] It can enhance metabolic stability, modulate lipophilicity, and form crucial hydrogen bonds with biological targets.[2][3] The diaryl ether linkage, on the other hand, provides a stable and relatively unreactive connection between the two aromatic rings, while allowing for a degree of torsional freedom.
Synthetic Strategies: Building the Diaryl Ether Core
The construction of the 1-methoxy-4-phenoxybenzene scaffold and its derivatives can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution patterns and the availability of starting materials.
Williamson Ether Synthesis
A classic and versatile method for forming ether linkages, the Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In the context of 1-methoxy-4-phenoxybenzene, this would typically involve the reaction of 4-methoxyphenoxide with a substituted or unsubstituted phenyl halide.
Conceptual Workflow for Williamson Ether Synthesis:
References
The Environmental Fate of Phenoxy-Substituted Anisoles: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the environmental fate of phenoxy-substituted anisoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the core principles and experimental realities governing the behavior of these compounds in the environment. We will explore the intricate interplay of biotic and abiotic degradation pathways, the potential for bioaccumulation and ecotoxicity, and the analytical methodologies required for their study. Our approach is grounded in the causality of experimental design, ensuring that the protocols and data presented are not only robust but also contextually relevant.
Introduction: The Environmental Significance of Phenoxy-Substituted Anisoles
Phenoxy-substituted anisoles are a class of aromatic ethers characterized by a methoxybenzene ring linked to a phenoxy group. This core structure is found in a variety of commercially significant molecules, including certain pharmaceuticals, agrochemicals, and flame retardants. Their introduction into the environment, either intentionally or inadvertently, necessitates a thorough understanding of their persistence, transformation, and potential ecological impact. The ether linkage, a point of relative stability, presents a challenge for degradation, while the aromatic rings provide a substrate for various enzymatic and photochemical reactions. This guide will dissect the key processes that determine the ultimate environmental fate of these compounds.
Biodegradation: The Microbial Response
The primary mechanism for the environmental breakdown of many organic pollutants is microbial degradation. Microorganisms, particularly bacteria and fungi, have evolved a diverse array of enzymes capable of cleaving aromatic rings and their substituents. The biodegradation of phenoxy-substituted anisoles is expected to proceed through a series of well-established pathways for aromatic compounds.
Aerobic Biodegradation Pathways
Under aerobic conditions, the initial attack on phenoxy-substituted anisoles likely involves the action of oxygenases. These enzymes introduce hydroxyl groups onto the aromatic rings, a critical activation step. The degradation can proceed via two main routes, analogous to the metabolism of diphenyl ethers and other substituted aromatics.[1]
-
Dioxygenase-mediated ring hydroxylation: This is a common initial step in the degradation of aromatic hydrocarbons. For phenoxy-substituted anisoles, this would result in the formation of dihydroxylated intermediates.
-
Monooxygenase-mediated O-demethylation or O-dephenylation: The ether linkages are potential targets for monooxygenases, leading to the cleavage of the methoxy group to form a phenol or the cleavage of the phenoxy group to form anisole and phenol.
Following initial hydroxylation or ether cleavage, the resulting catecholic intermediates are susceptible to ring fission by either ortho or meta cleavage pathways, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.[2]
Diagram: Proposed Aerobic Biodegradation Pathway of a Phenoxy-Substituted Anisole
Caption: Proposed aerobic biodegradation pathway.
Anaerobic Biodegradation Pathways
In the absence of oxygen, the biodegradation of phenoxy-substituted anisoles is significantly slower and proceeds through different mechanisms. Anaerobic degradation often begins with the cleavage of the ether bond, a process that can be carried out by specialized microorganisms.[3] The resulting phenolic and anisol-derived compounds can then be further degraded. O-demethylation is a key step in the anaerobic metabolism of methoxylated aromatic compounds, carried out by acetogenic bacteria.[4] The subsequent degradation of the aromatic rings typically involves reduction followed by ring cleavage.
Experimental Protocol: Aerobic Biodegradation Screening
This protocol outlines a standard method for assessing the aerobic biodegradation of a phenoxy-substituted anisole in an aqueous medium.
-
Preparation of Test System:
-
Prepare a mineral salts medium (e.g., OECD 301 medium).
-
The test compound should be added as the sole source of carbon and energy at a concentration of 10-20 mg/L.
-
Inoculate the medium with a mixed microbial population from a relevant environmental source (e.g., activated sludge from a wastewater treatment plant).
-
-
Incubation:
-
Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.
-
Include control flasks: a toxicity control (with a readily biodegradable substance and the test compound), an abiotic control (sterilized), and a blank control (without the test compound).
-
-
Monitoring:
-
Monitor the degradation of the test compound over time by taking samples at regular intervals.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Measure oxygen consumption or carbon dioxide evolution as an indicator of mineralization.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time.
-
Determine the half-life of the compound under the test conditions.
-
Identify any major transformation products.
-
Abiotic Degradation: The Influence of Light and Water
Abiotic degradation processes, primarily photolysis and hydrolysis, can also contribute to the transformation of phenoxy-substituted anisoles in the environment, particularly in aquatic systems.
Photodegradation
The aromatic rings in phenoxy-substituted anisoles can absorb ultraviolet (UV) radiation from sunlight, leading to their photochemical transformation. The primary photodegradation reactions for compounds with a diphenyl ether structure include:
-
Cleavage of the C-O ether bond: This is a common pathway for diphenyl ether herbicides and polybrominated diphenyl ethers (PBDEs), leading to the formation of phenolic and anisol-derived products.[2][5][6]
-
Hydroxylation of the aromatic rings: This can occur through reaction with photochemically generated hydroxyl radicals.[6]
-
Debromination (if applicable): For halogenated analogues, reductive debromination is a key photodegradation pathway.[5][6]
The rate of photodegradation is influenced by several factors, including the intensity of sunlight, the presence of photosensitizers (such as humic acids), and the physicochemical properties of the water.[7]
Hydrolysis
The ether linkage in phenoxy-substituted anisoles is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).[8] However, under more extreme pH conditions or in the presence of certain catalysts, hydrolysis can occur, cleaving the ether bond to yield a phenol and an anisole derivative.[7][9][10] While generally considered a minor degradation pathway in the environment for this class of compounds, it should not be entirely dismissed, especially in specific industrial wastewater scenarios.[11]
Diagram: Key Abiotic Degradation Pathways
Caption: Primary abiotic degradation pathways.
Bioaccumulation and Ecotoxicity: Assessing the Ecological Risk
Understanding the potential for a compound to accumulate in living organisms and exert toxic effects is a critical component of its environmental risk assessment.
Bioaccumulation Potential
The bioaccumulation potential of phenoxy-substituted anisoles is largely determined by their lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). Compounds with a high Kow value tend to partition into the fatty tissues of organisms. For example, the more hydrophobic, higher brominated PBDEs tend to partition to sediments, while less brominated congeners are more likely to bioaccumulate.[12] It is therefore expected that more lipophilic phenoxy-substituted anisoles will have a greater potential for bioaccumulation.
Ecotoxicity
The toxicity of phenoxy-substituted anisoles to aquatic and terrestrial organisms will depend on their specific structure and concentration. Aromatic hydrocarbons and their derivatives can exert a range of toxic effects, including narcosis, endocrine disruption, and carcinogenicity.[13][14] The metabolites of these compounds can sometimes be more toxic than the parent compound.[15] Standard ecotoxicity tests with representative organisms (e.g., algae, daphnids, and fish) are necessary to determine the acute and chronic toxicity of these compounds.
Analytical Methodologies: Detection and Quantification
Accurate and sensitive analytical methods are essential for studying the environmental fate of phenoxy-substituted anisoles. The choice of method will depend on the sample matrix (water, soil, sediment, biota) and the required detection limits.
Sample Preparation
Extraction and cleanup are critical steps to isolate the target analytes from complex environmental matrices and remove interfering substances.
-
Liquid-Liquid Extraction (LLE): A traditional method for extracting organic compounds from aqueous samples.
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively retain the analytes of interest.
-
Soxhlet Extraction: Commonly used for extracting compounds from solid samples like soil and sediment.
Instrumental Analysis
High-resolution chromatographic techniques coupled with sensitive detectors are the methods of choice for the analysis of phenoxy-substituted anisoles and their transformation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. High-resolution GC coupled with high-resolution MS (HRGC/HRMS) provides the highest level of selectivity and sensitivity, as exemplified by EPA Method 1614 for PBDEs.[8][16]
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile and more polar compounds. HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (LC-MS).
Table 1: Summary of Analytical Techniques for Phenoxy-Aromatic Compounds
| Technique | Sample Matrix | Advantages | Disadvantages |
| GC-MS | Water, Soil, Sediment, Biota | High sensitivity and selectivity, well-established methods available.[17] | Requires derivatization for some polar metabolites, not suitable for non-volatile compounds. |
| HPLC-UV/MS | Water, Soil | Suitable for a wider range of polarities, direct analysis of aqueous samples. | May have lower resolution than GC for complex mixtures, MS detection can be more expensive. |
| SPE | Water | High enrichment factors, reduced solvent consumption compared to LLE. | Can be prone to matrix effects, requires method development for specific analytes. |
| Soxhlet | Soil, Sediment | Exhaustive extraction, well-established for solid matrices. | Time-consuming, requires large volumes of organic solvents. |
Conclusion: An Integrated Perspective on Environmental Fate
The environmental fate of phenoxy-substituted anisoles is a complex interplay of biotic and abiotic processes. While their core structure suggests a degree of persistence, they are susceptible to microbial degradation, particularly under aerobic conditions, and photochemical transformation in sunlit surface waters. The potential for bioaccumulation and ecotoxicity is a significant concern that warrants careful evaluation for each specific compound within this class.
A comprehensive understanding of the environmental fate of these molecules requires a multi-faceted experimental approach, combining biodegradation and abiotic degradation studies with robust analytical methodologies. The insights gained from such studies are essential for conducting accurate environmental risk assessments and for developing strategies to mitigate the potential impact of these compounds on the environment. As new phenoxy-substituted anisoles are developed and used, a proactive and scientifically rigorous approach to understanding their environmental behavior will be paramount.
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The environmental fate of biomass associated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NEMI Method Summary - 1614 [nemi.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epa.gov [epa.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
A Computational Chemist's Guide to 1-Methoxy-4-phenoxybenzene: From Molecular Structure to Potential Biological Significance
This technical guide provides a comprehensive overview of the computational chemistry approaches for studying 1-methoxy-4-phenoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular properties and potential applications of this and similar diaryl ether scaffolds. We will delve into the rationale behind the selection of computational methods, provide detailed protocols, and interpret the resulting data to build a holistic understanding of the molecule's behavior at an atomic level.
Introduction: The Significance of the Diaryl Ether Moiety
1-methoxy-4-phenoxybenzene, a simple diaryl ether, serves as an excellent model system for understanding a class of compounds with significant biological relevance. The diaryl ether linkage is a key structural motif in numerous natural products and synthetic molecules, including some with anticancer properties.[1][2] Computational studies of such molecules are crucial for elucidating their structure-activity relationships (SAR), which in turn can guide the design of more potent and selective therapeutic agents.[3]
This guide will explore the use of two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to characterize 1-methoxy-4-phenoxybenzene. DFT will be employed to investigate its electronic structure and spectroscopic properties, while MD simulations will provide insights into its dynamic behavior in a solution environment.
Foundational Knowledge: Physicochemical Properties of 1-Methoxy-4-phenoxybenzene
Before embarking on computational studies, it is essential to be familiar with the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | --INVALID-LINK--[4] |
| Molecular Weight | 200.23 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | 1-methoxy-4-phenoxybenzene | --INVALID-LINK--[4] |
| CAS Number | 1655-69-2 | --INVALID-LINK--[4] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=CC=C2 | --INVALID-LINK--[4] |
Quantum Chemical Investigations using Density Functional Theory (DFT)
DFT is a robust method for investigating the electronic structure, geometry, and spectroscopic properties of molecules.[5] Our choice of DFT, specifically the B3LYP functional with a 6-311G(d,p) basis set, is based on its proven accuracy for similar organic molecules.[6][7][8]
Workflow for DFT Calculations
The following diagram illustrates the typical workflow for DFT-based characterization of 1-methoxy-4-phenoxybenzene.
Caption: A typical workflow for DFT calculations on 1-methoxy-4-phenoxybenzene.
Step-by-Step Protocol for DFT Calculations
Protocol 1: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation:
-
Draw the 2D structure of 1-methoxy-4-phenoxybenzene in a molecular editor and convert it to a 3D structure.
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).[9]
-
-
Geometry Optimization:
-
Submit the initial structure for geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.[6][9]
-
The optimization should be performed in the gas phase to obtain the molecule's intrinsic conformational preferences.
-
Convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The results of the frequency calculation can be used to simulate the infrared (IR) spectrum of the molecule.
-
Protocol 2: NMR Chemical Shift Calculation
-
GIAO Calculation:
-
Using the optimized geometry from Protocol 1, perform a Gauge-Independent Atomic Orbital (GIAO) calculation to predict the ¹H and ¹³C NMR chemical shifts.[10]
-
This calculation should also be performed at the B3LYP/6-311G(d,p) level of theory.
-
It is advisable to perform the calculation in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM, for CDCl₃) to better match experimental conditions.[11][12]
-
-
Data Analysis:
Expected Insights from DFT Calculations
-
Molecular Geometry: The optimized structure will provide precise bond lengths, bond angles, and, most importantly, the dihedral angles between the two aromatic rings, which govern the molecule's overall shape.
-
Spectroscopic Data: The simulated IR and NMR spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral peaks.
-
Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will reveal regions of the molecule that are electron-rich and electron-poor, respectively, providing insights into its reactivity. The HOMO-LUMO energy gap is also an indicator of the molecule's chemical stability.
Exploring Molecular Dynamics with MD Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to study its behavior over time in a more realistic, solvated environment.[14] This is particularly relevant for understanding how the molecule might interact with biological macromolecules in an aqueous environment.
Workflow for Molecular Dynamics Simulations
The following diagram outlines the key stages of an MD simulation for 1-methoxy-4-phenoxybenzene.
Caption: A generalized workflow for performing MD simulations on 1-methoxy-4-phenoxybenzene.
Step-by-Step Protocol for MD Simulations
Protocol 3: Classical Molecular Dynamics Simulation
-
Force Field Parameterization:
-
Assign a suitable force field to the molecule. For diaryl ethers, force fields like CHARMM (specifically with the CGenFF server for general molecules or the C36e parameters for ethers) or GAFF are appropriate choices.[15][16][17][18] These force fields provide the parameters that define the potential energy of the system.
-
-
System Setup and Solvation:
-
Place the parameterized 1-methoxy-4-phenoxybenzene molecule in the center of a periodic box.
-
Solvate the box with a pre-equilibrated water model, such as TIP3P.
-
Add counter-ions if necessary to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.
-
Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the system's density at the target temperature and pressure (e.g., 1 atm).
-
-
Production Run:
-
Once the system is well-equilibrated (as judged by the convergence of properties like temperature, pressure, and density), run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the molecule.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to understand the dynamic properties of 1-methoxy-4-phenoxybenzene. This can include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Radial Distribution Function (RDF): To study the solvation shell around the molecule.
-
Dihedral Angle Analysis: To explore the rotational dynamics around the ether linkage.
-
-
Expected Insights from MD Simulations
-
Conformational Dynamics: MD simulations will reveal the preferred conformations of 1-methoxy-4-phenoxybenzene in solution and the energy barriers between them.
-
Solvation Effects: The simulations will show how water molecules are organized around the solute, providing insights into its solubility and the nature of its interactions with the solvent.
-
Foundation for Further Studies: The equilibrated system from the MD simulation can serve as a starting point for more advanced computational studies, such as molecular docking or free energy calculations, which are crucial in drug discovery.[1][2]
Data Presentation and Interpretation
A crucial aspect of computational chemistry is the clear and concise presentation of data.
Tabulated DFT Results
| Parameter | Calculated Value | Experimental Value |
| C-O-C Bond Angle (°) | e.g., 118.5 | (from crystal structure if available) |
| C-C-O-C Dihedral Angle (°) | e.g., 45.2 | (from crystal structure if available) |
| Dipole Moment (Debye) | e.g., 1.5 | - |
| HOMO Energy (eV) | e.g., -5.8 | - |
| LUMO Energy (eV) | e.g., -0.9 | - |
| HOMO-LUMO Gap (eV) | e.g., 4.9 | - |
Comparison of Calculated and Experimental NMR Shifts
| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm)[12][13] |
| C1 (C-OMe) | e.g., 157.2 | e.g., 156.8 |
| C4 (C-OPh) | e.g., 151.5 | e.g., 151.1 |
| ... | ... | ... |
Conclusion and Future Directions
This guide has outlined a robust computational workflow for the in-depth study of 1-methoxy-4-phenoxybenzene. By combining DFT and MD simulations, researchers can gain a comprehensive understanding of its structural, electronic, and dynamic properties. The insights derived from these studies can be invaluable for the rational design of novel diaryl ether derivatives with tailored biological activities, particularly in the context of drug discovery.[1][2][19]
Future computational work could involve:
-
Molecular Docking: To predict the binding mode of 1-methoxy-4-phenoxybenzene and its analogs to specific protein targets.
-
Free Energy Calculations: To quantitatively predict the binding affinity of these molecules to their targets.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To study potential reaction mechanisms if the molecule is involved in enzymatic reactions.
By leveraging the power of computational chemistry, we can accelerate the discovery and development of new therapeutic agents based on the promising diaryl ether scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 6. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. hmdb.ca [hmdb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of p-Phenoxyanisole
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and asymmetrical ethers.[1][2][3] Its enduring utility in academic and industrial laboratories is a testament to its versatility and simplicity.[2][3][4] This application note provides a detailed protocol for the synthesis of p-phenoxyanisole, an asymmetrical aromatic ether, through the Williamson reaction. This guide is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the practical and theoretical aspects of this synthesis.
The synthesis of aryl ethers, such as p-phenoxyanisole, is of particular interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and advanced polymers. This protocol will detail the reaction between a phenoxide and an aryl halide, a classic application of the Williamson synthesis.
Reaction Principle and Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6] The reaction involves an alkoxide or, in this case, a phenoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom of an alkyl or aryl halide, displacing the halide leaving group.[1]
For the synthesis of p-phenoxyanisole, two primary disconnection approaches are possible:
-
Route A: p-methoxyphenoxide (from p-methoxyphenol, also known as anisole) and bromobenzene.
-
Route B: Phenoxide (from phenol) and p-bromoanisole.
A crucial consideration in planning a Williamson ether synthesis is the nature of the substrate. The SN2 reaction is highly sensitive to steric hindrance.[7] Therefore, the electrophile should ideally be a primary or methyl halide to minimize competing elimination reactions.[5][6] In the context of aryl ether synthesis, direct SN2 reaction on an unactivated aryl halide (like bromobenzene in Route A) is generally not feasible under standard Williamson conditions. However, the reaction can proceed with an activated aryl halide or by employing a phenoxide to attack a more suitable electrophile. For the synthesis of p-phenoxyanisole, reacting phenoxide with p-bromoanisole (Route B) is the more viable pathway.
The first step in this synthesis is the deprotonation of phenol by a strong base, typically sodium hydroxide or potassium hydroxide, to generate the more nucleophilic sodium phenoxide.[2] This phenoxide then attacks the carbon atom bearing the bromine in p-bromoanisole, leading to the formation of p-phenoxyanisole and sodium bromide as a byproduct.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of p-phenoxyanisole.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 1.88 g | 0.02 |
| Sodium Hydroxide | 40.00 | 0.80 g | 0.02 |
| p-Bromoanisole | 187.04 | 3.74 g | 0.02 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
IR and NMR spectrometers for product characterization
Synthesis Workflow
Caption: Experimental workflow for the synthesis of p-phenoxyanisole.
Step-by-Step Procedure
-
Preparation of Sodium Phenoxide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.80 g of sodium hydroxide in 20 mL of N,N-dimethylformamide (DMF). To this solution, add 1.88 g of phenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of sodium phenoxide.
-
Reaction with p-Bromoanisole: To the solution of sodium phenoxide, add 3.74 g of p-bromoanisole.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 100 mL of cold water in a separatory funnel.
-
Extraction: Extract the aqueous mixture with two 25 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with 20 mL of saturated sodium bicarbonate solution to remove any unreacted phenol, followed by 20 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude p-phenoxyanisole.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or a mixture of ethanol and water to yield pure p-phenoxyanisole.
-
Characterization: Determine the melting point of the purified product and characterize it using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Safety Precautions
Phenol: Phenol is a toxic and corrosive substance that can cause severe skin burns and is rapidly absorbed through the skin.[8][9] It is essential to handle phenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber over nitrile gloves), safety goggles, and a lab coat.[10][11][12] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[9][10]
Sodium Hydroxide: Sodium hydroxide is a corrosive solid that can cause severe burns. Handle with care, avoiding contact with skin and eyes.
p-Bromoanisole and Diethyl Ether: p-Bromoanisole is an irritant. Diethyl ether is highly flammable and should be handled away from any ignition sources.
Characterization of p-Phenoxyanisole
The identity and purity of the synthesized p-phenoxyanisole can be confirmed by the following analytical techniques:
-
Melting Point: The literature melting point of p-phenoxyanisole can be used as an indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C-O-C ether linkage and the aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the atoms in the molecule.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the base is fully dissolved and the phenoxide is formed before adding the alkyl halide. |
| Loss of product during work-up | Ensure complete extraction from the aqueous phase. Minimize transfers between glassware. | |
| Impure Product | Presence of unreacted starting materials | Ensure the washing steps are performed thoroughly to remove unreacted phenol. Improve the recrystallization technique. |
| Side reactions | Ensure the reaction temperature is controlled. Use a less hindered electrophile if possible. |
Conclusion
The Williamson ether synthesis is a robust and reliable method for the preparation of asymmetrical ethers like p-phenoxyanisole. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize and purify this compound for various applications in drug development and materials science. The key to a successful synthesis lies in the careful selection of reagents, control of reaction conditions, and thorough purification of the final product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. monash.edu [monash.edu]
- 12. otago.ac.nz [otago.ac.nz]
1-Methoxy-4-phenoxybenzene: A Versatile Building Block in Organic Synthesis
Introduction
1-Methoxy-4-phenoxybenzene is a diaryl ether that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy group and the phenoxy moiety, make it a strategic precursor for a range of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synthetic utility of 1-methoxy-4-phenoxybenzene, offering detailed application notes, field-proven protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.
The core structure of 1-methoxy-4-phenoxybenzene presents multiple avenues for synthetic transformations. The electron-rich nature of the methoxy-substituted ring makes it highly susceptible to electrophilic aromatic substitution, while the ether linkages offer pathways for selective cleavage to unmask phenol functionalities. These characteristics, combined with its role as a key fragment in bioactive molecules, underscore its importance in the synthetic chemist's toolbox.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of 1-methoxy-4-phenoxybenzene is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 1655-69-2 |
| Appearance | White to off-white solid |
| Boiling Point | ~320 °C |
| Melting Point | 58-61 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Synthesis of 1-Methoxy-4-phenoxybenzene
The preparation of 1-methoxy-4-phenoxybenzene is typically achieved through cross-coupling reactions, with the Ullmann condensation being a classical and reliable method.
Protocol 1: Ullmann Condensation for the Synthesis of 1-Methoxy-4-phenoxybenzene
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this protocol, 4-methoxyphenol is coupled with a halobenzene in the presence of a copper catalyst and a base.
Reaction Principle:
The reaction proceeds through the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether.
Experimental Workflow:
Caption: Workflow for Ullmann Condensation Synthesis.
Materials:
-
4-Methoxyphenol
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add anhydrous pyridine as the solvent, followed by bromobenzene (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts and wash the solid residue with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-methoxy-4-phenoxybenzene.
Key Synthetic Transformations
1-Methoxy-4-phenoxybenzene is a versatile substrate for various synthetic transformations, primarily electrophilic aromatic substitution and ether cleavage.
Electrophilic Aromatic Substitution
The methoxy-substituted ring of 1-methoxy-4-phenoxybenzene is highly activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho, para-director, while the phenoxy group is a weaker ortho, para-director. Due to the stronger activating effect of the methoxy group, electrophilic substitution predominantly occurs on the methoxy-substituted ring, at the positions ortho and para to the methoxy group. Since the para position is occupied by the phenoxy group, substitution is directed to the positions ortho to the methoxy group.
Regioselectivity of Electrophilic Substitution:
Application Notes & Protocols: The Strategic Use of 1-Methoxy-4-phenoxybenzene in Liquid Crystal Synthesis
Abstract
The diaryl ether linkage is a cornerstone in the molecular architecture of advanced materials, particularly in the synthesis of thermotropic liquid crystals. This guide provides an in-depth exploration of 1-methoxy-4-phenoxybenzene and its derivatives as pivotal building blocks for calamitic (rod-shaped) liquid crystals. We delve into the primary synthetic methodologies—the Williamson ether synthesis and the Ullmann condensation—offering not just procedural steps but also the underlying chemical principles that govern these reactions. Furthermore, we analyze the profound impact of the diaryl ether moiety on mesophase behavior, thermal properties, and overall molecular anisotropy. This document is intended for researchers and professionals in materials science and drug development, providing field-proven protocols, characterization workflows, and a robust framework for designing novel liquid crystalline materials.
Introduction: The Architectural Significance of the Diaryl Ether Core
Thermotropic liquid crystals (LCs) are a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting long-range orientational order.[1] The properties of these materials are dictated by their molecular structure, which for calamitic LCs, typically consists of three key components: a rigid core, flexible terminal chains, and linking groups.[2][3]
The 1-methoxy-4-phenoxybenzene moiety serves as an exemplary component of the rigid core. Its significance lies in several key attributes:
-
Anisotropy and Rigidity : The linked aromatic rings provide the essential rigidity and elongated shape (anisotropy) required for the formation of liquid crystalline phases.
-
Control of Mesophase Behavior : The ether linkage (C-O-C) introduces a specific bond angle (approximately 118-126°) that creates a "bent" or "kinked" geometry compared to a linear biphenyl unit.[4][5] This subtle change in molecular shape profoundly influences molecular packing, which in turn determines the type of mesophase (e.g., nematic, smectic) that forms and the temperature range over which it is stable.
-
Thermal Property Modulation : The ether bond imparts greater flexibility than direct ring-to-ring linkages, which can lower melting points and broaden the temperature range of the liquid crystal phase.[4] The terminal methoxy group is a classic choice for modulating the molecule's polarity and thermal stability.[6]
The incorporation of this diaryl ether structure into a larger mesogen is primarily achieved through two robust and versatile synthetic reactions: the Williamson ether synthesis and the Ullmann condensation.
Core Synthetic Methodologies
The creation of the diaryl ether bond is a critical step in synthesizing many liquid crystals. The choice between the Williamson and Ullmann reactions often depends on the specific substrates, desired yield, and reaction conditions tolerated by other functional groups on the molecule.
Williamson Ether Synthesis: An SN2 Approach
The Williamson ether synthesis is a classic organic reaction that proceeds via an SN2 mechanism, involving the attack of a nucleophilic alkoxide (or phenoxide) on an electrophilic alkyl halide.[7][8][9] While traditionally used for alkyl ethers, it can be adapted for synthesizing precursors to diaryl ether LCs, particularly for attaching the phenoxybenzene core to a flexible spacer.
Causality Behind the Protocol:
-
Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol to its nucleophilic phenoxide form but is not so harsh that it causes side reactions. It is also easily filtered off after the reaction.
-
Solvent Choice : A polar aprotic solvent like butanone (MEK) or acetone is used.[10] These solvents effectively solvate the potassium cation without solvating the phenoxide anion, leaving the nucleophile "bare" and highly reactive, which is optimal for the SN2 mechanism.
-
Reaction Conditions : Heating under reflux is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. The SN2 reaction rate is temperature-dependent.
This protocol details the synthesis of 1,6-bis(4-methoxyphenoxy)hexane, a common precursor for symmetric liquid crystal dimers, starting from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol: 2.48 g (20.0 mmol)
-
1,6-Dibromohexane: 2.44 g (10.0 mmol)
-
Potassium Carbonate (K₂CO₃), finely pulverized: 5.52 g (40.0 mmol)
-
Butanone (MEK): 100 mL
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 4-methoxyphenol (2.48 g), pulverized potassium carbonate (5.52 g), and butanone (100 mL).
-
Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkyl Halide: Add 1,6-dibromohexane (2.44 g) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Cooling & Filtration): After 24 hours, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and KBr salts using a Büchner funnel and wash the solid cake with a small amount of butanone.
-
Solvent Removal: Combine the filtrates and remove the butanone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude solid in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by deionized water (2 x 30 mL), and finally a saturated NaCl solution (30 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 1,6-bis(4-methoxyphenoxy)hexane.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and FT-IR, and determine the melting point.
Ullmann Condensation: A Copper-Catalyzed C-O Coupling
The Ullmann condensation is the most direct method for forming a diaryl ether bond, involving the copper-catalyzed reaction between an aryl halide and a phenol.[11][12] Historically, this reaction required harsh conditions (high temperatures, stoichiometric copper), but modern protocols utilize soluble copper catalysts and ligands, allowing for milder conditions.[13][14]
Causality Behind the Protocol:
-
Catalyst System : Copper(I) iodide (CuI) is a common and effective catalyst precursor.[13] The reaction is often accelerated by a chelating ligand, such as N,N-dimethylglycine, which stabilizes the copper intermediate and facilitates the coupling.[13]
-
Base and Solvent : A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the phenol and drive the reaction.[13][14] A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is necessary to dissolve the reactants and reach the required reaction temperature.
-
Inert Atmosphere : The reaction is sensitive to oxygen, which can oxidize the Cu(I) catalyst to an inactive Cu(II) state. Therefore, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical for success.
This protocol describes a modern Ullmann coupling to form a diaryl ether, a key intermediate that can be further functionalized (e.g., by reducing the nitro group) to create a liquid crystal molecule.
Materials:
-
4-Methoxyphenol: 1.24 g (10.0 mmol)
-
1-Bromo-4-nitrobenzene: 2.02 g (10.0 mmol)
-
Copper(I) Iodide (CuI): 95 mg (0.5 mmol, 5 mol%)
-
N,N-Dimethylglycine (ligand): 103 mg (1.0 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃): 6.52 g (20.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous: 20 mL
-
Schlenk flask, inert gas line (N₂ or Ar), magnetic stirrer, heating mantle.
Procedure:
-
Setup: Add 4-methoxyphenol (1.24 g), 1-bromo-4-nitrobenzene (2.02 g), CuI (95 mg), N,N-dimethylglycine (103 mg), and Cs₂CO₃ (6.52 g) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe.
-
Reaction: Heat the mixture to 110-120°C with vigorous stirring. Maintain this temperature for 12-24 hours, monitoring by TLC.
-
Work-up (Quenching): Cool the reaction to room temperature. Pour the mixture into a beaker containing 100 mL of water and stir.
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.
-
Characterization: Confirm the structure and purity via NMR, FT-IR, and melting point analysis.
Impact on Liquid Crystal Properties and Phase Behavior
The inclusion of the 1-methoxy-4-phenoxybenzene unit has a predictable and tunable effect on the resulting liquid crystal's properties. The overall stability of the mesophase is a delicate balance between molecular shape, intermolecular forces, and thermal energy.[15]
| Compound Structure | Mesophase(s) Exhibited | Transition Temperatures (°C) | Reference/Note |
| 4-Methoxy-4'-cyanobiphenyl (Reference) | Nematic (N) | Cr 113 N 131 I | A classic nematic LC without the ether linkage. |
| 1-Cyano-4-(4-methoxyphenoxy)benzene | Nematic (N) | Cr 105 N 120 I | The ether linkage lowers both melting and clearing points, indicating reduced mesophase stability.[4] |
| 4,4'-Bis(hexyloxy)azoxybenzene | Nematic (N), Smectic C | Cr 81 SmC 108 N 128 I | A well-known LC for comparison. |
| 1-(4-Hexyloxyphenyl)-4-(4-methoxyphenoxy)benzene (Hypothetical) | Nematic (N), Smectic A | Cr ~75 SmA ~90 N ~115 I | The asymmetric structure and ether linkage would likely induce smectic phases and lower transition temps. |
Table Notes: Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic Liquid. Temperatures are illustrative and based on general structure-property relationships.[16][17]
The diaryl ether linkage generally reduces the thermal stability of the nematic phase compared to a more linear and rigid biphenyl analogue. This is attributed to the bent shape disrupting the perfect parallel alignment required for the nematic phase.[4] However, this same feature can promote the formation of tilted smectic phases (like Smectic C) or the technologically important twist-bend nematic (NTB) phase in certain molecular architectures, such as LC dimers.[4][5]
Standard Characterization Workflow
Once a target liquid crystal containing the 1-methoxy-4-phenoxybenzene moiety is synthesized and purified, a systematic characterization is required to confirm its structure and identify its mesomorphic properties.
Step 1: Structural Verification
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence of aromatic protons, the methoxy group, alkyl chains, and the correct integration of signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, such as the characteristic C-O-C stretch of the diaryl ether (~1250 cm⁻¹), C=O stretches in esters, or C≡N stretches in cyano-terminated LCs.[18][19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Step 2: Thermal and Mesophase Analysis
-
Differential Scanning Calorimetry (DSC): The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min). The resulting thermogram shows peaks corresponding to phase transitions.[17][20] This provides precise temperatures for melting (Cr → LC/I) and clearing (LC → I), as well as any transitions between different LC phases (e.g., SmA → N).
-
Polarized Optical Microscopy (POM): The sample is placed on a hot stage between two crossed polarizers. As the sample is heated and cooled, the formation of birefringent liquid crystal phases can be observed.[3] Each mesophase has a characteristic optical texture (e.g., Schlieren texture for nematic, fan-shaped textures for Smectic A), allowing for unambiguous phase identification.[20]
Conclusion and Outlook
The 1-methoxy-4-phenoxybenzene unit is a versatile and powerful component in the rational design of liquid crystalline materials. Its synthesis, achievable through well-established Williamson and Ullmann coupling reactions, allows for its strategic placement within larger mesogenic structures. By understanding how its inherent geometry and electronic properties influence molecular packing and intermolecular forces, researchers can precisely tune the thermal range and nature of the resulting mesophases. This control is paramount for developing next-generation materials for applications ranging from advanced liquid crystal displays (LCDs) to optical sensors and smart materials.[1][21][22] The protocols and principles outlined in this guide serve as a foundational resource for the continued innovation in this exciting field.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. thescipub.com [thescipub.com]
- 3. mdpi.com [mdpi.com]
- 4. Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 16. srd.nist.gov [srd.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. scialert.net [scialert.net]
- 19. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 22. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Stability: A Guide to Poly(arylene ether ketone) Synthesis and the Role of Monomer Structure
Introduction: The Pursuit of High-Performance Polymers
In the landscape of polymer chemistry, the quest for materials that exhibit exceptional thermal stability, chemical inertness, and robust mechanical properties is relentless. This drive has led to the development of high-performance polymers, a class of materials indispensable in demanding sectors such as aerospace, automotive, and medical devices. Among these, the poly(arylene ether ketone) (PAEK) family stands out, with poly(ether ether ketone), or PEEK, being its most distinguished member.[1][2] These polymers are characterized by a backbone of alternating aromatic rings connected by ether and ketone linkages, a structure that imparts their remarkable stability.[3]
This guide provides a comprehensive overview of the synthesis of PEEK, delving into the underlying chemical principles, a detailed experimental protocol, and methods for characterization. Furthermore, it addresses the critical role of monomer structure, using 1-methoxy-4-phenoxybenzene as a case study to illustrate the prerequisites for successful polymerization in this class of materials.
The Chemistry of PEEK Synthesis: Nucleophilic Aromatic Substitution
The synthesis of PEEK is a classic example of step-growth polymerization, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] This reaction is predicated on the following key principles:
-
Activated Halide Monomer: One of the monomers must be an aromatic compound with leaving groups, typically halogens (like fluorine), that are "activated" by a strong electron-withdrawing group, such as a carbonyl (ketone). In the case of PEEK, 4,4'-difluorobenzophenone is the standard activated monomer.[4][6] The ketone group polarizes the carbon-halogen bond, making the carbon atom highly susceptible to nucleophilic attack.
-
Nucleophilic Bisphenolate Monomer: The second monomer is a bisphenol, which, in the presence of a weak base like potassium carbonate, is deprotonated in situ to form a highly reactive bisphenolate salt.[2][5] For PEEK synthesis, hydroquinone is the common choice.[2]
-
High-Boiling Point Aprotic Solvent: The polymerization is conducted at high temperatures (often exceeding 300°C) to ensure the reaction proceeds at a practical rate. This necessitates the use of a polar aprotic solvent with a very high boiling point, such as diphenyl sulfone.[2][4]
The polymerization proceeds by the repeated attack of the bisphenolate on the activated dihalide, displacing the fluoride ions and forming the characteristic ether linkages of the polymer backbone.[4]
Application Note & Protocol: Laboratory-Scale Synthesis of PEEK
This section outlines a representative protocol for the synthesis of PEEK, designed for researchers in a laboratory setting.
Monomer and Reagent Specifications
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Role |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 102 - 105 | 137 @ 3 torr | Activated Monomer[7] |
| Hydroquinone | C₆H₆O₂ | 110.11 | 172 - 175 | 285 - 287 | Nucleophilic Monomer |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes | Base for Deprotonation |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | 218.27 | 125 - 129 | 379 | Solvent |
Experimental Workflow Diagram
Caption: A typical experimental workflow for PEEK synthesis.
Detailed Step-by-Step Protocol
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen or argon inlet, and a condenser. All glassware must be thoroughly dried in an oven prior to use to prevent moisture from interfering with the reaction.
-
Charging the Reactor: The flask is charged with equimolar amounts of 4,4'-difluorobenzophenone and hydroquinone. A slight excess of finely ground, anhydrous potassium carbonate (approximately 1.02 moles per mole of hydroquinone) is added. Diphenyl sulfone is then added as the solvent to achieve a solids concentration of about 20-30% (w/v).
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.[4] A gentle, continuous flow of nitrogen should be maintained throughout the polymerization.
-
Heating Profile: The reaction mixture is stirred continuously and heated according to a staged temperature profile to control the polymerization:
-
Heat to 160°C and maintain for 2 hours.
-
Increase the temperature to 250°C and hold for another 2 hours.
-
Finally, increase the temperature to 320°C and maintain for 1 to 5 hours.[4] The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
-
Cooling and Isolation: After the polymerization is complete (indicated by the desired viscosity), the heating is stopped, and the reactor is allowed to cool to room temperature. The solidified polymer-solvent mass is then carefully broken up and ground into a fine powder.
-
Purification: The powdered product is washed multiple times with hot deionized water to remove the potassium fluoride salt and residual potassium carbonate. This is followed by washing with a solvent like acetone or isopropanol to remove the diphenyl sulfone solvent.
-
Drying: The purified PEEK polymer is collected by filtration and dried in a vacuum oven at 120-150°C until a constant weight is achieved.
Characterization of PEEK
The synthesized polymer should be characterized to confirm its structure, thermal properties, and molecular weight.
-
Structural Analysis (NMR): Solid-state ¹³C NMR spectroscopy is a powerful tool to confirm the chemical structure of PEEK and can distinguish between crystalline and amorphous domains.[8]
-
Thermal Properties (DSC & TGA):
-
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). For PEEK, the Tg is typically around 143°C, and the Tm is approximately 343°C.[3][9]
-
Thermogravimetric Analysis (TGA) measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. PEEK exhibits exceptional resistance to thermal degradation.[3]
-
-
Mechanical Testing: Techniques such as tensile testing and dynamic mechanical analysis (DMA) can be used to evaluate the mechanical properties, including tensile strength, Young's modulus, and creep resistance.[9][10]
The Criticality of Monomer Functionality: The Case of 1-Methoxy-4-phenoxybenzene
A common query from researchers new to this field is whether any aromatic ether can be used as a monomer. The molecule 1-methoxy-4-phenoxybenzene serves as an excellent illustrative example of why this is not the case.
Chemical Structure of 1-Methoxy-4-phenoxybenzene
Caption: Structure of 1-methoxy-4-phenoxybenzene.
While 1-methoxy-4-phenoxybenzene contains the ether linkages and phenyl rings characteristic of PAEKs, it is not a suitable monomer for the SNAr polymerization described above. The reason lies in its lack of reactive functional groups. For step-growth polymerization to occur, each monomer must possess at least two reactive sites to allow for chain extension.
1-methoxy-4-phenoxybenzene lacks:
-
A nucleophilic site: The methoxy (-OCH₃) and phenoxy (-O-Ph) groups are stable ether linkages and cannot be easily deprotonated to form a nucleophile under the reaction conditions.
-
An activated leaving group: There are no halogens or other suitable leaving groups on the aromatic rings that are activated by an electron-withdrawing group.
Hypothetical Functionalization for Polymerization
To be used in a poly(arylene ether) synthesis, 1-methoxy-4-phenoxybenzene would need to be chemically modified to introduce reactive sites. For example:
-
Demethylation and Dihydroxylation: The molecule could be chemically altered to convert it into a diol, such as by cleaving the ether bonds and adding hydroxyl (-OH) groups. This would create a bisphenol-type monomer capable of acting as a nucleophile.
-
Halogenation and Activation: Alternatively, the aromatic rings could be functionalized with leaving groups (e.g., fluorine) and an activating group (e.g., a ketone or sulfone) to create an activated dihalide monomer.
This underscores a fundamental principle of polymer chemistry: the precise structure and functionality of the monomer units are paramount in determining whether polymerization can occur and dictate the properties of the resulting polymer.
Conclusion and Future Outlook
The synthesis of high-performance polymers like PEEK is a well-established yet precise process that relies on the principles of nucleophilic aromatic substitution. The exceptional properties of these materials are a direct consequence of their rigid aromatic backbones, a structure built from carefully chosen, bifunctional monomers. Understanding the mechanistic details and the stringent requirements for monomer reactivity is crucial for researchers and drug development professionals seeking to design and synthesize novel polymers with tailored properties. While molecules like 1-methoxy-4-phenoxybenzene contain the core structural motifs, they serve as a valuable reminder that the presence of reactive functional groups is the non-negotiable entry ticket into the world of polymer synthesis. Future advancements in this field will continue to depend on the innovative design of new monomers that can impart even greater performance and functionality to the next generation of advanced materials.
References
- 1. xometry.com [xometry.com]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. PEEK Polymer Properties: Thermal Stability Mechanisms [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. How do you make PEEK material? [peekchina.com]
- 6. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 7. innospk.com [innospk.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. specialchem.com [specialchem.com]
- 10. CONTENTdm [digitalwolfgram.widener.edu]
Application Notes & Protocols: HPLC Analysis of Diaryl Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Diaryl Ethers
The diaryl ether moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and polymers.[1][2][3] Its prevalence demands robust and reliable analytical methods to ensure purity, quantify potency, and monitor stability. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for these tasks due to its high resolution, sensitivity, and versatility.[4] This guide provides a comprehensive framework for developing, validating, and implementing HPLC methods for the analysis of diaryl ether compounds, grounded in scientific principles and practical expertise.
The inherent hydrophobicity and aromaticity of the diaryl ether scaffold dictate the chromatographic strategy. Reversed-phase HPLC (RP-HPLC) is overwhelmingly the method of choice, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobic interactions.[5][6] This document will delve into the nuances of method development, from column and mobile phase selection to detector optimization, culminating in detailed protocols and troubleshooting guidance.
Part 1: Foundational Principles of Method Development
A successful HPLC method is built on a systematic approach that considers the physicochemical properties of the analyte and the desired analytical outcome.[7][8] For diaryl ethers, which are typically neutral, non-polar to moderately polar compounds, the following considerations are paramount.
Stationary Phase Selection: The Heart of the Separation
The choice of the HPLC column is the most critical factor in achieving the desired separation.[8][9] For diaryl ethers, reversed-phase columns are the standard.[6]
-
C18 (Octadecylsilane): The workhorse of RP-HPLC, C18 columns provide the highest degree of hydrophobicity, making them an excellent starting point for most diaryl ether analyses.[6][10][11] They offer strong retention for these generally non-polar compounds.
-
C8 (Octylsilane): When retention on a C18 column is excessive, leading to long analysis times or poor peak shape, a C8 column offers a less hydrophobic alternative.[6][10]
-
Phenyl Phases: These columns are particularly effective for separating aromatic compounds like diaryl ethers. They provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[10][12] This can be advantageous for resolving structurally similar diaryl ethers or isomers.
-
Polar-Embedded Phases: For more polar diaryl ether analogues, polar-embedded columns can offer improved peak shape and retention.
A logical workflow for column selection is essential for efficient method development.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianjpr.com [asianjpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mastelf.com [mastelf.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. veeprho.com [veeprho.com]
- 11. 逆相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
Application Note: High-Confidence Identification and Quantification of 1-methoxy-4-phenoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and robust protocol for the analysis of 1-methoxy-4-phenoxybenzene (CAS RN: 1655-69-2) using Gas Chromatography-Mass Spectrometry (GC-MS). 1-methoxy-4-phenoxybenzene, a key intermediate in the synthesis of various organic compounds, requires precise and reliable analytical methods for quality control and research purposes. This guide provides a detailed methodology, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocol is grounded in established principles of analytical chemistry, ensuring both accuracy and reproducibility.
Introduction
1-methoxy-4-phenoxybenzene, also known as p-phenoxyanisole, is an aromatic ether with a molecular weight of 200.23 g/mol and a chemical formula of C₁₃H₁₂O₂. Its structural features, comprising a methoxy-substituted phenyl ring linked to a phenoxy group via an ether bond, make it a versatile building block in organic synthesis. The purity and concentration of this compound are critical parameters that can significantly impact the yield and quality of downstream products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile organic compounds like 1-methoxy-4-phenoxybenzene. The high chromatographic resolution of GC combined with the sensitive and specific detection capabilities of MS provides a powerful tool for unequivocal identification and accurate quantification. This application note details a validated GC-MS method, explains the rationale behind the chosen parameters, and provides a guide to interpreting the resulting data.
Scientific Principles and Method Rationale
The successful GC-MS analysis of 1-methoxy-4-phenoxybenzene hinges on the optimization of several key parameters. The choices made in this protocol are based on the physicochemical properties of the analyte and established analytical best practices.
-
Gas Chromatography: The separation is achieved on a non-polar stationary phase, specifically a 5% phenyl-methylpolysiloxane column. This column chemistry is well-suited for separating aromatic compounds based on their boiling points and slight polarity differences. The temperature programming is designed to ensure a sharp peak shape and adequate separation from potential impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is employed to generate a reproducible fragmentation pattern, which serves as a fingerprint for the compound. The resulting mass spectrum is then compared to a reference library for confident identification. The fragmentation pathways of aromatic ethers are well-characterized and provide a logical basis for interpreting the observed mass spectrum.
Experimental Workflow
The overall experimental workflow is designed to be systematic and self-validating, ensuring the integrity of the analytical results.
Caption: Experimental workflow for the GC-MS analysis of 1-methoxy-4-phenoxybenzene.
Detailed Protocol
Reagents and Materials
-
1-methoxy-4-phenoxybenzene standard (≥98% purity)
-
High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone, GC grade)
-
Autosampler vials (2 mL) with inserts and caps
-
Micropipettes and tips
-
Analytical balance
Sample Preparation
The goal of sample preparation is to create a solution that is compatible with the GC-MS system and falls within the linear dynamic range of the detector.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-methoxy-4-phenoxybenzene standard and dissolve it in 10 mL of a suitable volatile solvent in a volumetric flask.
-
Working Standard (10 µg/mL): Prepare a working standard by diluting the stock solution 1:100 with the same solvent. This concentration is a good starting point for achieving a column loading of approximately 10 ng with a 1 µL injection.
-
Sample Preparation: If analyzing a sample of unknown concentration, dissolve a known amount in a volatile solvent and perform serial dilutions to bring the expected concentration into the calibration range.
-
Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter before transferring to an autosampler vial.[1]
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of 1-methoxy-4-phenoxybenzene on a standard GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5MS or equivalent) | Provides good separation for a wide range of aromatic compounds. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Splitless (with a 0.75 min splitless time) | Maximizes the transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that is standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The temperature program is designed to provide good peak shape and elution within a reasonable time frame. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that provides reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for generating library-searchable mass spectra. |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| MS Quad Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan | Allows for the collection of the complete mass spectrum for identification. |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragment ions of the analyte. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector and causing premature filament burnout. |
Data Analysis and Interpretation
Identification
The identification of 1-methoxy-4-phenoxybenzene is based on two key pieces of information:
-
Retention Time: Under the specified chromatographic conditions, the retention time of 1-methoxy-4-phenoxybenzene should be consistent between the standard and the sample.
-
Kovats Retention Index: For enhanced confidence, the Kovats retention index can be calculated. The experimentally determined value for 1-methoxy-4-phenoxybenzene on a standard non-polar column is approximately 1630.7.[2]
-
Mass Spectrum: The acquired mass spectrum of the analyte peak should be compared to a reference spectrum from a spectral library (e.g., NIST). A high match factor provides strong evidence for the compound's identity.
Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of 1-methoxy-4-phenoxybenzene is characterized by several key fragment ions. Understanding these fragments is crucial for manual spectral interpretation and confirmation of the automated library search results.
Caption: Predicted fragmentation pathway for 1-methoxy-4-phenoxybenzene.
-
Molecular Ion (m/z 200): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the analyte.
-
Loss of a Methyl Radical (m/z 185): A common fragmentation for methoxy-substituted aromatic compounds, resulting from the cleavage of the O-CH₃ bond.
-
Loss of a Methoxy Radical (m/z 169): Cleavage of the C-O bond of the methoxy group.
-
Ether Cleavage: Cleavage of the ether linkage can lead to the formation of ions corresponding to the two aromatic moieties, such as m/z 107 (methoxyphenyl cation) and m/z 93 (phenoxide radical cation).
-
Loss of Carbon Monoxide (m/z 77 from m/z 93): The phenoxy cation can further fragment by losing a neutral CO molecule to form the phenyl cation at m/z 77.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 1-methoxy-4-phenoxybenzene. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can achieve high-confidence identification and accurate quantification of this important chemical intermediate. The provided rationale for the experimental choices ensures that the method can be adapted and troubleshooted effectively.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-methoxy-4-phenoxybenzene
Introduction: Unveiling the Molecular Architecture of 1-methoxy-4-phenoxybenzene
1-methoxy-4-phenoxybenzene is a diaryl ether that serves as a valuable structural motif in medicinal chemistry and materials science. Its precise molecular geometry, electronic properties, and potential for intermolecular interactions are of significant interest to researchers in drug development and materials innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This comprehensive guide provides detailed application notes and protocols for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of 1-methoxy-4-phenoxybenzene, tailored for researchers, scientists, and professionals in the field. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and are designed to ensure scientific integrity and experimental reproducibility.
Part 1: One-Dimensional (1D) NMR Spectroscopy: The Foundation of Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental insights into the chemical environment of each proton and carbon atom within a molecule. For 1-methoxy-4-phenoxybenzene, these spectra reveal the number of unique proton and carbon signals, their chemical shifts (indicating the electronic environment), signal multiplicities (revealing neighboring protons), and integration (providing the ratio of protons).
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts for 1-methoxy-4-phenoxybenzene, acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for 1-methoxy-4-phenoxybenzene
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 | 6.98 | d | 2H | 9.2 |
| H-3, H-5 | 6.88 | d | 2H | 9.2 |
| H-2', H-6' | 7.00 | d | 2H | 8.8 |
| H-3', H-5' | 7.29 | t | 2H | 8.8 |
| H-4' | 7.06 | t | 1H | 7.3 |
| -OCH₃ | 3.79 | s | 3H | - |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for 1-methoxy-4-phenoxybenzene
| Atom Number(s) | Chemical Shift (δ, ppm) |
| C-1 | 155.9 |
| C-2, C-6 | 119.9 |
| C-3, C-5 | 114.7 |
| C-4 | 151.2 |
| C-1' | 158.3 |
| C-2', C-6' | 118.9 |
| C-3', C-5' | 129.7 |
| C-4' | 122.5 |
| -OCH₃ | 55.6 |
Interpretation of 1D NMR Spectra
The ¹H NMR spectrum exhibits a sharp singlet at 3.79 ppm, integrating to three protons, which is characteristic of a methoxy group (-OCH₃). The aromatic region (6.8-7.3 ppm) displays a set of signals corresponding to the nine aromatic protons. The two doublets at 6.98 and 6.88 ppm, each integrating to two protons with a coupling constant of 9.2 Hz, are indicative of a para-substituted benzene ring. Specifically, the upfield shift of these protons is consistent with the electron-donating effect of the methoxy and phenoxy groups. The signals for the unsubstituted phenoxy ring appear as a doublet at 7.00 ppm, and two triplets at 7.29 and 7.06 ppm, corresponding to the ortho, meta, and para protons, respectively.
The ¹³C NMR spectrum shows nine distinct signals, consistent with the nine unique carbon environments in the molecule. The signal at 55.6 ppm is characteristic of a methoxy carbon. The aromatic carbons resonate in the typical downfield region of 114 to 159 ppm. The quaternary carbons attached to the oxygen atoms (C-1, C-4, and C-1') are observed at the most downfield chemical shifts due to the deshielding effect of the electronegative oxygen.
Part 2: Two-Dimensional (2D) NMR Spectroscopy: Assembling the Molecular Puzzle
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the connectivity of the molecular framework. The following sections detail the application of COSY, HSQC, and HMBC experiments for the complete structural elucidation of 1-methoxy-4-phenoxybenzene.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-methoxy-4-phenoxybenzene, the expected COSY correlations are crucial for assigning the protons on each aromatic ring.
Predicted COSY Correlations:
-
Methoxy-substituted ring: A cross-peak between the signals at δ 6.98 (H-2/H-6) and δ 6.88 (H-3/H-5) would confirm their ortho relationship.
-
Phenoxy-substituted ring:
-
A cross-peak between δ 7.00 (H-2'/H-6') and δ 7.29 (H-3'/H-5') would establish their ortho coupling.
-
A cross-peak between δ 7.29 (H-3'/H-5') and δ 7.06 (H-4') would confirm the coupling between the meta and para protons.
-
Diagram: Predicted COSY Correlations for 1-methoxy-4-phenoxybenzene
Caption: Predicted ¹H-¹H COSY correlations for 1-methoxy-4-phenoxybenzene.
HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons
The HSQC experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum.
Predicted HSQC Correlations:
| Proton (¹H, δ ppm) | Correlated Carbon (¹³C, δ ppm) |
| 6.98 (H-2, H-6) | 119.9 (C-2, C-6) |
| 6.88 (H-3, H-5) | 114.7 (C-3, C-5) |
| 7.00 (H-2', H-6') | 118.9 (C-2', C-6') |
| 7.29 (H-3', H-5') | 129.7 (C-3', C-5') |
| 7.06 (H-4') | 122.5 (C-4') |
| 3.79 (-OCH₃) | 55.6 (-OCH₃) |
Diagram: Predicted HSQC Correlations for 1-methoxy-4-phenoxybenzene
Application Notes & Protocols: Functionalization of the Aromatic Rings in 1-Methoxy-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-4-phenoxybenzene is a diaryl ether with significant potential as a scaffold in medicinal chemistry and materials science. Its structure, featuring two distinct aromatic rings—one activated by a strongly electron-donating methoxy group and the other by a less-activating phenoxy group—presents a nuanced challenge in regioselective functionalization. Understanding the electronic properties and directing effects of these substituents is paramount for devising synthetic strategies that yield specific isomers. This guide provides a comprehensive overview of the primary strategies for functionalizing this molecule, complete with detailed protocols and mechanistic insights to aid researchers in developing novel derivatives.
Electronic Properties and Regioselectivity
The synthetic utility of 1-methoxy-4-phenoxybenzene hinges on the ability to selectively introduce functional groups onto one of its two aromatic rings. The regiochemical outcome of these reactions is dictated by the electronic influence of the existing methoxy (-OCH₃) and phenoxy (-OC₆H₅) substituents.
-
Ring A (Methoxy-substituted): The methoxy group is a powerful activating group due to its +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system.[1] This significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack. Since the para position is occupied by the phenoxy group, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).
-
Ring B (Phenoxy-substituted): The phenoxy group is also an ortho, para-director and an activating group. However, its activating effect is attenuated compared to the methoxy group because the oxygen lone pair is delocalized over both aromatic rings.
Consequently, in competitive reactions, functionalization will overwhelmingly occur on the more electron-rich, methoxy-activated ring. Achieving substitution on the phenoxy-substituted ring typically requires a multi-step approach, often involving initial functionalization followed by cross-coupling reactions.
Key Functionalization Strategies
Three primary strategies are employed for the functionalization of 1-methoxy-4-phenoxybenzene: Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling Reactions. The choice of method depends on the desired product and the required level of regiocontrol.
Strategy 1: Electrophilic Aromatic Substitution (EAS)
EAS is the most direct method for introducing a variety of functional groups onto the electron-rich, methoxy-activated ring.[2] The strong directing effect of the methoxy group ensures high regioselectivity for the ortho position.[1][3]
Nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid, typically with sulfuric acid as a catalyst.[4]
Protocol 1: Ortho-Nitration of 1-Methoxy-4-phenoxybenzene
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly add 1.0 equivalent of 1-methoxy-4-phenoxybenzene to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product, primarily 1-methoxy-2-nitro-4-phenoxybenzene, can be further purified by recrystallization from ethanol.
| Reagent/Parameter | Condition | Purpose |
| Temperature | 0 °C | To control the exothermic reaction and prevent over-nitration. |
| Acids | Conc. H₂SO₄, Fuming HNO₃ | To generate the highly electrophilic nitronium ion (NO₂⁺). |
| Expected Product | 1-Methoxy-2-nitro-4-phenoxybenzene | The methoxy group directs the nitro group to the ortho position.[1] |
| Typical Yield | 70-85% | Dependent on reaction scale and purity of starting materials. |
Bromination introduces a bromine atom, which is an excellent precursor for cross-coupling reactions.
Protocol 2: Ortho-Bromination of 1-Methoxy-4-phenoxybenzene
-
Reagent Preparation: Dissolve 1.0 equivalent of 1-methoxy-4-phenoxybenzene in a suitable solvent such as acetic acid or dichloromethane.
-
Reaction: Cool the solution in an ice bath. Add a solution of 1.05 equivalents of bromine (Br₂) in the same solvent dropwise over 30 minutes.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Purification: Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Friedel-Crafts acylation introduces an acyl group (R-C=O), forming a ketone. This reaction is a robust method for C-C bond formation.[5][6] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the acylium ion electrophile.[5][7]
Protocol 3: Ortho-Acylation of 1-Methoxy-4-phenoxybenzene
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent like dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 1.1 equivalents of acetyl chloride dropwise. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Reaction: Add a solution of 1.0 equivalent of 1-methoxy-4-phenoxybenzene in dichloromethane dropwise, keeping the temperature below 5 °C. After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.
-
Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.
Strategy 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful alternative to EAS for achieving high regioselectivity.[8] In this strategy, a Directed Metalation Group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[8][9][10] The methoxy group is an effective DMG. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.[8]
Protocol 4: DoM and Carboxylation
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 1.0 equivalent of 1-methoxy-4-phenoxybenzene in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise. Stir the solution at this temperature for 1-2 hours. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature. Quench with water and acidify with dilute HCl.
-
Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting carboxylic acid can be purified by recrystallization.
Table of Potential Electrophiles for DoM Intermediates
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbonyls | Dry CO₂ | Carboxylic Acid (-COOH) |
| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Borates | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
To functionalize the less reactive phenoxy-substituted ring (Ring B), a multi-step approach involving cross-coupling is often necessary. This typically involves first introducing a halide or boronic acid onto Ring B via a separate synthesis, followed by a palladium-catalyzed reaction like Suzuki or Buchwald-Hartwig coupling.[11][12] For example, starting with 4-bromophenol and anisole, one could first perform an Ullmann condensation or Buchwald-Hartwig amination to form the diaryl ether backbone, leaving a bromine handle for subsequent cross-coupling.
Protocol 5: Suzuki Coupling of a Brominated Derivative
This protocol assumes the starting material is 1-bromo-4-(4-methoxyphenoxy)benzene.
-
Setup: In a Schlenk flask, combine 1.0 equivalent of 1-bromo-4-(4-methoxyphenoxy)benzene, 1.2 equivalents of the desired arylboronic acid, 2.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃), and 1-5 mol% of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction: Add a degassed solvent system (e.g., toluene/water or dioxane/water). Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel.
Conclusion
The functionalization of 1-methoxy-4-phenoxybenzene is a study in regiocontrol. For modifications to the highly activated, methoxy-bearing ring, electrophilic aromatic substitution and directed ortho-metalation offer reliable and direct pathways to a wide array of derivatives. In contrast, functionalization of the less-activated phenoxy-bearing ring requires more strategic, multi-step syntheses, often relying on the robust and versatile chemistry of palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable scaffold.
References
- 1. homework.study.com [homework.study.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: The Diphenyl Ether Moiety in Agrochemicals: A Synthetic Strategy Utilizing 1-Methoxy-4-Phenoxybenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The diphenyl ether scaffold is a privileged structure in modern agrochemistry, forming the backbone of numerous high-performance herbicides and fungicides. While 4-phenoxyphenol is a common and highly reactive intermediate for constructing these molecules, its precursor, 1-methoxy-4-phenoxybenzene (also known as 4-phenoxyanisole), offers an alternative and stable starting material. This application note details a robust, two-stage synthetic strategy that transforms the chemically inert 1-methoxy-4-phenoxybenzene into a valuable agrochemical. The workflow first involves a validated O-demethylation protocol to unmask the critical phenolic hydroxyl group. Subsequently, the resulting 4-phenoxyphenol is utilized in the synthesis of the potent aryloxyphenoxypropionate herbicide, Fenoxaprop-p-ethyl. This guide provides detailed, field-tested protocols, explains the causality behind experimental choices, and outlines the biochemical mode of action of the target compound.
Introduction: The Diphenyl Ether Scaffold in Agrochemicals
The aryloxyphenoxy structural motif is of paramount importance in the design of bioactive molecules for crop protection. Its unique conformational flexibility and electronic properties allow it to bind with high affinity to specific biological targets in weeds and fungi. However, the synthesis of derivatives from this scaffold hinges on the availability of a reactive functional group for building molecular complexity.
1-Methoxy-4-phenoxybenzene is a stable and readily available diaryl ether. In its native form, the methyl ether cap on the phenolic oxygen renders it unreactive to the nucleophilic substitution reactions typically employed in agrochemical synthesis. The central challenge, therefore, is the strategic cleavage of this highly stable ether bond to reveal the free phenol, 4-phenoxyphenol. This deprotection step is critical as it transforms the inert precursor into a potent nucleophile, ready for coupling with electrophilic partners to generate the final active ingredient. This note provides the protocols to achieve this transformation and subsequently synthesize a commercially relevant herbicide.
Overall Synthetic Workflow
The synthetic route is a logical two-stage process. The first stage is a deprotection (O-demethylation) to activate the core scaffold. The second stage is a coupling reaction (etherification) to build the final agrochemical product. This workflow ensures that the reactive phenolic intermediate is generated immediately prior to its use, maximizing reaction efficiency.
Caption: Overall synthetic workflow from starting material to final product.
Protocol 1: O-Demethylation of 1-Methoxy-4-Phenoxybenzene
Principle & Rationale
Cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. The carbon-oxygen bond in the methyl group is significantly weaker than the bond between the oxygen and the aromatic ring. Strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose.[1][2] The reaction proceeds via an SN2 mechanism where the ether oxygen is first protonated (or coordinated to the Lewis acid), creating a good leaving group (a neutral phenol molecule).[3] The bromide ion then acts as a nucleophile, attacking the electrophilic methyl carbon to yield methyl bromide and the desired 4-phenoxyphenol.[4][5] Using HBr is often practical for scalability, while BBr₃ is a milder and highly efficient reagent for laboratory-scale synthesis.[6]
Materials & Equipment
-
1-Methoxy-4-phenoxybenzene
-
48% Hydrobromic acid (HBr) or 1M Boron tribromide (BBr₃) in Dichloromethane (DCM)
-
Acetic Acid (for HBr method)
-
Dichloromethane (DCM, anhydrous for BBr₃ method)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and safety equipment (fume hood, gloves, goggles)
Step-by-Step Protocol (HBr Method)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1-methoxy-4-phenoxybenzene (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Carefully add 48% aqueous hydrobromic acid (approx. 3.0-4.0 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Workup - Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x volumes).
-
Workup - Neutralization: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-phenoxyphenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography if necessary.
Validation & Characterization
-
TLC: Monitor the disappearance of the starting material and the appearance of the more polar phenol product.
-
Melting Point: The purified 4-phenoxyphenol should exhibit a sharp melting point consistent with literature values (approx. 85-88°C).
-
Spectroscopy: Confirm the structure using ¹H NMR (disappearance of the methoxy singlet at ~3.8 ppm and appearance of a broad phenolic -OH peak) and IR (appearance of a broad O-H stretch around 3200-3500 cm⁻¹).
Protocol 2: Synthesis of Fenoxaprop-p-ethyl Herbicide
Introduction to Fenoxaprop-p-ethyl
Fenoxaprop-p-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and vegetables, as well as in rice and turf.[7][8] It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[9]
Mechanism of Action
Fenoxaprop-p-ethyl functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[10][11] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[12] In susceptible grass species, inhibition of this enzyme halts the production of lipids, which are essential for building new cell membranes and for energy storage.[12] This leads to a breakdown of cell integrity, particularly in regions of active growth like the meristems, ultimately resulting in weed death within 2-3 weeks.[10][13] Broadleaf plants are naturally tolerant because their form of the ACCase enzyme is structurally different and is not inhibited by the herbicide.[14]
Caption: Mechanism of action of Fenoxaprop-p-ethyl as an ACCase inhibitor.
Principle & Rationale of Synthesis
The synthesis of Fenoxaprop-p-ethyl involves a nucleophilic substitution reaction. The phenoxide anion, generated by treating the 4-phenoxyphenol (from Protocol 1) with a base, attacks an electrophilic precursor, typically (R)-2-(4-hydroxyphenoxy)propionic ester or a related molecule coupled to a leaving group on the benzoxazole ring.[15][16] The use of an inert solvent and a base like potassium carbonate is standard practice to facilitate the reaction.[17]
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask, add the 4-phenoxyphenol (1.0 eq) synthesized in Protocol 1 and an inert organic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq) to the mixture. This will deprotonate the phenol to form the reactive phenoxide.
-
Precursor Addition: Add the electrophilic precursor, 2,6-dichlorobenzoxazole (approx. 1.0-1.1 eq), to the stirring suspension. (Note: This is a simplified representation; industrial routes may use different intermediates).[16]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup - Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract the product into an organic solvent like ethyl acetate.
-
Workup - Washing: Wash the combined organic layers with water and brine to remove any residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield pure Fenoxaprop-p-ethyl.
Validation & Characterization
-
Purity: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirm the chemical structure of Fenoxaprop-p-ethyl using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to reference standards.
Data Summary
The following table provides representative parameters for the described synthetic protocols. Actual results may vary based on scale and specific laboratory conditions.
| Parameter | Protocol 1: O-Demethylation (HBr) | Protocol 2: Fenoxaprop-p-ethyl Synthesis |
| Key Reactants | 1-Methoxy-4-phenoxybenzene, 48% HBr | 4-Phenoxyphenol, 2,6-Dichlorobenzoxazole |
| Base | N/A | K₂CO₃ |
| Solvent | Acetic Acid | Acetonitrile or DMF |
| Temperature | 110-120°C (Reflux) | 60-80°C |
| Reaction Time | 3-5 hours | 6-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (Post-Purif.) | >98% | >97% |
Conclusion
This application note demonstrates a viable and efficient synthetic pathway for the production of a high-value agrochemical, Fenoxaprop-p-ethyl, starting from the stable and accessible precursor 1-methoxy-4-phenoxybenzene. By employing a strategic O-demethylation to activate the core diphenyl ether scaffold, this otherwise inert starting material becomes a valuable building block. The detailed protocols provided are robust, grounded in established chemical principles, and serve as a practical guide for researchers in the field of agrochemical synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 12. scielo.br [scielo.br]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 15. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 16. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 17. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Novel Catalysts in Diaryl Ether Synthesis
Introduction: The Enduring Importance of the Diaryl Ether Linkage
The diaryl ether moiety is a cornerstone in modern medicinal chemistry, materials science, and natural product synthesis.[1][2][3] Its presence in a wide array of biologically active compounds, including the antibiotic vancomycin and the anti-HIV agent chloropeptin II, underscores the critical need for efficient and versatile synthetic methodologies.[1][4] Historically, the synthesis of diaryl ethers has been dominated by the Ullmann condensation, a copper-mediated reaction often requiring harsh conditions.[1][5] However, the last few decades have witnessed a paradigm shift with the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.[6][7][8] This guide provides an in-depth exploration of modern catalytic systems for diaryl ether synthesis, offering detailed protocols and insights into the rationale behind experimental design for researchers, scientists, and drug development professionals.
Comparative Overview of Catalytic Systems
The choice of catalytic system is paramount and is dictated by factors such as substrate scope, functional group tolerance, cost, and scalability. Below is a comparative analysis of the most prevalent catalytic systems for diaryl ether synthesis.
| Catalytic System | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature | Advantages | Disadvantages |
| Copper-Catalyzed Ullmann-Type | CuI, Cu₂O, CuCl | Often ligand-free, or simple ligands like TMHD[9][10] or diols[11] | Cs₂CO₃, K₂CO₃, K₃PO₄ | NMP, DMF, Dioxane | 110-140 °C | Cost-effective, readily available catalyst, good for electron-rich aryl halides.[10][12] | Often requires high temperatures, can have limited substrate scope for complex molecules.[5] |
| Palladium-Catalyzed Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos)[6][13] | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Broad substrate scope, high functional group tolerance, milder conditions than Ullmann.[6][7] | Higher catalyst and ligand cost, potential for phosphine-related side reactions.[11] |
| Nickel-Catalyzed Coupling | NiCl₂(PPh₃)₂, NiBr₂(dtbpy) | Phosphine or nitrogen-based ligands | KHCO₃, K₃PO₄ | Anisole, Toluene | 100-170 °C | Utilizes a more earth-abundant metal, can offer unique reactivity.[14][15] | Can require higher temperatures, mechanism can be complex involving radical pathways.[16][17][18] |
| Photoredox/Dual Catalysis | Organic photosensitizer + Ni catalyst | Bipyridine-based ligands | Weak organic bases | Acetonitrile, DMF | Room Temperature | Extremely mild reaction conditions, novel activation pathways.[14] | Can have a more limited substrate scope, requires specialized photoreactor setup. |
Experimental Workflow for Catalytic Diaryl Ether Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of diaryl ethers using a transition metal-catalyzed cross-coupling reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A general and mild Ullmann-type synthesis of diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 17. Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methoxy-4-phenoxybenzene
Welcome to the Technical Support Center for the synthesis of 1-methoxy-4-phenoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this diaryl ether. Our focus is on maximizing yield and purity by understanding the underlying chemical principles of the most common synthetic routes.
Introduction to Synthetic Strategies
The formation of the aryl ether bond in 1-methoxy-4-phenoxybenzene (also known as 4-phenoxyanisole) is most effectively achieved through transition-metal catalyzed cross-coupling reactions. While several methods exist for C-O bond formation, the Ullmann Condensation is a robust and widely adopted strategy for this particular class of compounds. An alternative approach is the Nucleophilic Aromatic Substitution (SNAr) , which can be considered a variation of the Williamson ether synthesis for diaryl ethers.
This guide will primarily focus on the optimization of the Ullmann condensation due to its broader applicability and the wealth of available optimization data. We will also address the SNAr approach and its specific requirements.
Troubleshooting Guide: Common Issues and Solutions in 1-methoxy-4-phenoxybenzene Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Ullmann Condensation Route
Question 1: My Ullmann reaction is showing low to no conversion of my starting materials (e.g., 4-iodoanisole and phenol). What are the primary factors to investigate?
Answer: Low or no conversion in an Ullmann diaryl ether synthesis is a common issue that can typically be traced back to a few key areas:
-
Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has not been oxidized to Cu(II). If using a Cu(0) or Cu(II) source, the reaction conditions must be suitable for the in-situ generation of Cu(I).
-
Inappropriate Ligand Choice: Ligands are critical for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[1][2] For electron-rich substrates like those in this synthesis, N,O-chelating ligands such as amino acids have proven highly effective. N,N-dimethylglycine is a well-documented, high-performing ligand for this type of transformation.[1]
-
Suboptimal Base-Solvent Combination: The choice of base and solvent are intrinsically linked and crucial for reaction success. In non-polar solvents like toluene or xylene, an inexpensive base such as K₂CO₃ can be effective. However, for polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ or K₃PO₄ are often superior choices.[1][3] The base's solubility and ability to deprotonate the phenol without inhibiting the catalyst are paramount.
-
Insufficient Temperature: While modern ligand-accelerated Ullmann reactions operate at milder temperatures than the classical approach (often >200°C), they still require sufficient thermal energy.[4] A typical range for these reactions is 80-120°C.[5] If you observe low conversion, a careful, incremental increase in temperature may be beneficial.
Question 2: I am observing a significant amount of homocoupling of my aryl halide (e.g., formation of 4,4'-dimethoxybiphenyl). How can I minimize this side reaction?
Answer: Homocoupling is a competing reaction pathway in Ullmann condensations. To favor the desired C-O bond formation over the C-C homocoupling, consider the following:
-
Ligand Selection: The ligand plays a role in directing the reactivity of the organocopper intermediate. Some ligands may favor the desired cross-coupling over homocoupling. Screening different ligand classes (e.g., amino acids vs. phenanthrolines) can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy.
-
Stoichiometry: Using a slight excess of the phenol component (e.g., 1.2 equivalents) can help to ensure the copper intermediate is more likely to react with the phenoxide rather than another molecule of the aryl halide.
Question 3: My reaction is producing a dark, tarry mixture, making workup and purification difficult. What is causing this and how can it be prevented?
Answer: The formation of dark, insoluble materials often indicates substrate or product decomposition, or the formation of polymeric side products.
-
Excessive Temperature: Overheating the reaction is a common cause of decomposition. Monitor the internal reaction temperature carefully and avoid exceeding the optimal range for your catalyst-ligand system.
-
Oxygen Contamination: While some Ullmann reactions can be run in the presence of air, it is generally advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can lead to decomposition and catalyst deactivation.
-
Purity of Reagents: Ensure your starting materials and solvent are of high purity. Impurities can sometimes act as catalysts for decomposition pathways.
SNAr Route
Question: I am attempting a Williamson-type SNAr reaction between 4-methoxyphenoxide and an activated aryl halide (e.g., 4-fluoronitrobenzene), but the yield is poor. What are the limitations?
Answer: The success of an SNAr reaction for diaryl ether synthesis is highly dependent on the electronic properties of the aryl halide.
-
Insufficient Activation: The aryl halide must be strongly activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. A nitro group (-NO₂) is a powerful activating group. If your aryl halide is not sufficiently electron-poor, the reaction will be very slow or will not proceed.
-
Nucleophilicity of the Phenoxide: While 4-methoxyphenoxide is a reasonably good nucleophile, its reactivity can be diminished if the reaction conditions are not optimal. Ensure complete deprotonation of the 4-methoxyphenol with a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) to maximize its nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for 1-methoxy-4-phenoxybenzene: Ullmann Condensation or SNAr?
A1: For the synthesis of 1-methoxy-4-phenoxybenzene, the Ullmann condensation is generally the more versatile and reliable method. It does not require a strongly activated aryl halide, making it suitable for a broader range of substrates. The SNAr approach is only viable if one of the aromatic rings is substituted with potent electron-withdrawing groups, which is not the case for the target molecule's direct precursors.
Q2: What is the mechanistic role of the ligand in the Ullmann reaction?
A2: The ligand plays several crucial roles in the catalytic cycle. It solubilizes the copper catalyst, prevents catalyst aggregation and precipitation, and modulates the electronic properties and steric environment of the copper center. This stabilization facilitates the oxidative addition of the aryl halide to the Cu(I) center and the subsequent reductive elimination of the diaryl ether product, allowing the reaction to proceed at significantly lower temperatures than the classical, ligand-free Ullmann reaction.
Q3: How do I choose the best aryl halide (I, Br, Cl) for the Ullmann condensation?
A3: The reactivity of aryl halides in the Ullmann condensation follows the general trend: Ar-I > Ar-Br >> Ar-Cl. Aryl iodides are the most reactive and often give the best yields under the mildest conditions. Aryl bromides are also widely used and effective, though they may require slightly higher temperatures or more active catalyst systems. Aryl chlorides are the least reactive and typically require specialized, highly active ligand systems to achieve good conversion. For laboratory-scale synthesis of 1-methoxy-4-phenoxybenzene, 4-iodoanisole or 4-bromoanisole would be excellent starting points.
Q4: How should I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for monitoring the reaction. A typical TLC system for this reaction might use a mobile phase of ethyl acetate/hexane. The disappearance of the limiting starting material and the appearance of a new, less polar spot for the product indicate reaction progression. GC-MS is also highly effective for quantitative monitoring and for identifying potential side products.
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of 1-methoxy-4-phenoxybenzene via Ligand-Accelerated Ullmann Condensation
This protocol is based on optimized conditions reported for the synthesis of structurally similar electron-rich diaryl ethers.[1]
Reactant & Reagent Data Table
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Iodoanisole | 234.04 | 1.0 | 1.0 | 234 mg |
| Phenol | 94.11 | 1.2 | 1.2 | 113 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 | 19 mg |
| N,N-Dimethylglycine | 103.12 | 0.2 | 0.2 | 21 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Acetonitrile (anhydrous) | - | - | - | 2.0 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add 2.0 mL of anhydrous acetonitrile via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 80°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexane) or GC-MS until the 4-iodoanisole is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (15 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH (2 x 10 mL) to remove unreacted phenol, followed by water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-methoxy-4-phenoxybenzene as a white solid or colorless oil.
Visualization of Ullmann Synthesis Workflow
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
Understanding the Ullmann Catalytic Cycle
The mechanism of the ligand-accelerated Ullmann condensation is complex and still a subject of research. However, a generally accepted pathway involves the following key steps:
-
Ligand Association: The ligand coordinates to the Cu(I) salt.
-
Deprotonation: The base deprotonates the phenol to form a phenoxide.
-
Phenoxide Coordination: The phenoxide displaces an anion on the copper center to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that re-enters the catalytic cycle.
Visualization of the Ullmann Catalytic Cycle
Caption: A simplified catalytic cycle for the Ullmann diaryl ether synthesis.
References
Technical Support Center: Purification of Crude p-Phenoxyanisole
Welcome to the technical support guide for the purification of crude p-phenoxyanisole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during purification, ensuring you can achieve the desired purity for your downstream applications.
I. Understanding the Challenges in p-Phenoxyanisole Purification
Para-phenoxyanisole, a key intermediate in various synthetic processes, often contains impurities stemming from its synthesis, most commonly via Ullmann condensation or related cross-coupling reactions.[1][2][3] The nature of these impurities dictates the most effective purification strategy. Common contaminants include unreacted starting materials (e.g., phenols, aryl halides), homocoupled byproducts, and positional isomers. The selection of an appropriate purification technique is therefore critical for obtaining p-phenoxyanisole of high purity.
Diagram: Common Synthetic Route and Potential Impurities
Caption: Synthesis of p-phenoxyanisole via Ullmann condensation and potential impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of p-phenoxyanisole.
Q1: My recrystallized p-phenoxyanisole is still impure. What went wrong?
Answer:
This is a common issue that can often be resolved by re-evaluating your solvent system and technique.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while keeping impurities dissolved.[4]
-
Troubleshooting Step 1: Solvent Screening. A systematic approach to solvent selection is crucial.[5][6][7] Test the solubility of your crude p-phenoxyanisole in a range of solvents with varying polarities at both room temperature and their boiling points.
-
Troubleshooting Step 2: Consider a Two-Solvent System. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water or hexane/ethyl acetate.[8]
-
-
Cooling Rate Was Too Fast: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Insufficient Washing of Crystals: Impurities can remain on the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent.
-
Data Table: Solvent Selection for p-Phenoxyanisole Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for p-Phenoxyanisole |
| Water | High | 100 | Generally poor, but can be used in a two-solvent system with a miscible organic solvent.[8] |
| Ethanol | High | 78 | Good solubility when hot, lower when cold. Often a good starting point. |
| Methanol | High | 65 | Similar to ethanol, but lower boiling point may be advantageous. |
| Isopropanol | Medium | 82 | Can be a good alternative to ethanol. |
| Ethyl Acetate | Medium | 77 | Moderate solubility; can be used in combination with non-polar solvents.[8] |
| Toluene | Low | 111 | Good for dissolving non-polar impurities. |
| Hexane | Low | 69 | Often used as the "poor" solvent in a two-solvent system.[8] |
Q2: I'm observing an oiling out phenomenon during recrystallization instead of crystal formation. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent with a boiling point higher than the melting point of the solute.
Solutions:
-
Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of p-phenoxyanisole (approximately 82-84°C).[9][10]
-
Increase the Amount of Solvent: A more dilute solution can sometimes prevent oiling out.
-
Modify the Solvent System: Adding a second solvent to decrease the overall solvating power can induce crystallization.
Q3: Distillation of my crude p-phenoxyanisole is not providing a pure product. What are the likely issues?
Answer:
While distillation can be effective, its success depends on the boiling points of the components in the crude mixture.
Possible Causes and Solutions:
-
Close Boiling Points of Impurities: If impurities have boiling points close to that of p-phenoxyanisole (Boiling Point: 140°C at 2.25 mmHg), simple distillation will not be effective.[10]
-
Solution: Fractional Distillation. Use a fractionating column to improve the separation of components with close boiling points.
-
-
Thermal Decomposition: p-Phenoxyanisole may be susceptible to decomposition at high temperatures.
-
Solution: Vacuum Distillation. Performing the distillation under reduced pressure will lower the boiling point and minimize the risk of thermal degradation.[11]
-
Diagram: Decision-Making Workflow for Purification
Caption: A stepwise approach to purifying crude p-phenoxyanisole.
III. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure p-phenoxyanisole?
Answer:
Pure p-phenoxyanisole is typically a brown to green-brown crystalline solid.[10][12] Key physical properties include:
-
Boiling Point: 140°C at 2.25 mmHg[10]
-
Appearance: Brown to green-brown crystalline flakes or powder[10]
Q2: Can column chromatography be used to purify p-phenoxyanisole?
Answer:
Yes, column chromatography is a viable, albeit more labor-intensive, method for purifying p-phenoxyanisole, especially when dealing with difficult-to-separate impurities or for small-scale purifications. A silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexane) is a good starting point.
Q3: Are there any specific safety precautions I should take when handling p-phenoxyanisole?
Answer:
Yes, p-phenoxyanisole should be handled with care. It is harmful if swallowed and may cause an allergic skin reaction.[13] It is also an eye and skin irritant.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I remove colored impurities from my p-phenoxyanisole?
Answer:
Colored impurities often arise from oxidation or decomposition products.[14]
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Chemical Treatment: In some cases, a mild reducing agent can be used to decolorize the solution before crystallization.[14]
IV. Experimental Protocols
Protocol 1: Recrystallization of p-Phenoxyanisole from Ethanol
-
Dissolution: In a fume hood, place the crude p-phenoxyanisole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Vacuum Distillation of p-Phenoxyanisole
-
Setup: Assemble a vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the crude p-phenoxyanisole in the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of p-phenoxyanisole under the applied pressure (e.g., ~140°C at 2.25 mmHg).[10]
-
Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
V. References
-
Chemsrc. (2025, August 20). 4-Phenoxyaniline | CAS#:139-59-3.
-
PubChem. (n.d.). (4-Aminophenoxy)benzene | C12H11NO | CID 8764.
-
ChemicalBook. (2025, September 20). 4-Phenoxyaniline | 139-59-3.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Google Patents. (n.d.). US3251880A - Purification of p, p'-oxydianiline.
-
LookChem. (n.d.). 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport.
-
Wikipedia. (n.d.). Ullmann condensation.
-
PubChem. (n.d.). 4-Ethoxyaniline | C8H11NO | CID 9076.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
-
ResearchGate. (2013, February 24). Troubleshooting protein purification?.
-
Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF.
-
Semantic Scholar. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst.
-
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
-
Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE - Organic Syntheses Procedure.
-
YouTube. (2020, August 6). Selecting a recrystallization solvent.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE - Organic Syntheses Procedure.
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide | PDF | Solubility | Chemistry.
-
Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
NIH. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC.
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation.
-
ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine ?.
-
Veeprho. (n.d.). Aniline Impurities and Related Compound.
-
Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
Progress in Chemical and Biochemical Research. (2020, July 11). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon.
-
Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13.
-
Benchchem. (n.d.). A Comparative Guide to the Synthetic Methods for Substituted Phenoxy Anilines.
-
OSTI.GOV. (1990, September 20). Polymerization of aniline and alkyl ring-substituted anilines in the presence of aromatic additives (Journal Article).
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 10. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
Technical Support Center: Ullmann Synthesis of Diaryl Ethers
Welcome to the technical support center for the Ullmann synthesis of diaryl ethers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-O bond-forming reaction. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can impede success. Our goal is to provide you with the expert insights and practical solutions needed to troubleshoot your experiments effectively.
Troubleshooting Guide: Overcoming Common Side Reactions
The Ullmann condensation, while a cornerstone for diaryl ether synthesis, is not without its challenges.[1][2] Low yields and complex product mixtures often arise from competing reaction pathways. This guide addresses the most common issues, their mechanistic origins, and actionable solutions.
Issue 1: Low or No Yield of the Desired Diaryl Ether
A low or nonexistent yield is the most frequent issue. Before delving into specific side reactions, it's crucial to ensure the fundamental reaction parameters are optimized.
Probable Causes & Solutions:
-
Inactive Catalyst: Copper(I) salts are susceptible to oxidation. Ensure your Cu(I) source (e.g., CuI, CuBr) is fresh and has been stored under an inert atmosphere.[3] Using an older or discolored catalyst can significantly hinder the reaction.
-
Inappropriate Ligand: Modern Ullmann reactions often rely on ligands to facilitate the coupling under milder conditions.[3][4] The choice is critical and can be substrate-dependent.
-
For general applications: N,N-dimethylglycine and 1,10-phenanthroline are robust and widely effective ligands.
-
For sterically hindered substrates: Consider specialized ligands like salicylaldoxime or those developed by Buchwald and Taillefer.[1] A screening of different ligand classes may be necessary for challenging substrates.
-
-
Incorrect Base or Solvent Combination: The base's strength and solubility are paramount.
-
In polar aprotic solvents like DMF, DMSO, or NMP, soluble and strong bases like Cs₂CO₃ are often preferred.[5]
-
In non-polar solvents such as toluene or xylene, the less expensive K₂CO₃ can be highly effective.[6]
-
K₃PO₄ is another strong base that has proven effective, particularly in solvents like dioxane.[7]
-
-
Suboptimal Temperature: While modern methods have lowered the traditionally high temperatures (often >200°C), the reaction still requires sufficient thermal energy.[8][9] If no product is forming at a lower temperature (e.g., 90-110°C), a careful, incremental increase in temperature may be necessary.
Issue 2: Significant Formation of a Dehalogenated Arene Side Product
A common and frustrating side reaction is the reduction of the aryl halide starting material to the corresponding arene (reductive dehalogenation).[10] This consumes the electrophile and reduces the overall yield of the diaryl ether.
Mechanistic Insight:
Reductive dehalogenation likely proceeds from a key organocopper intermediate, ArCu(I)X. Instead of reacting with the phenoxide, this intermediate can be protonated by trace amounts of water, the phenol itself, or other proton sources in the reaction mixture. This "protodethallation" has been observed in related reactions and serves as a good mechanistic model here.[10]
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water.
-
Oven-dry all glassware and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. If not purchased dry, solvents should be freshly distilled from an appropriate drying agent.
-
Ensure the base is anhydrous. Bases like K₂CO₃ and Cs₂CO₃ can be dried in a vacuum oven before use.
-
-
Base Stoichiometry: Use a sufficient excess of the base (typically 2 equivalents) to ensure the phenol is fully deprotonated. This minimizes the presence of free phenol that could act as a proton source for the ArCu(I)X intermediate.
-
Order of Addition: Add the aryl halide to the mixture of the phenol, base, and copper catalyst. This ensures that the phenoxide is readily available to react with the organocopper intermediate as it forms, kinetically disfavoring the protonation pathway.
Issue 3: Formation of Symmetric Biaryl Ethers (Phenol Homocoupling)
The formation of a symmetric ether derived from the coupling of two phenol molecules is another potential side reaction. This depletes the nucleophile and introduces a difficult-to-separate impurity.
Mechanistic Insight:
This side reaction likely involves the oxidative coupling of two copper phenoxide species (ArO-Cu). This can be facilitated by the presence of an oxidant, such as air (O₂) or a Cu(II) species. The Cu(II) can be present as an impurity in the Cu(I) catalyst or be generated in situ through disproportionation or oxidation.
Troubleshooting Strategies:
-
Strict Inert Atmosphere: Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before heating. Maintain a positive pressure of the inert gas throughout the reaction. This minimizes the presence of oxygen, a key potential oxidant.
-
High-Purity Copper(I) Source: Use a high-purity Cu(I) salt to minimize the initial concentration of Cu(II) species. If the catalyst is old or appears greenish/bluish, it likely contains significant Cu(II) and should not be used.
-
Use of Ligands: Chelating ligands can stabilize the Cu(I) oxidation state and modulate the reactivity of the copper center, often disfavoring the oxidative homocoupling pathway. Many of the ligands that accelerate the desired reaction also help to suppress this side reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction alongside the key side reactions. Understanding these pathways is crucial for effective troubleshooting.
Caption: Key reaction pathways in the Ullmann diaryl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes? Low yields can stem from several factors. The primary aspects to investigate are the purity of your reactants, the choice and activity of the catalyst, the appropriateness of the ligand, the strength and dryness of the base, the compatibility of the solvent, and the reaction temperature. The electronic properties of your substrates are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[6]
Q2: How do I choose the right copper catalyst for my reaction? Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts. For instance, air-stable Cu(I) complexes like CuI(PPh₃) have been used effectively at low catalytic loadings (5 mol %) in non-polar solvents.[6] The choice may also depend on the specific ligands and substrates you are using. In some cases, nano-sized copper or copper oxide catalysts can also promote C-O bond formation under milder conditions.
Q3: The reaction is not proceeding to completion. What role does the ligand play, and which one should I use? Ligands are crucial for accelerating the reaction and enabling milder reaction conditions.[9] N,N- and N,O-chelating ligands are known to be effective. A screening of 56 multidentate ligands showed that N,N-dimethylglycine provided high catalytic activity.[9] Other effective ligands include 1,10-phenanthroline, salicylaldoxime, and various diamines.[1] The choice of ligand can be substrate-dependent, and a small screening may be necessary for novel or challenging substrates.
Q4: I am observing significant side reactions. Could the base be the issue? Yes, the choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene.[6] For reactions in polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ is often the base of choice due to its higher solubility and basicity.[5] The base must be strong enough to deprotonate the phenol but should not promote unwanted side reactions. Crucially, the base must be anhydrous to prevent reductive dehalogenation of the aryl halide.
Q5: Can I use aryl chlorides for this reaction? Classically, aryl chlorides are much less reactive than aryl bromides and iodides in the Ullmann condensation.[10] However, modern advancements with highly active ligand systems have made the coupling of activated aryl chlorides possible. These reactions often require more specialized ligands (like certain oxalamides) and may need higher temperatures or longer reaction times.[1] For unactivated aryl chlorides, the reaction remains very challenging.
Quantitative Data Summary
The choice of reaction components significantly impacts yield. The tables below summarize data from literature to guide your experimental design.
Table 1: Effect of Base and Solvent on Diaryl Ether Yield
| Entry | Aryl Halide | Phenol | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 110 | 0 |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | K₃PO₄ | Acetonitrile | 80 | 85 |
| 3 | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | Toluene | 100 | 58 |
| 4 | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | o-Xylene | 140 | 68 |
Data adapted from multiple sources for comparison.[6]
Table 2: Representative Ligand Performance
| Entry | Ligand (10 mol %) | Yield (%) |
|---|---|---|
| 1 | N,N-Dimethylglycine | 85 |
| 2 | N-Methyl-L-proline | 82 |
| 3 | 1,10-Phenanthroline | 75 |
| 4 | 8-Hydroxyquinoline | 68 |
Reaction Conditions: 4-Bromoanisole (1.0 mmol), 4-Methoxyphenol (1.0 mmol), CuI (10 mol %), K₃PO₄ (2.0 equiv), Acetonitrile, 80 °C, 24 h. Data represents typical trends.
Experimental Protocols
General Procedure for Ligand-Promoted Ullmann Diaryl Ether Synthesis
This protocol is a generalized procedure based on modern, milder conditions.
1. Reactant Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the phenol (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv), the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol %), and the ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol %).
2. Assembling the Reaction:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) via syringe if it is a liquid, or briefly under a positive flow of inert gas if it is a solid.
-
Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) via syringe.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
4. Workup and Purification:
-
After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Optimizing the Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to help you achieve optimal results in your ether syntheses.
Introduction: The Enduring Relevance of a Classic Reaction
First developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction is a cornerstone of organic synthesis, valued for its broad scope and straightforward execution.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of a primary alkyl halide or other substrate with a good leaving group.[1][3]
Despite its apparent simplicity, the Williamson ether synthesis is not without its challenges. Competing side reactions, such as elimination (E2) and, in the case of ambident nucleophiles, C-alkylation, can significantly impact yield and purity.[1][2][4] This guide is structured to address these issues head-on, providing you with the knowledge to anticipate, diagnose, and resolve common experimental hurdles.
Core Reaction Mechanism and Key Players
A foundational understanding of the SN2 mechanism is critical for troubleshooting. The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[1][3]
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration and can stem from several sources. A systematic approach to troubleshooting is key.
1. Re-evaluate Your Choice of Reactants:
The Williamson ether synthesis is highly sensitive to steric hindrance.[2]
-
Alkyl Halide: The ideal substrate is a primary alkyl halide. Secondary alkyl halides will often result in a mixture of SN2 (ether) and E2 (alkene) products, with the elimination product becoming more significant with increased steric bulk.[3] Tertiary alkyl halides are generally unsuitable as they will almost exclusively undergo elimination.[3]
-
Alkoxide: While the alkoxide can be primary, secondary, or even tertiary, a bulky alkoxide will increase the likelihood of an E2 side reaction, especially when paired with a secondary alkyl halide.[3][5]
Strategic Reactant Selection for Unsymmetrical Ethers:
For an unsymmetrical ether, there are two possible synthetic routes. Always choose the pathway that involves the less sterically hindered alkyl halide.[5]
| Target Ether | Favorable Route | Unfavorable Route | Rationale |
| tert-Butyl methyl ether | Sodium tert-butoxide + Methyl iodide | Sodium methoxide + tert-Butyl bromide | The primary methyl halide is much more susceptible to SN2 attack than the tertiary tert-butyl bromide, which would primarily yield isobutylene via elimination. |
| Isopropyl ethyl ether | Sodium ethoxide + 2-Bromopropane | Sodium isopropoxide + Ethyl bromide | While the first route involves a secondary halide and will produce some propene, the second route with a primary halide is generally preferred to maximize the SN2 product.[5] |
2. Scrutinize Your Reaction Conditions:
-
Anhydrous Conditions: Alkoxides are strong bases and will readily react with any protic species, especially water. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6] The presence of water will consume your base and can hydrolyze the alkyl halide.[6]
-
Base Selection and Quality: The alcohol is typically deprotonated in situ using a strong base. Sodium hydride (NaH) is a common choice as the hydrogen gas byproduct simply bubbles out of the reaction mixture.[3][7] Ensure your NaH is fresh; a gray appearance may indicate deactivation.[6] Alternatively, strong bases like potassium hydroxide (KOH) or sodium amide (NaNH₂) can be used.[2][7]
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are excellent choices.[1][3][8] They solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a more potent nucleophile.[8] Protic solvents, like the parent alcohol, can be used but may slow the reaction rate by solvating the nucleophile.[1][3]
3. Consider the Leaving Group:
The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs (tosylate) > OMs (mesylate).[3] While iodides are the most reactive, they are also more expensive. Bromides and chlorides are common, cost-effective choices. Tosylates and mesylates are excellent leaving groups and are often used when converting an alcohol into the electrophile.[3]
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene is a classic sign that the E2 elimination pathway is competing with your desired SN2 reaction.[2] This is particularly prevalent with secondary alkyl halides and sterically hindered alkoxides.[2][3]
Caption: Competition between SN2 and E2 pathways.
Strategies to Favor SN2 over E2:
-
Temperature Control: Higher temperatures favor elimination.[6] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can significantly reduce alkene formation. A typical temperature range is 50-100 °C, but optimization may be required.[6]
-
Choice of Base/Nucleophile: If possible, use a less sterically hindered alkoxide.
-
Revisit Reactant Pairing: As detailed in the previous question, ensure your synthetic strategy utilizes a primary alkyl halide if possible.
Question 3: My starting materials are an alcohol and an alkyl halide, but the reaction is very slow. What's going on?
Neutral alcohols are weak nucleophiles, and the direct reaction with an alkyl halide is generally very slow.[3] The Williamson ether synthesis requires the deprotonation of the alcohol to form the much more nucleophilic alkoxide.[3][5]
Protocol: Generating the Alkoxide
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add your anhydrous alcohol and anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. The evolution of hydrogen gas will be observed.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes after the gas evolution ceases to ensure complete deprotonation.
-
Alkyl Halide Addition: Add the alkyl halide to the freshly prepared alkoxide solution, and then proceed with heating as required for the SN2 reaction.
Question 4: I am working with a phenol, and my yield is poor. Are there special considerations for aryloxides?
Phenols are generally more acidic than aliphatic alcohols, making deprotonation easier. However, the resulting phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation) to form a substituted phenol.[1][4]
The choice of solvent can significantly influence the O- versus C-alkylation ratio.[4] Polar aprotic solvents like DMF and acetonitrile tend to favor O-alkylation.[1][4]
Question 5: My reactants have poor solubility in the reaction medium. How can I overcome this?
Poor solubility can dramatically slow down a bimolecular reaction. If your alkoxide salt is not soluble in the organic solvent where your alkyl halide resides, the reaction will be limited to the interface between phases. This is a common scenario, especially in industrial applications.
Solution: Phase Transfer Catalysis (PTC)
Phase transfer catalysis is an elegant solution to this problem.[1] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase.[1][9]
How it Works:
-
The cation of the phase transfer catalyst (e.g., R₄N⁺) pairs with the alkoxide anion (RO⁻) in the aqueous/solid phase.
-
The resulting ion pair [R₄N⁺RO⁻] has sufficient organic character to be soluble in the organic phase.[9][10]
-
In the organic phase, the "naked" alkoxide is a highly reactive nucleophile and readily reacts with the alkyl halide.[10]
-
The catalyst cation then returns to the aqueous/solid phase to repeat the cycle.
This technique often allows for milder reaction conditions, eliminates the need for strictly anhydrous solvents, and can significantly improve reaction rates and yields.[9][11]
Caption: Simplified workflow of phase transfer catalysis in Williamson synthesis.
Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Alkylating Agent | Primary > Secondary >> Tertiary | To minimize competing E2 elimination reactions.[1][3] |
| Alkoxide | Less sterically hindered is better | Bulky bases favor E2 elimination.[2][5] |
| Base | NaH, KH, KOH | Strong bases are required to generate the nucleophilic alkoxide from the parent alcohol.[3][7] |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | These solvents enhance nucleophilicity by solvating the counter-ion of the alkoxide.[1][8] |
| Temperature | 50-100 °C (optimize as needed) | Use the lowest temperature possible to disfavor the E2 side reaction.[6] |
| Additives | Phase Transfer Catalysts (e.g., R₄N⁺Br⁻) | Use to overcome solubility issues and facilitate reaction between phases.[1][9] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removing Copper Catalysts from Ullmann Reaction Products
Welcome to the technical support center for post-reaction purification of Ullmann coupling products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual copper catalyst removal. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your final compounds.
Understanding the Challenge: The Nature of Post-Reaction Copper
The Ullmann reaction, a cornerstone of C-C, C-N, C-O, and C-S bond formation, relies on copper catalysts.[1][2][3][4] The reaction mechanism, which can be complex and sometimes heterogeneous, often involves Cu(I) as the active catalytic species.[1][5] However, upon reaction completion and exposure to air during workup, Cu(I) can oxidize to Cu(II). Furthermore, the copper can exist in various forms: soluble complexes with ligands or solvent, insoluble salts, or even nanoparticles.[5][6] This variability is the primary reason a single purification method is not universally effective.
A persistent blue or green color in your isolated product is a clear indicator of copper contamination, which can interfere with subsequent reactions, compromise biological assays, and is unacceptable in active pharmaceutical ingredients (APIs).[7][8]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of Ullmann reaction products.
Frequently Asked Questions
Q1: What are the primary methods for removing residual copper catalysts? The most common and effective strategies fall into four main categories:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses agents like EDTA, ammonium chloride, or aqueous ammonia to form water-soluble copper complexes that can be washed away from the organic product layer.[7][8][9]
-
Filtration through Solid Adsorbents: The crude reaction mixture is passed through a plug of material like silica gel, alumina, or Celite, which adsorbs the copper species.[7][9][10]
-
Scavenger Resins: These are solid-supported materials (polymers) with functional groups that have a very high affinity for copper. The resin is stirred with the product solution and then simply filtered off.[7][8]
-
Chromatography: Standard column chromatography is often used as a final purification step, which can also separate the desired product from copper contaminants.[7]
Q2: My product is still blue or green after purification. What should I do? This signifies residual copper. The cause could be an inefficient initial purification or that your product itself is chelating the copper.
-
Actionable Advice: Repeat the purification using a more robust method or a combination of methods. For example, follow an aqueous EDTA wash with filtration through a short plug of silica gel.[7][9] If your product is a potent chelator, a high-affinity scavenger resin may be the most effective solution.[8]
Q3: I'm losing my product during the aqueous workup. How can I avoid this? This typically happens if your product has some water solubility.
-
Actionable Advice: Minimize the number of aqueous washes or use brine (saturated NaCl solution) for the final wash to reduce partitioning of the organic product into the aqueous layer.[8] For highly water-soluble products, non-aqueous methods like scavenger resins or dialysis (for macromolecules) are superior choices.[8]
Q4: My column chromatography is not separating the copper from my product. This occurs when the copper species and your product have similar polarities and affinities for the stationary phase.
-
Actionable Advice: Pre-treat the crude product to remove the bulk of the copper before loading it onto the column. An aqueous wash with a chelating agent or a quick filtration through a pad of Celite or a different adsorbent (e.g., alumina instead of silica) can be highly effective.[7][9]
Q5: How much residual copper is acceptable in my final product? This is highly dependent on the intended application.
-
For subsequent synthetic steps: Residual copper can sometimes interfere with downstream reactions. A level below 50 ppm is often a good target.[9]
-
For pharmaceutical applications: Strict guidelines from bodies like the International Council for Harmonisation (ICH) must be followed. It is critical to have effective purification processes capable of reducing residual metals to below required limits.[11] Quantification using sensitive analytical techniques is mandatory.
Q6: How can I quantify the amount of residual copper in my sample? Visual inspection is not quantitative. For precise measurement, especially in drug development, instrumental methods are required.
-
Standard Techniques: Inductively coupled plasma mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES), and atomic absorption spectroscopy (AAS) are the industry standards for quantifying trace metal impurities in APIs.[11][12] These methods offer the low detection limits necessary to meet regulatory requirements.[12]
Purification Strategy Selection
Choosing the right purification strategy is critical for efficiency and yield. The properties of your target molecule (solubility, stability) will dictate the optimal approach.
Decision-Making Workflow
The following diagram provides a logical workflow for selecting a suitable copper removal method.
Caption: Decision workflow for selecting a copper removal strategy.
Comparison of Common Copper Removal Methods
| Method | Principle | Pros | Cons | Best For |
| Aqueous Chelation Wash | Forms water-soluble copper complexes via liquid-liquid extraction.[7][13] | Fast, inexpensive, removes bulk copper effectively. | Can lead to product loss if product is water-soluble; may form emulsions.[8] | Organic-soluble, water-insoluble products that are stable to the pH of the wash solution.[8] |
| Solid Adsorbent Filtration | Copper species adsorb onto a solid support like silica or alumina.[7][10] | Simple, fast, avoids aqueous conditions. | Can sometimes co-adsorb polar products, leading to yield loss; may not remove all copper. | Quick purification of less polar compounds; pre-purification before chromatography.[7] |
| Scavenger Resins | High-affinity functional groups on a solid support selectively bind copper.[7][8] | Highly selective and efficient; simple filtration removal; good for water-soluble products. | Resins can be expensive; may require longer stirring times (4-16 hours).[8] | Products that are water-soluble, sensitive, or when very low copper levels are required. |
| Activated Carbon | Adsorption of copper ions onto a high-surface-area carbon matrix.[14][15] | Inexpensive, high adsorption capacity possible.[14][15] | Can be less selective and may adsorb the product; fine powder can be difficult to filter. | Pre-treatment of waste streams or as a low-cost bulk removal option. |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This is often the first method to try for organic-soluble products. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions.[16][17]
-
Reaction Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The aqueous layer may turn blue or green as it extracts the copper-EDTA complex.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times, or until the aqueous layer is colorless.
-
Final Wash: Wash the organic layer with brine (saturated NaCl) to remove residual water and EDTA.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Filtration through a Silica Gel Plug
This method is ideal for removing finely suspended or dissolved copper species and can be used alone or after an aqueous wash.[7]
-
Prepare Plug: Place a small cotton or glass wool plug at the bottom of a pipette or a small column. Add a layer of sand (~1 cm), followed by 5-10 cm of silica gel. Top with another layer of sand.
-
Equilibrate: Pre-wet the silica plug with the desired elution solvent (e.g., the solvent your crude product is dissolved in).
-
Load Sample: Dissolve your crude product in a minimal amount of a suitable organic solvent. Carefully load this solution onto the top of the silica plug.
-
Elute: Add more elution solvent to the top of the plug and collect the filtrate. The copper salts should remain adsorbed on the silica, which may show a faint blue/green band at the top.
-
Concentrate: Concentrate the collected filtrate under reduced pressure to yield the purified product.
Combined Purification Workflow
Often, a single method is insufficient. Combining an aqueous wash with a solid-phase filtration is a robust strategy for achieving very low copper levels.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Video: Extraction: Advanced Methods [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 17. chemistry.beloit.edu [chemistry.beloit.edu]
Technical Support Center: Strategies for Preventing Demethylation of 1-methoxy-4-phenoxybenzene
Introduction: 1-methoxy-4-phenoxybenzene is a valuable building block in pharmaceutical and materials science, prized for the specific electronic and steric properties conferred by its diaryl ether linkage and methoxy group. However, the aryl methyl ether functionality, while generally stable, is susceptible to cleavage under various common reaction conditions, leading to the undesired formation of the corresponding phenol. This demethylation not only consumes starting material and reduces yield but can also complicate purification processes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing, troubleshooting, and proactively preventing the demethylation of 1-methoxy-4-phenoxybenzene. We will delve into the underlying mechanisms of cleavage and offer field-proven protocols and strategic advice to maintain the integrity of this crucial functional group throughout your synthetic sequences.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 1-methoxy-4-phenoxybenzene.
Q1: I'm seeing an unexpected phenol byproduct in my reaction. Why is the methoxy group on my 1-methoxy-4-phenoxybenzene being cleaved?
A1: The formation of 4-phenoxy-phenol indicates that the methyl C-O bond of the methoxy group has been cleaved. This is a common issue when the reaction conditions involve reagents that can activate the ether oxygen. The primary culprits fall into three categories: strong Lewis acids, strong Brønsted acids (especially at elevated temperatures), and certain potent nucleophiles.[1][2] Each of these reagent types facilitates the removal of the methyl group through distinct mechanistic pathways, which we will explore in detail in this guide.
Q2: What are the most common reagents I should be cautious with to avoid demethylation?
A2: You should exercise extreme caution with reagents known to be effective for intentional ether cleavage.[3] These include:
-
Strong Lewis Acids: Boron tribromide (BBr₃) is the classic and most potent reagent for this transformation and will readily cleave aryl methyl ethers even at low temperatures.[3][4] Other strong Lewis acids like boron trichloride (BCl₃), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI) also present a high risk.[1][4][5]
-
Strong Brønsted Acids: Hot hydrobromic acid (HBr) or hydroiodic acid (HI) are very effective at cleaving ethers and should be avoided if you wish to preserve the methoxy group.[3][6]
-
Strong Nucleophiles: While less common, certain strong nucleophiles, particularly thiolates in polar aprotic solvents like DMF at high temperatures, can demethylate aryl ethers via an Sₙ2 mechanism.[3]
Q3: My desired reaction requires a Lewis acid catalyst. How can I proceed without causing demethylation?
A3: This is a classic challenge of balancing reactivity. The key is to select the mildest possible Lewis acid that can still effectively catalyze your desired reaction. Weaker Lewis acids like ZnCl₂, FeCl₃, or SnCl₄ may be viable alternatives to harsher options like AlCl₃ or BBr₃. Crucially, reaction temperature is your most powerful tool. Running the reaction at the lowest possible temperature that allows the primary transformation to proceed can often prevent the kinetically slower demethylation side reaction. We provide a detailed protocol for screening Lewis acids in Section 2 .
Q4: Are all acidic conditions problematic? Can I use acids like p-toluenesulfonic acid (TsOH) or acetic acid?
A4: Not all acids are equally problematic. The risk of demethylation is highest with strong acids that have a highly nucleophilic conjugate base, such as HBr (Br⁻) and HI (I⁻).[6][7] The nucleophile is required to attack the methyl group in the Sₙ2 cleavage pathway. Acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) have non-nucleophilic conjugate bases, making them significantly safer options for reactions requiring acid catalysis without promoting ether cleavage. Acetic acid is generally safe, but using it as a solvent at very high temperatures with a bromide source could generate HBr in situ, creating a risk.[4]
Q5: Does the choice of solvent impact the stability of the methoxy group?
A5: Yes, the solvent plays a critical role. For reactions involving strong nucleophiles, high-boiling polar aprotic solvents like DMF or NMP can facilitate demethylation by effectively solvating the counter-ion and enhancing the nucleophilicity of the reagent.[3][5] When using Lewis or Brønsted acids, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard, but the primary factor for preventing demethylation remains the choice of acid and temperature control.[4]
Section 2: Troubleshooting Guide: Preventing Demethylation by Reaction Type
This section provides in-depth mechanistic explanations and actionable protocols for specific chemical environments where demethylation is a common challenge.
Scenario 1: Reactions Involving Lewis Acids
Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylations/acylations or certain halogenations, are high-risk for demethylation.
Mechanism of Lewis Acid-Mediated Demethylation
The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the Lewis acid (e.g., BBr₃).[8] This coordination makes the ether oxygen strongly electron-withdrawing, rendering the methyl group highly electrophilic. A nucleophile, typically a halide from the Lewis acid itself, then attacks the activated methyl group in an Sₙ2 fashion, cleaving the C-O bond.[9][10] Subsequent aqueous workup hydrolyzes the resulting borane intermediate to liberate the phenol.[8]
Diagram 1: Mechanism of Lewis Acid-Mediated Demethylation
Caption: Lewis acid coordinates to the ether oxygen, activating the methyl group for Sₙ2 attack.
Solutions and Mitigation Strategies
Your primary strategies are to lower the temperature and use a less reactive Lewis acid.
Table 1: Comparison of Common Lewis Acids and Demethylation Risk
| Lewis Acid | Typical Conditions for Demethylation | Relative Risk | Notes |
|---|---|---|---|
| BBr₃ | DCM, -78 °C to RT | Very High | The reagent of choice for intentional demethylation.[3][4] Avoid if possible. |
| AlCl₃ | DCM or DCE, 0 °C to reflux | High | Reactivity is lower than BBr₃, but still a significant risk, especially with heat.[4][11] |
| BCl₃ / n-Bu₄NI | DCM, low temp | Moderate-High | A potent combination for ether cleavage.[12] |
| FeCl₃, SnCl₄ | Various | Moderate | Generally milder than AlCl₃; risk increases significantly with temperature. |
| ZnCl₂, TiCl₄ | Various | Low-Moderate | Often suitable for catalysis with a lower risk of ether cleavage at controlled temperatures. |
Experimental Protocol 1: Screening for Milder Lewis Acids and Optimal Temperature
This protocol outlines a systematic approach to finding conditions that favor your desired reaction over demethylation.
-
Setup: In parallel reaction tubes under an inert atmosphere (N₂ or Ar), add your substrate, 1-methoxy-4-phenoxybenzene (1.0 eq), and a suitable anhydrous solvent (e.g., DCM).
-
Lewis Acid Matrix:
-
To separate tubes, add a different Lewis acid (e.g., ZnCl₂, FeCl₃, SnCl₄) at a catalytic loading (e.g., 0.1 - 0.2 eq). Include AlCl₃ as a positive control for demethylation if safe.
-
-
Temperature Gradient:
-
Cool all reaction tubes to -20 °C.
-
Add your primary reagent (e.g., an acyl chloride for a Friedel-Crafts reaction) to each tube.
-
Allow the reactions to stir for a set time (e.g., 1 hour).
-
-
Monitoring: Withdraw a small aliquot from each reaction, quench it carefully (e.g., with water or sat. NaHCO₃), and analyze by TLC or LC-MS. Look for the formation of your desired product versus the 4-phenoxy-phenol byproduct.
-
Optimization: If no reaction occurs at -20 °C, allow the tubes to warm slowly to 0 °C, then to room temperature, monitoring at each stage. Identify the Lewis acid and temperature combination that provides the best conversion to your desired product with minimal (<5%) phenol formation.
Scenario 2: Reactions Under Strong Brønsted Acid Conditions
While aryl ethers are more robust than alkyl ethers, cleavage can still occur under harsh acidic conditions, particularly with heating.
Mechanism of Brønsted Acid-Mediated Demethylation
The reaction requires two components: a strong acid to protonate the ether oxygen and a good nucleophile to cleave the C-O bond.[6] The acid (e.g., HBr) protonates the ether, forming an oxonium ion, which is an excellent leaving group.[6][8] The nucleophilic counter-ion (Br⁻) then attacks the least sterically hindered carbon—the methyl group—via an Sₙ2 reaction, yielding the phenol and methyl bromide.[7]
Diagram 2: Mechanism of Brønsted Acid-Mediated Demethylation
Caption: Protonation of the ether oxygen creates a good leaving group for Sₙ2 displacement.
Solutions and Mitigation Strategies
The key is to avoid the combination of strong acid, nucleophilic counter-ion, and heat.
Experimental Protocol 2: Using Non-Nucleophilic Acids for Acid Catalysis
If your reaction requires an acid catalyst (e.g., for acetal deprotection elsewhere in the molecule), switch to an acid with a non-nucleophilic conjugate base.
-
Reagent Selection: Replace problematic acids like HBr or HI with reagents such as p-toluenesulfonic acid monohydrate (TsOH·H₂O), anhydrous TsOH, camphorsulfonic acid (CSA), or trifluoroacetic acid (TFA).
-
Stoichiometry: Use the minimum catalytic amount required for the reaction (typically 0.05 - 0.2 eq).
-
Solvent and Temperature: Perform the reaction in a non-coordinating solvent like DCM, THF, or acetone at or below room temperature. Only apply heat if absolutely necessary and monitor carefully for any signs of demethylation.
-
Workup: Upon completion, quench the acid catalyst with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution or triethylamine (Et₃N) before concentration to prevent cleavage during workup.
Section 3: Proactive Strategies for Synthetic Planning
Avoiding demethylation often begins at the design stage of a synthesis. A proactive approach can save significant time and resources.
Decision-Making Workflow
When planning a synthetic step involving 1-methoxy-4-phenoxybenzene, use the following workflow to assess and mitigate the risk of demethylation.
// Nodes start [label="Plan Reaction Step for\n1-methoxy-4-phenoxybenzene", shape=ellipse, fillcolor="#FBBC05"]; check_reagents [label="Do proposed reagents include\nstrong Lewis/Brønsted acids\nor potent nucleophiles?", shape=diamond, fillcolor="#FFFFFF"];
high_risk [label="High Risk of Demethylation", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_risk [label="Low Risk of Demethylation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
strategy [label="Select Mitigation Strategy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
option1 [label="Option 1:\nOptimize Conditions\n(Lower Temp, Shorter Time)"]; option2 [label="Option 2:\nSubstitute Reagents\n(Milder Acid/Base)"]; option3 [label="Option 3:\nRedesign Synthesis\n(Change step order)"];
implement [label="Implement Protocol &\nMonitor by LC-MS/TLC"];
success [label="Success:\nMethoxy Group Intact", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> high_risk [label="Yes"]; check_reagents -> low_risk [label="No"]; high_risk -> strategy; strategy -> option1; strategy -> option2; strategy -> option3; option1 -> implement; option2 -> implement; option3 -> implement; low_risk -> implement; implement -> success; }
References
- 1. benchchem.com [benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 11. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 12. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Validation & Comparative
A Tale of Two Catalysts: A Comparative Guide to Ullmann and Palladium-Catalyzed Diaryl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, is a critical transformation in the modern organic chemist's toolbox. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for forging this vital C–O bond. However, the last few decades have seen the meteoric rise of palladium-catalyzed methods, most notably the Buchwald-Hartwig C-O coupling, offering a powerful alternative.
This guide provides an in-depth, objective comparison of these two preeminent methods. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, practical considerations, and supporting experimental data that dictate the choice of one method over the other in a real-world research and development setting.
The Enduring Legacy: The Ullmann Condensation
First reported by Fritz Ullmann in 1905, the Ullmann condensation is one of the oldest transition-metal-catalyzed cross-coupling reactions.[1][2] The classical iteration of this reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder at very high temperatures (often >200°C).[3][4] These harsh conditions significantly limited its substrate scope and functional group tolerance.
However, the last two decades have witnessed a renaissance of the Ullmann reaction.[5] The introduction of soluble copper(I) salts (e.g., CuI, CuBr) and, most importantly, the use of ancillary ligands has dramatically improved the reaction's efficiency and mildness.[3][6] Ligands such as amino acids (e.g., L-Proline, N,N-dimethylglycine), diamines, 1,10-phenanthroline, and picolinic acid have enabled these reactions to proceed at much lower temperatures (80-120°C) with catalytic amounts of copper.[3][7]
Mechanistic Insights: The Cu(I)/Cu(III) Cycle
The modern, ligand-assisted Ullmann diaryl ether synthesis is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8][9]
Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
The cycle is initiated by the reaction of the active Cu(I)-ligand complex with the phenol in the presence of a base to form a copper phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, regenerating the active Cu(I) catalyst.[8]
The Modern Powerhouse: Palladium-Catalyzed Synthesis
Emerging in the mid-1990s from the laboratories of Stephen Buchwald and John Hartwig, palladium-catalyzed amination was quickly adapted for C–O bond formation, providing a powerful and versatile method for diaryl ether synthesis.[10][11][12] This transformation generally offers milder reaction conditions, a broader substrate scope, and superior functional group tolerance compared to the classical Ullmann reaction.[8][13]
The success of the Buchwald-Hartwig C-O coupling is critically dependent on the choice of ligand. The development of increasingly bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been instrumental in expanding the reaction's utility, enabling the coupling of challenging substrates, including electron-rich aryl halides and even aryl chlorides, at moderate temperatures (80-120°C).[10][14][15]
Mechanistic Insights: The Pd(0)/Pd(II) Cycle
The Buchwald-Hartwig diaryl ether synthesis operates via a Pd(0)/Pd(II) catalytic cycle, analogous to other palladium-catalyzed cross-coupling reactions.[10][11][16]
Figure 2: Proposed catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0)-ligand complex to form a Pd(II) intermediate. Subsequent reaction with the phenol, facilitated by a base, leads to the formation of a palladium alkoxide complex. The final step is reductive elimination, which releases the diaryl ether product and regenerates the Pd(0) catalyst.[10]
Head-to-Head Comparison: Ullmann vs. Palladium
The choice between the Ullmann and Buchwald-Hartwig reactions is a multifactorial decision based on substrate electronics, steric hindrance, functional group compatibility, and economic considerations.[8]
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu), e.g., CuI, Cu₂O, CuO nanoparticles[3][5] | Palladium (Pd), e.g., Pd(OAc)₂, Pd₂(dba)₃[10][13] |
| Typical Ligands | Simple, inexpensive: N,N-dimethylglycine, L-Proline, 1,10-phenanthroline[3][7] | Bulky, electron-rich phosphines: XPhos, SPhos, RuPhos[10][14] |
| Reaction Temp. | High (Classical: >200°C), Milder (Modern: 80-140°C)[3][4] | Milder (Often 60-120°C)[10][15] |
| Base | Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄[17][18] | Strong, non-nucleophilic bases: NaOtBu, K₃PO₄, LiHMDS[10] |
| Solvent | High-boiling polar: DMF, NMP, Pyridine, DMSO[2][5] | Aprotic: Toluene, Dioxane, THF[8][10] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides.[3][18] | Broad scope, including electron-rich and neutral aryl halides and chlorides.[14] |
| Cost | Generally lower (abundant copper, simple ligands).[3][8] | Higher (precious palladium, complex, proprietary ligands).[8] |
Experimental Data: A Comparative Snapshot
The following table presents representative data from the literature to illustrate the performance of each method with various substrates.
| Entry | Aryl Halide | Phenol | Method | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenol | Ullmann | 10 mol% CuI / 20 mol% L-Proline | K₂CO₃ | 110 | 92 | [1, adapted] |
| 2 | 4-Bromobenzonitrile | Phenol | Buchwald | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | K₃PO₄ | 100 | 95 | [3, 14, adapted] |
| 3 | 4-Chloroanisole | Phenol | Ullmann | 10 mol% CuI / 20 mol% Ligand | K₂CO₃ | 130 | Low/No Yield | [1, generally] |
| 4 | 4-Chloroanisole | Phenol | Buchwald | 2 mol% Pd₂(dba)₃ / 4 mol% XPhos | NaOtBu | 110 | 88 | [3, adapted] |
| 5 | 2-Bromotoluene | 2,6-Dimethylphenol | Ullmann | 10 mol% CuI / 20 mol% Picolinic Acid | Cs₂CO₃ | 120 | 75 | [1, adapted] |
| 6 | 2-Bromotoluene | 2,6-Dimethylphenol | Buchwald | 2 mol% Pd(OAc)₂ / 4 mol% tBuXPhos | K₃PO₄ | 100 | 91 | [26, adapted] |
Note: Yields are isolated yields and are representative examples. Actual yields may vary based on specific conditions and scale.
Practical Considerations and Method Selection
The decision-making process for selecting a diaryl ether synthesis method can be streamlined by considering several key questions.
Figure 3: Decision workflow for selecting a diaryl ether synthesis method.
Causality Behind Experimental Choices:
-
Catalyst/Ligand Selection: In the Ullmann reaction, simple, inexpensive ligands like N,N-dimethylglycine or L-proline are often sufficient for activated aryl halides.[14] For the Buchwald-Hartwig reaction, the choice of a bulky, electron-rich phosphine ligand is paramount; the steric bulk promotes the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition, especially for less reactive aryl chlorides.[10][15]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are often required in Buchwald-Hartwig couplings to facilitate the deprotonation of the phenol without competing in side reactions.[10] Milder inorganic bases like K₂CO₃ or K₃PO₄ are typically effective in Ullmann condensations, as the copper phenoxide formation is more facile.[17][18]
-
Solvent Choice: The high-boiling polar aprotic solvents used in Ullmann reactions (e.g., DMF, DMSO) are necessary to ensure solubility of the inorganic salts and to reach the required reaction temperatures.[5] The less polar aprotic solvents like toluene or dioxane used in palladium catalysis are compatible with the organometallic intermediates and the strong organic bases employed.[8]
Experimental Protocols
Protocol 1: Modern Ullmann Diaryl Ether Synthesis[17][18]
This protocol describes a general procedure for the coupling of an aryl bromide with a phenol using a copper/amino acid catalyst system.
-
Reactant Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO or DMF (3-5 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110°C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.[4]
Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis[10]
This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.
-
Reactant Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the reaction tube in a preheated oil bath at 100°C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are indispensable tools for the synthesis of diaryl ethers. The modern, ligand-assisted Ullmann reaction offers a cost-effective and increasingly mild option, particularly for electron-deficient aryl halides.[3][8] Its palladium-catalyzed counterpart, the Buchwald-Hartwig reaction, provides unparalleled scope, efficiency, and mildness, establishing itself as the go-to method for challenging substrates and complex molecular settings.[10][13] A thorough understanding of the mechanistic nuances, substrate limitations, and practical requirements of each method, as detailed in this guide, is essential for the rational design and successful execution of diaryl ether syntheses in academic and industrial research.
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. arkat-usa.org [arkat-usa.org]
A Definitive Guide to Structural Validation: Unambiguous Assignment of 1-methoxy-4-phenoxybenzene Using 2D NMR
For researchers in synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D NMR provides a fundamental fingerprint, complex molecules, particularly those with multiple, similar-looking aromatic systems, can present significant ambiguity. 1-methoxy-4-phenoxybenzene (C₁₃H₁₂O₂) serves as a perfect model for this challenge. Its structure contains two distinct aromatic rings linked by an ether oxygen—a methoxy-substituted ring and a terminal phenyl ring. While 1D ¹H and ¹³C NMR can suggest the presence of these moieties, they fall short of definitively proving their connectivity and unambiguously assigning every signal.
This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to resolve this ambiguity. We will move beyond a simple recitation of steps to explain the strategic rationale behind the workflow, demonstrating how each experiment provides a unique and essential piece of the structural puzzle, culminating in a self-validating, irrefutable structural proof.
The Initial Hypothesis: What 1D NMR Tells Us (and What It Doesn't)
The first step in any structural elucidation is the acquisition of standard 1D proton (¹H) and carbon (¹³C) NMR spectra. For 1-methoxy-4-phenoxybenzene, the spectra suggest the correct number and type of atoms, but leave critical questions unanswered.
The ¹H NMR spectrum shows signals for the methoxy group and a complex aromatic region. Similarly, the ¹³C NMR spectrum displays the expected number of carbon signals, including a methoxy carbon and eight aromatic carbons. The core ambiguity lies in assigning the aromatic signals: which protons and carbons belong to the methoxy-substituted ring (let's call it Ring A) versus the terminal phenyl ring (Ring B)? Furthermore, how can we prove the C-O-C ether linkage between them?
Table 1: Foundational 1D NMR Data for 1-methoxy-4-phenoxybenzene in CDCl₃
| Signal Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase | Initial Assignment |
| 1 | 3.79 | s | 3H | 55.6 | CH₃ (+) | -OCH₃ |
| 2/2' | 6.89 | d | 2H | 114.8 | CH (+) | Aromatic C-H |
| 3/3' | 6.96 | d | 2H | 120.0 | CH (+) | Aromatic C-H |
| 4/4' | 7.01 | d | 2H | 118.9 | CH (+) | Aromatic C-H |
| 5 | 7.10 | t | 1H | 123.2 | CH (+) | Aromatic C-H |
| 6/6' | 7.32 | t | 2H | 129.8 | CH (+) | Aromatic C-H |
| 7 | - | - | - | 150.1 | Quaternary | Aromatic C-O |
| 8 | - | - | - | 155.9 | Quaternary | Aromatic C-O |
| 9 | - | - | - | 158.3 | Quaternary | Aromatic C-O |
Note: The numbering in this table is arbitrary and for discussion purposes only. The goal of the 2D NMR analysis is to assign these signals definitively.
A Strategic Workflow for Unambiguous Elucidation
To solve this puzzle, we employ a logical sequence of 2D NMR experiments. This workflow is designed to build the structure piece by piece, with each step confirming the last.
Caption: Strategic workflow for 2D NMR structural validation.
Part 1: Assigning C-H Pairs with HSQC
The Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first and most crucial step in organizing the spectral data. It unambiguously correlates each proton signal with the signal of the carbon atom to which it is directly bonded (a one-bond ¹J(C,H) coupling).[1] This allows us to collapse the separate ¹H and ¹³C data from Table 1 into confirmed C-H pairs, effectively creating building blocks for the two aromatic rings. Quaternary carbons, having no attached protons, do not appear in an HSQC spectrum.[2]
Experimental Protocol: HSQC
-
Sample Preparation: Dissolve ~10-15 mg of 1-methoxy-4-phenoxybenzene in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Acquisition: Load a standard, gradient-selected HSQC pulse program (e.g., hsqcedetgpsp on a Bruker instrument).
-
Key Parameters:
-
Set the ¹H spectral width to cover the range of proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-170 ppm).
-
The crucial parameter is the one-bond coupling constant (CNST13 or similar) used for the magnetization transfer, which is typically set to an average value of 145 Hz for aromatic C-H bonds.[3]
-
-
Processing: After acquisition, perform a Fourier transform in both dimensions (F2 and F1) and phase correct the spectrum.
Interpreting the HSQC Data
The HSQC spectrum (not shown) reveals cross-peaks that connect proton and carbon chemical shifts. By analyzing these correlations, we can update our assignments.
Table 2: C-H Correlations for 1-methoxy-4-phenoxybenzene from HSQC
| ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Confirmed C-H Fragment |
| 3.79 | 55.6 | -OCH₃ |
| 6.89 | 114.8 | Aromatic C-H |
| 6.96 | 120.0 | Aromatic C-H |
| 7.01 | 118.9 | Aromatic C-H |
| 7.10 | 123.2 | Aromatic C-H |
| 7.32 | 129.8 | Aromatic C-H |
Insight Gained: We have now definitively linked specific protons to their carbons. However, we still don't know which C-H pairs belong to which ring or how they are arranged.
Part 2: Defining the Aromatic Spin Systems with COSY
The Rationale: Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals which protons are spin-spin coupled to each other, typically through two or three bonds (²J(H,H) or ³J(H,H)).[4][5] In an aromatic system, this is invaluable for identifying adjacent protons. A cross-peak between two proton signals in a COSY spectrum indicates they are neighbors.[6] This allows us to piece together the C-H fragments from HSQC into larger "spin systems" corresponding to each aromatic ring.
Experimental Protocol: COSY
-
Sample: The same sample used for HSQC can be used.
-
Acquisition: Load a standard, gradient-selected COSY pulse program (e.g., cosygpqf on a Bruker instrument).
-
Key Parameters:
-
Set the spectral width on both axes to cover the ¹H chemical shift range (0-10 ppm).
-
-
Processing: Symmetrize the 2D data after Fourier transformation to improve the appearance of the spectrum. The 1D ¹H spectrum appears on the diagonal, and the cross-peaks (the useful information) appear off-diagonal.[7]
Interpreting the COSY Data
By tracing the connectivity paths, we can identify two separate spin systems.
-
Spin System 1 (Ring A): The proton at 6.89 ppm shows a strong correlation only to the proton at 6.96 ppm . This indicates a classic AA'BB' system for a 1,4-disubstituted benzene ring.
-
Spin System 2 (Ring B): The proton at 7.01 ppm (ortho) is coupled to the proton at 7.32 ppm (meta). The proton at 7.32 ppm (meta) is further coupled to the proton at 7.10 ppm (para). This three-proton coupling network is characteristic of a monosubstituted phenyl ring.
Insight Gained: We have now successfully grouped the protons (and by extension, their attached carbons via HSQC) into two distinct fragments: a 1,4-disubstituted ring and a monosubstituted ring. The final piece of the puzzle is to connect these two rings and the methoxy group correctly.
Part 3: Bridging the Fragments with HMBC
The Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle. It shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings).[8][9] Unlike HSQC, the direct one-bond correlations are suppressed.[2] This allows us to "see" across quaternary carbons and heteroatoms (like the ether oxygen), connecting the molecular fragments we identified with COSY and HSQC.
Experimental Protocol: HMBC
-
Sample: The same sample can be used.
-
Acquisition: Load a standard, gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on a Bruker instrument).
-
Key Parameters:
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The crucial parameter is the long-range coupling constant for which the experiment is optimized. A typical value is 8-10 Hz, which is a good compromise for detecting typical ²J(C,H) and ³J(C,H) couplings.[10]
-
-
Processing: Perform Fourier transformation in both dimensions.
Interpreting the HMBC Data: The Definitive Proof
The HMBC spectrum provides the final, unambiguous connections. We look for key cross-peaks:
-
Confirming the Methoxy Position: The methoxy protons (3.79 ppm ) show a strong correlation to the quaternary carbon at 155.9 ppm . This confirms that the methoxy group is attached to this specific carbon on Ring A.
-
The Ether Linkage (Ring A to Oxygen): The protons on Ring A at 6.96 ppm (ortho to the methoxy group) show a three-bond correlation to the quaternary carbon at 150.1 ppm . This carbon is the point of attachment for the ether oxygen on Ring A.
-
The Ether Linkage (Ring B to Oxygen): The protons on Ring B at 7.01 ppm (ortho to the ether linkage) show a crucial three-bond correlation across the oxygen atom to the same quaternary carbon at 150.1 ppm (C-O-C-CH ). This single correlation definitively proves the connectivity between the two rings through the ether bridge.
-
Confirming Quaternary Carbons: The protons on Ring B also show correlations to the quaternary carbon of Ring B at 158.3 ppm , confirming its assignment.
Table 3: Summary of Key 2D NMR Correlations for Structural Validation
| Experiment | Proton Signal (δ, ppm) | Correlated Nucleus (δ, ppm) | Type of Correlation | Structural Information Gained |
| HSQC | 6.89 | 114.8 (¹³C) | ¹J(C,H) | Assigns C-H pair for Ring A |
| HSQC | 7.01 | 118.9 (¹³C) | ¹J(C,H) | Assigns C-H pair for Ring B |
| COSY | 6.89 | 6.96 (¹H) | ³J(H,H) | Confirms 1,4-disubstitution of Ring A |
| COSY | 7.01 | 7.32 (¹H) | ³J(H,H) | Part of monosubstituted spin system (Ring B) |
| HMBC | 3.79 (-OCH₃) | 155.9 (¹³C) | ³J(C,H) | Confirms methoxy attachment point on Ring A |
| HMBC | 7.01 (Ring B) | 150.1 (¹³C) | ³J(C,H) | Crucial Proof: Connects Ring B to Ring A across ether link |
Visualizing the Connectivity
The combined data from these experiments provide irrefutable proof of the structure. The key long-range correlations can be visualized directly on the molecule.
Caption: Key COSY and HMBC correlations confirming the structure. (Note: This diagram conceptually illustrates the connections proven by the data.)
Conclusion: A Triad of Techniques for Absolute Confidence
By systematically applying a suite of 2D NMR experiments, we have moved from a reasonable hypothesis based on 1D data to an unequivocally proven molecular structure.
-
HSQC provided the foundational C-H pairings.
-
COSY assembled those pairs into the correct spin systems for each aromatic ring.
-
HMBC delivered the final, critical evidence, connecting the methoxy group to its ring and, most importantly, bridging the two aromatic fragments across the ether oxygen.
This workflow is not merely an academic exercise; it is a robust, self-validating system essential for any field where absolute structural certainty is required. Each experiment provides a layer of evidence that supports and is supported by the others, creating a logical cascade that eliminates ambiguity. For researchers in drug development and materials science, mastering this comparative approach is fundamental to ensuring the integrity and success of their work.
References
- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. acl.digimat.in [acl.digimat.in]
A Comparative Guide to the Biological Activity of Methoxybenzene Analogs
Introduction: The Versatile Scaffold of Methoxybenzene in Biological Systems
Methoxybenzene, or anisole, is a seemingly simple aromatic ether. However, its core structure serves as a fundamental building block for a vast array of biologically active molecules, both natural and synthetic. The presence of the methoxy (-OCH₃) group significantly influences the electronic properties and lipophilicity of the benzene ring, thereby modulating how these molecules interact with biological targets.[1] From the fragrant eugenol in cloves with its potent antimicrobial properties to the complex anticancer agent combretastatin, the methoxybenzene moiety is a recurring motif in compounds that shape biological processes.[2][3]
This guide provides a comparative analysis of the biological activities of various methoxybenzene analogs, focusing on three key areas of intense research: antimicrobial, antioxidant, and anticancer activities. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical class.
Antimicrobial Activity: Combating Microbial Threats
The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Methoxybenzene derivatives have emerged as a promising class of compounds, exhibiting activity against a range of bacteria and fungi.[4] The lipophilic nature imparted by the methoxy group can facilitate the passage of these molecules through microbial cell membranes, a critical first step in exerting their biological effect.
The precise mechanism of action varies depending on the overall structure of the analog. Some derivatives may disrupt cell membrane integrity, while others might interfere with essential metabolic pathways or bind to microbial DNA.[4][5] For instance, fatty acid amides derived from 4-methoxybenzylamine have demonstrated a potential mechanism involving physical interaction with and disruption of microbial structures.[4]
Comparative Antimicrobial Potency
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The table below summarizes the MIC values for several methoxybenzene analogs against various pathogens.
| Compound/Analog | Target Microorganism | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [7] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [7] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [7] |
| Eugenol (4-allyl-2-methoxyphenol) | Staphylococcus aureus | 0.75 mM | [2][8] |
| Capsaicin | Staphylococcus aureus | 0.68 mM | [2][8] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Staphylococcus aureus | 1.38 mM | [2][8] |
| N-(4-methoxybenzyl)undec-10-enamide | E. Coli | - (Moderate) | [4][5] |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. Coli & Alternaria | - (Powerful) | [4][5] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. The activity of fatty acid amides was described qualitatively as "powerful" or "moderate" in the source.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a reliable method for determining the MIC of a test compound against a specific bacterial strain, a cornerstone of antimicrobial research.[6] The principle relies on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension according to the specific test guidelines (e.g., 1:100) to achieve the final desired inoculum concentration.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Prepare a stock solution of the test compound in a suitable solvent (like DMSO) and add 100 µL of the starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (growth control, no compound), and well 12 as the negative control (sterility control, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.
-
The positive control (well 11) should show distinct turbidity, and the negative control (well 12) should remain clear. This validates the experimental run.
-
Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[9][10] Methoxybenzene derivatives, particularly those also containing hydroxyl (-OH) groups (methoxyphenols), are often potent antioxidants.[11] Their mechanism typically involves donating a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction. The methoxy group can further stabilize the resulting phenoxyl radical through resonance, enhancing the compound's antioxidant capacity.[12]
Comparative Antioxidant Capacity
The antioxidant potential of a compound is often measured by its ability to scavenge a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The activity is expressed as an IC₅₀ value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
| Compound/Analog | Assay | Antioxidant Activity (IC₅₀ or other metric) | Reference |
| Eugenol | DPPH, ABTS, ORAC | Most active among tested methoxyphenols | [2][8] |
| Vanillin | ORAC | Activity comparable to eugenol | [2][8] |
| 2-allyl-4-methoxyphenol | Anti-DPPH radical | Greater activity than eugenol | [13] |
| 2,4-dimethoxyphenol | Anti-DPPH radical | Greater activity than eugenol | [13] |
| Curcumin (contains methoxyphenol moieties) | DPPH, ABTS, ORAC | High antioxidant activity | [9][10][11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay is a standard and reliable method for screening the antioxidant activity of chemical compounds.[6] It is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.
Mechanism of the DPPH Assay
Caption: Reaction scheme for DPPH radical scavenging by an antioxidant.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store it in the dark and at a low temperature to prevent degradation.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various dilutions of the test compounds or standards to the corresponding wells.
-
For the control well (A₀), add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
-
Plot the % scavenging against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to cause 50% scavenging) from the graph using regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.
-
Anticancer Activity: Targeting Malignant Cells
The structural diversity of methoxybenzene analogs has made them a rich source for anticancer drug discovery.[6] Stilbene derivatives, such as the naturally occurring resveratrol and its methoxylated analogs, have been extensively studied for their ability to inhibit cancer cell proliferation.[3][14] The mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of angiogenesis.[3][15] The number and position of methoxy groups can significantly impact potency and selectivity towards cancer cells.[14][16]
Comparative Cytotoxic Activity
The anticancer potential of a compound is initially assessed by its cytotoxicity against various cancer cell lines. This is typically reported as an IC₅₀ value, the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound/Analog | Cancer Cell Line | IC₅₀ | Reference |
| 3,4,4ʹ-trimethoxystilbene (3,4,4ʹ-tri-MS) | HL-60 (Leukemia) | ~25 µM (48h) | [15] |
| 3,4,2ʹ,4ʹ-tetramethoxystilbene (3,4,2ʹ,4ʹ-tetra-MS) | HL-60 (Leukemia) | ~30 µM (48h) | [15] |
| Resveratrol | HL-60 (Leukemia) | ~35 µM (48h) | [15] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon) | 0.0059 µM | [6] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver) | 0.0078 µM | [6] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Acetylcholinesterase Inhibition | 5.7 nM | [17] |
| SCT-4 (1,3,4-thiadiazole with 3-methoxyphenyl) | MCF-7 (Breast) | Reduced viability to 74% at 100 µM | [18] |
Note: E2020 is an acetylcholinesterase inhibitor, its IC50 is for enzyme inhibition, not cell viability, but is included to show the high potency of a dimethoxybenzene derivative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
Simplified Apoptosis Pathway
Caption: Apoptosis pathway potentially triggered by methoxybenzene analogs.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Concluding Insights on Structure-Activity Relationships
The comparative data reveals critical insights into the structure-activity relationships (SAR) of methoxybenzene analogs:
-
Influence of Methoxy Group Position: The position of the methoxy group on the benzene ring significantly alters biological activity.[1] For instance, different isomers of methoxy-substituted stilbenes show varied cytotoxicity against cancer cells, highlighting the importance of steric and electronic effects in target binding.[15]
-
Role of Additional Functional Groups: The presence of other functional groups, such as hydroxyls, halogens, or bulky amides, in conjunction with the methoxy group, can dramatically enhance or modify the biological effect.[21][22] For example, a hydroxyl group adjacent to a methoxy group is often crucial for strong antioxidant activity.[16] Similarly, adding a fatty acid chain to a methoxybenzylamine core can produce potent antimicrobial agents.[4]
-
Lipophilicity and Bioavailability: Methoxy groups generally increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability compared to hydroxylated analogs.[15] This is a key consideration in drug design, balancing potency with pharmacokinetic properties.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]
- 3. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methoxy-enriched cationic stilbenes as anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [repository.kaust.edu.sa]
- 22. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Calamitic Liquid Crystals: Benchmarking 1-Methoxy-4-phenoxybenzene Derivatives
For researchers and scientists at the forefront of materials science and drug development, the selection of liquid crystal (LC) materials is a critical decision that dictates the performance and efficacy of advanced optical and therapeutic systems. This guide provides a comprehensive performance comparison of calamitic liquid crystals derived from 1-methoxy-4-phenoxybenzene against other prominent classes of liquid crystals. By presenting supporting experimental data and elucidating the underlying structure-property relationships, this document serves as a vital resource for making informed material selections.
The unique electro-optical and thermal properties of liquid crystals are intrinsically linked to their molecular architecture. The arrangement of rigid core structures, flexible terminal chains, and linking groups governs key performance indicators such as the clearing point (the temperature at which the material transitions to an isotropic liquid), birefringence (optical anisotropy), and dielectric anisotropy. This guide will delve into the synthesis and characterization of liquid crystals based on the 1-methoxy-4-phenoxybenzene scaffold and compare their performance metrics with those of well-established calamitic liquid crystal families.
The Influence of Molecular Structure on Mesomorphic Behavior
Calamitic, or rod-like, liquid crystals are characterized by their elongated molecular shape, which promotes the formation of ordered, yet fluid, mesophases. The 1-methoxy-4-phenoxybenzene core provides a desirable balance of rigidity and polarity, influencing the intermolecular interactions that give rise to liquid crystalline behavior. The terminal methoxy group, in particular, can significantly impact the mesophase type and thermal stability.
The choice of linking groups and other terminal substituents further refines the material's properties. For instance, the introduction of Schiff base or chalcone linkages can enhance molecular rigidity and thermal stability.[1] The length of terminal alkoxy chains also plays a crucial role, with longer chains often favoring the formation of more ordered smectic phases over nematic phases.[1]
Key Performance Indicators: A Comparative Analysis
To facilitate a meaningful comparison, this guide will focus on several key performance indicators that are critical for various applications, from high-resolution displays to advanced sensing technologies.
1. Thermal Stability and Mesophase Range: The operational temperature range of a liquid crystal is a primary consideration. A wide nematic or smectic range and a high clearing point are often desirable for robust device performance.
2. Optical Anisotropy (Birefringence, Δn): Birefringence is a measure of the difference in refractive indices experienced by light polarized parallel and perpendicular to the liquid crystal director. High birefringence is often sought after for applications requiring strong light modulation.
3. Dielectric Anisotropy (Δε): This parameter describes the difference in dielectric permittivity parallel and perpendicular to the director. The sign and magnitude of Δε determine the response of the liquid crystal to an applied electric field and are crucial for display applications.
While specific quantitative data for a broad, direct comparison is often dispersed across numerous specialized research articles, a qualitative and comparative understanding can be built from existing literature. For instance, studies on calamitic liquid crystals with different terminal groups and core structures provide insights into the structure-property relationships that govern these key parameters.[2][3]
The following table provides a conceptual framework for comparing liquid crystals derived from 1-methoxy-4-phenoxybenzene with other common calamitic liquid crystal families. It is important to note that the values for "1-Methoxy-4-phenoxybenzene Derivatives" are representative and can vary significantly based on the specific molecular structure.
| Property | 1-Methoxy-4-phenoxybenzene Derivatives (Representative) | Cyanobiphenyl Derivatives (e.g., 5CB, 8CB)[4][5] | Phenylpyrimidine Derivatives[6] |
| Clearing Point (°C) | Moderate to High | Low to Moderate | Moderate to High |
| Birefringence (Δn) | Moderate | High | Moderate |
| Dielectric Anisotropy (Δε) | Varies (can be positive or negative) | Strongly Positive | Varies (can be designed for high permittivity) |
| Viscosity | Moderate | Low to Moderate | Moderate |
| Key Features | Good thermal stability, tunable properties | Well-established, high birefringence | High dielectric anisotropy, potential for superparaelectricity |
Experimental Protocols for Characterization
To ensure scientific integrity, the performance metrics of liquid crystals must be determined using standardized and validated experimental protocols.
Mesophase Identification and Transition Temperature Determination
Workflow for Thermal Analysis:
Caption: Workflow for determining mesophase types and transition temperatures.
Detailed Protocol:
-
Polarized Optical Microscopy (POM): A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed on a hot stage under a polarizing microscope. The temperature is ramped up and down at a controlled rate, and the characteristic optical textures of different liquid crystal phases (e.g., Schlieren texture for nematic, focal conic fan texture for smectic A) are observed and recorded.
-
Differential Scanning Calorimetry (DSC): A few milligrams of the sample are sealed in an aluminum pan. The sample is subjected to a controlled temperature program (heating and cooling cycles) in a DSC instrument. The heat flow to or from the sample is measured as a function of temperature, revealing the temperatures and enthalpies of phase transitions.[7]
Electro-Optical Characterization
Workflow for Electro-Optical Measurements:
Caption: Workflow for characterizing the electro-optical properties of liquid crystals.
Detailed Protocol:
-
Dielectric Anisotropy (Δε) Measurement: A liquid crystal cell with a known thickness and electrode area is used. The cell is filled with the liquid crystal, and its capacitance is measured with the molecules aligned parallel and perpendicular to an applied electric field. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.[8]
-
Birefringence (Δn) Measurement: The birefringence is typically measured using an Abbe refractometer or by analyzing the transmission of polarized light through a liquid crystal cell of known thickness as a function of applied voltage.[9] The phase retardation of light passing through the aligned liquid crystal is used to calculate the difference in refractive indices (ne - no).
Structure-Property Relationships and Performance Trade-offs
The comparative analysis reveals important structure-property relationships that guide the design of new liquid crystal materials. For instance, the strong positive dielectric anisotropy of cyanobiphenyls is due to the large dipole moment of the cyano group aligned with the long molecular axis.[5] In contrast, the introduction of lateral fluoro-substituents in phenylpyrimidine-based liquid crystals can lead to a large transverse dipole moment and negative dielectric anisotropy.[6]
Liquid crystals derived from 1-methoxy-4-phenoxybenzene offer a versatile platform for tuning these properties. The presence of the ether linkage provides a degree of flexibility, and the methoxy group can influence the molecular packing and, consequently, the mesophase behavior. The performance of these materials can be further optimized by synthesizing derivatives with different linking groups and terminal chains to achieve the desired balance of properties for a specific application.
Conclusion
The selection of a liquid crystal for a particular application is a multi-faceted decision that requires a thorough understanding of the trade-offs between various performance metrics. While established materials like cyanobiphenyls and phenylpyrimidines offer benchmark performance in specific areas, liquid crystals derived from 1-methoxy-4-phenoxybenzene present a promising and versatile class of materials with tunable properties. Their good thermal stability and the potential for tailoring their electro-optical characteristics through synthetic modification make them strong candidates for a wide range of applications. This guide provides the foundational knowledge and experimental framework necessary for researchers to objectively evaluate and compare the performance of these and other novel liquid crystal materials.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Structure, properties, and some applications of liquid crystals* [opg.optica.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Methoxy-4-phenoxybenzene Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-methoxy-4-phenoxybenzene derivatives, a class of diaryl ethers with potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and comparative analysis with alternative PTP1B inhibitor scaffolds.
Introduction: The Therapeutic Promise of Targeting PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating tyrosine residues on various proteins, including the insulin receptor and its substrates.[1] Overactivity of PTP1B has been linked to insulin resistance, a hallmark of type 2 diabetes. Consequently, the development of potent and selective PTP1B inhibitors is a promising strategy for the treatment of this metabolic disorder.[2] The diaryl ether scaffold, characterized by two aryl rings linked by an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The 1-methoxy-4-phenoxybenzene core represents a key exemplar of this class, offering a synthetically accessible framework for the development of novel PTP1B inhibitors.
The 1-Methoxy-4-phenoxybenzene Scaffold: A Platform for PTP1B Inhibition
The 1-methoxy-4-phenoxybenzene scaffold provides a versatile platform for structural modifications to optimize PTP1B inhibitory activity. The general structure consists of a methoxy-substituted phenyl ring linked via an ether bridge to a second phenyl ring. The SAR of this class of compounds is dictated by the nature and position of substituents on both aromatic rings.
Key Structural Features and General SAR Principles
While a comprehensive SAR study on a dedicated series of 1-methoxy-4-phenoxybenzene derivatives as PTP1B inhibitors is not extensively documented in publicly available literature, we can infer key principles from the broader class of diaryl ether and related PTP1B inhibitors.
-
The Diaryl Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the two aryl rings to adopt an optimal orientation within the PTP1B active site.
-
The Methoxy Group: The methoxy group on one of the phenyl rings can influence the electronic properties and metabolic stability of the molecule. Its position is critical for interaction with specific residues in the enzyme's active site.
-
Substituents on the Phenyl Rings: The introduction of various functional groups on either phenyl ring is the primary strategy for modulating potency, selectivity, and pharmacokinetic properties. These substituents can engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with amino acid residues in the PTP1B active site.
The following diagram illustrates the general SAR principles for diaryl ether-based PTP1B inhibitors, using the 1-methoxy-4-phenoxybenzene scaffold as a template.
Caption: General SAR principles for 1-methoxy-4-phenoxybenzene derivatives as PTP1B inhibitors.
Comparative Analysis with Alternative PTP1B Inhibitor Scaffolds
The field of PTP1B inhibitor development is rich with diverse chemical scaffolds. A comparative analysis of the 1-methoxy-4-phenoxybenzene scaffold with other prominent classes of inhibitors provides valuable context for its potential advantages and disadvantages.
| Inhibitor Scaffold | Representative Compound(s) | PTP1B IC50/Ki Range | Key Advantages | Key Challenges | Reference(s) |
| Diaryl Ethers | 1-Methoxy-4-phenoxybenzene derivatives | Varies (Potentially µM to nM) | Good metabolic stability, synthetic accessibility. | Achieving high potency and selectivity can be challenging. | [3] |
| Oxalylarylaminobenzoic Acids | 2,3-Dimethylphenyloxalylaminobenzoic acid derivatives | 76 nM (Ki) | High potency, interacts with a second phosphotyrosine binding site. | Potential for off-target effects, oral bioavailability can be an issue. | [4][5] |
| Sulfonamides | Difluoromethylenephosphonate-containing sulfonamides | Low nM (IC50/Ki) | High potency. | Can have poor cell permeability due to charged groups. | [6] |
| 1,2-Naphthoquinones | Substituted 4-aryl-1,2-naphthoquinones | Sub-µM | Good potency and plasma stability. | Potential for off-target reactivity. | [7] |
| Natural Products (e.g., Triterpenoids) | Oleanolic acid derivatives | µM | Novel mechanisms of action (allosteric inhibition). | Complex structures can be difficult to synthesize and optimize. | [8] |
| Urea Derivatives | Substituted 1,3-benzyl urea | % inhibition at given concentration | Good in vivo activity in some cases. | Moderate potency. | [9] |
Experimental Protocols for Evaluating PTP1B Inhibitory Activity
The following protocols are standard methods for assessing the in vitro efficacy of potential PTP1B inhibitors.
In Vitro PTP1B Enzymatic Assay
This assay directly measures the inhibition of PTP1B's catalytic activity using a chromogenic substrate.
Workflow for In Vitro PTP1B Enzymatic Assay
Caption: Workflow for a typical in vitro PTP1B enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1-methoxy-4-phenoxybenzene derivative) in DMSO.
-
Dilute recombinant human PTP1B enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, a fixed concentration of PTP1B enzyme, and varying concentrations of the test compound. Include controls with no inhibitor (positive control) and no enzyme (blank).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The 1-methoxy-4-phenoxybenzene scaffold represents a promising starting point for the design of novel PTP1B inhibitors. While detailed SAR studies on a dedicated series of these derivatives are yet to be widely published, the general principles of diaryl ether SAR provide a solid foundation for future optimization efforts. The key to success will lie in the strategic placement of functional groups on the two aryl rings to enhance interactions with both the active site and potentially allosteric sites of PTP1B, thereby improving potency and selectivity. Comparative analysis with other inhibitor scaffolds highlights the ongoing need for novel chemical matter with improved drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such compounds, paving the way for the development of the next generation of therapies for type 2 diabetes and related metabolic disorders.
References
- 1. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
- 4. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent, selective inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and PTP1B inhibition of 1,2-naphthoquinone derivatives as potent anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Antioxidant Properties of Phenoxyanisole Derivatives and Related Diaryl Ethers
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred intensive investigation into synthetic antioxidants that can effectively mitigate ROS-induced damage.
Among the myriad of scaffolds explored, phenoxyanisole derivatives—a subclass of diaryl ethers—present a compelling structural motif. Their architecture, featuring two aromatic rings linked by an ether oxygen, offers a versatile platform for chemical modification to fine-tune antioxidant potency. This guide provides an in-depth technical comparison of the antioxidant properties of these derivatives, grounded in established experimental data and methodologies. We will explore the causal relationships between chemical structure and antioxidant function, detail robust protocols for benchmarking performance, and present a comparative analysis against established standards.
The Chemical Rationale: Why Phenoxyanisole Derivatives?
The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.
The efficacy of this process is governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom transfer (HAT), enhancing antioxidant activity.[1] The structure of phenoxyanisole derivatives is ripe for optimization based on this principle:
-
Hydroxyl Group Placement: The presence, number, and position of hydroxyl groups are paramount. Ortho and para positions relative to other substituents can significantly influence radical stability.[2][3]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups can donate electron density to the aromatic ring, further stabilizing the phenoxyl radical and lowering the BDE of the phenolic proton.[1]
-
Steric Hindrance: Bulky groups near the hydroxyl moiety can shield the resulting radical, preventing it from participating in further undesirable reactions.
The diaryl ether linkage provides a robust and synthetically accessible backbone to systematically arrange these key functional groups and study their synergistic effects on antioxidant capacity.
Benchmarking Performance: Key Experimental Assays
To objectively compare antioxidant efficacy, a multi-assay approach is crucial, as different methods probe distinct aspects of antioxidant action. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] Here, we focus on the most prevalent and robust chemical assays.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="Figure 1. General workflow for antioxidant capacity assessment."; fontname="Arial"; fontsize=12; } dot
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and reliable methods. The deep violet DPPH radical becomes colorless or pale yellow upon accepting a hydrogen atom or an electron from an antioxidant. The change in absorbance at ~517 nm is measured spectrophotometrically. It is a mixed-mode assay, though predominantly governed by the HAT mechanism.[5]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. This blue-green radical is then reduced by the antioxidant, causing a loss of color measured at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds and is primarily based on the SET mechanism.[6]
Comparative Analysis of Diaryl Ether Derivatives
Direct, comprehensive benchmarking data for a systematic series of phenoxyanisole derivatives is limited in publicly accessible literature. However, by examining studies on structurally related diaryl ethers and other phenolic compounds, we can construct a representative comparison. The metric most commonly used for comparison is the IC₅₀ value —the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant potency. [7]
| Compound / Derivative | Assay | IC₅₀ (µM) [Source] | Standard & IC₅₀ (µM) [Source] | Notes |
| Reference Standards | ||||
| Trolox (Vitamin E analog) | DPPH | ~10 - 50 | N/A | A water-soluble analog of vitamin E, commonly used as a reference standard. The exact IC₅₀ varies with specific assay conditions. |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35[7] | BHA (112.05)[7] | A common synthetic antioxidant used as a food additive. Its activity is well-characterized. |
| Ascorbic Acid (Vitamin C) | DPPH | 269.53[8] | N/A | A potent natural water-soluble antioxidant. |
| Structurally Related Compounds | ||||
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | ABTS | 17.1 | Trolox (24.0)[9] | This compound, while not a true diaryl ether, contains a catechol (dihydroxy-phenyl) moiety known for high activity. It outperforms Trolox in the ABTS assay, highlighting the potent effect of adjacent hydroxyl groups.[9] |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21l) | ABTS | 20.1 | Trolox (24.0)[9] | Similar to the above, this catechol-containing derivative shows antioxidant activity superior to Trolox.[9] |
| 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one (21i) | ABTS | > 100 | Trolox (24.0)[9] | The presence of only one hydroxyl group, even with a methoxy group, results in significantly lower activity compared to the dihydroxy derivatives and Trolox.[9] |
| Novel Tetraphenolic Compound (MPBHQ) | DPPH | 42.13 | TBHQ (22.21), BHT (>48) | This synthetic compound with four phenolic hydroxyls shows strong activity, superior to BHT but less potent than TBHQ in this specific DPPH assay. |
| ABTS | 24.35 | TBHQ (33.34), BHT (>48) | In the ABTS assay, the same tetraphenolic compound (MPBHQ) is more effective than the standard antioxidant TBHQ, showcasing how relative performance can depend on the assay mechanism. |
Disclaimer: The IC₅₀ values are highly dependent on specific experimental conditions (solvent, reaction time, etc.) and should be compared with caution across different studies. The data presented here is for illustrative and comparative purposes.
Insights into Structure-Antioxidant Activity Relationships (SAR)
The data, though from varied molecular families, reinforces key SAR principles applicable to the design of phenoxyanisole derivatives.
dot graph G { layout=neato; graph [bgcolor="transparent", pad="0.2,0.2"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="Figure 2. Key structural factors influencing antioxidant activity."; fontname="Arial"; fontsize=12; } dot
-
The Power of Catechol: The presence of two hydroxyl groups, particularly in the ortho position (a catechol moiety), dramatically enhances antioxidant activity. This is due to the ability to form a stable o-quinone upon oxidation and the potential for intramolecular hydrogen bonding, which stabilizes the resulting radical.[9]
-
Hydroxyl Groups are Essential: A single hydroxyl group provides a baseline level of activity, but this is often insufficient to compete with established standards like Trolox.[9]
-
Methoxy Groups as Modulators: While not as powerful as a hydroxyl group for direct radical scavenging, a methoxy group in the ortho or para position to a hydroxyl group acts as an electron-donating group, which can lower the O-H BDE and thus enhance the scavenging activity of the nearby hydroxyl group.
Experimental Protocol: A Self-Validating System
The following protocol for the DPPH assay is designed to be self-validating by including a known standard (Trolox), a negative control, and a blank, allowing for robust and reproducible data collection.
Objective: To determine the IC₅₀ value of a test compound (e.g., a phenoxyanisole derivative) against the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.
-
Test Compound Stock Solutions (e.g., 1 mM): Prepare stock solutions of your phenoxyanisole derivatives and Trolox in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in methanol.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 200 µL of methanol to three wells. This is for calibrating the spectrophotometer.
-
Control Wells: Add 100 µL of the DPPH stock solution and 100 µL of methanol to three wells. This represents 0% scavenging activity.
-
Sample Wells: Add 100 µL of the DPPH stock solution and 100 µL of each test compound dilution to triplicate wells.
-
Standard Wells: Add 100 µL of the DPPH stock solution and 100 µL of each Trolox dilution to triplicate wells.
-
-
Incubation:
-
Cover the plate to protect it from light.
-
Incubate at room temperature for 30 minutes. The reaction time should be kept consistent across all experiments.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using the microplate reader.
-
-
Data Analysis and Calculation:
-
Calculate Percent Inhibition: Use the following formula for each concentration of your test compounds and the Trolox standard: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the average absorbance of the control wells.
-
A_sample is the average absorbance of the sample or standard wells.
-
-
Determine IC₅₀: Plot the % Inhibition (Y-axis) against the concentration of the antioxidant (X-axis) using non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism or an equivalent. The IC₅₀ is the concentration that corresponds to 50% inhibition.
-
Conclusion and Future Directions
The diaryl ether scaffold, exemplified by phenoxyanisole, serves as a promising and highly tunable platform for developing potent synthetic antioxidants. Structure-activity relationship studies consistently demonstrate that the key to high potency lies in the strategic incorporation of multiple hydroxyl groups, particularly in a catechol-like arrangement, and modulation with electron-donating substituents such as methoxy groups.
While the compounds explored in this guide show promising activity in chemical assays like DPPH and ABTS, the ultimate goal is therapeutic relevance. Future work must bridge the gap between in vitro chemical reactivity and in vivo biological efficacy. This involves progressing the most potent candidates into cell-based assays to evaluate their ability to protect against cellular oxidative stress, followed by preclinical studies to assess their pharmacokinetic profiles and efficacy in disease models. By combining rational chemical design with robust, multi-tiered biological evaluation, the potential of phenoxyanisole derivatives as next-generation antioxidants can be fully realized.
References
- 1. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 8. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzene, 1-methoxy-4-phenoxy-
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with Benzene, 1-methoxy-4-phenoxy- is paramount. This understanding informs every subsequent step of the disposal process.
Core Structural Hazards:
-
Aromatic Ring (Benzene moiety): Benzene and its derivatives are a well-documented class of compounds with significant health risks. Benzene itself is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC).[1] Long-term exposure can lead to severe health effects, including leukemia.[1][2] While the toxicity of Benzene, 1-methoxy-4-phenoxy- has not been specifically determined, the presence of the benzene ring demands that it be treated as a potential carcinogen and mutagen.[3]
-
Ether Linkage (-O-): Ethers are notorious for their potential to form explosive peroxides upon exposure to air and light.[4][5] These peroxides are shock-sensitive and can detonate, posing a significant explosion hazard.[4] Although the tendency for peroxide formation varies among different ether structures, it is a critical consideration for any compound containing an ether linkage.
-
Phenoxy Group: Phenolic compounds can exhibit varying degrees of toxicity and may cause skin and eye irritation.[6]
Based on the GHS classification for Benzene, 1-methoxy-4-phenoxy-, it is known to cause skin and serious eye irritation.[6]
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C13H12O2 | PubChem[6] |
| Molecular Weight | 200.23 g/mol | PubChem[6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | PubChem[6] |
| Potential Hazards | Potential carcinogen (due to benzene moiety), peroxide formation (due to ether linkage), skin and eye irritant. | Inferred from related compounds[1][4][6] |
Pre-Disposal: Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during and after use. These steps are crucial to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
Ventilation:
-
All handling of Benzene, 1-methoxy-4-phenoxy- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up. Use an inert absorbent material like vermiculite or sand.
-
Do not use combustible materials like paper towels to absorb the spill.
-
The collected spill material must be treated as hazardous waste and disposed of accordingly.[8][9]
Step-by-Step Disposal Workflow
The disposal of Benzene, 1-methoxy-4-phenoxy- must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9]
Experimental Protocol for Waste Collection:
-
Waste Container Selection:
-
Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with aromatic ethers. A glass bottle with a screw cap is generally suitable.[8]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Benzene, 1-methoxy-4-phenoxy-," and the associated hazards (e.g., "Irritant," "Potential Carcinogen," "Peroxide-Former").
-
Include the date of waste accumulation.
-
-
Segregation:
-
Do not mix Benzene, 1-methoxy-4-phenoxy- waste with other waste streams unless specifically instructed to do so by your EHS office. Incompatible wastes can lead to dangerous reactions.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.
-
Store away from incompatible materials, such as strong oxidizing agents.[10]
-
-
Peroxide Prevention:
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of Benzene, 1-methoxy-4-phenoxy-.
Final Disposal: The Role of Institutional EHS
The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of your full waste container.[11]
-
Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste manifest, as required by your institution and local regulations.
Trustworthiness Through Self-Validating Systems
The protocols described in this guide are designed to be self-validating. By understanding the "why" behind each step—the carcinogenicity of the benzene ring, the explosive potential of the ether linkage, and the irritant nature of the compound—laboratory personnel are empowered to make informed, safe decisions. Adherence to these procedures not only ensures compliance with regulations but also fosters a culture of safety and responsibility within the laboratory.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. cehs.siu.edu [cehs.siu.edu]
- 6. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. fishersci.ca [fishersci.ca]
- 11. benchchem.com [benchchem.com]
Navigating the Safe Handling of Benzene, 1-methoxy-4-phenoxy-: A Guide for Laboratory Professionals
The information herein is grounded in the Globally Harmonized System (GHS) classification for this compound, which identifies it as a skin and eye irritant.[1] This guide extrapolates further safety measures based on the chemical's structural class—an aromatic ether—to provide a robust framework for its use.
Understanding the Hazards: A Proactive Approach to Safety
Benzene, 1-methoxy-4-phenoxy-, is classified with the following hazards:
Given its chemical structure as an aromatic ether, it is prudent to handle this compound with the assumption that it may have other potential hazards not yet fully characterized. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling Benzene, 1-methoxy-4-phenoxy-. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | ANSI-approved safety glasses with side shields | Double-gloving with chemically resistant gloves (e.g., Viton®, Silver Shield®/4H®) over a standard nitrile glove for splash protection.[2][3] | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Risk of Splash | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., Viton®, Butyl rubber).[2] Standard nitrile gloves are not recommended for prolonged contact with aromatic ethers.[4] | Chemical-resistant apron over a laboratory coat | If there is a potential for aerosolization and work is not conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] |
| Transfer and Dispensing | Chemical splash goggles | Chemically resistant gloves (e.g., Viton®, Butyl rubber).[2] | Laboratory coat | Work should be performed in a chemical fume hood. |
Experimental Protocol: Glove Selection and Use
The causality behind the specific glove recommendation is critical. Aromatic ethers can degrade common laboratory gloves, such as nitrile, leading to exposure.
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: For low-volume applications, don a pair of standard nitrile gloves first, followed by a pair of chemically resistant gloves. This double-gloving technique provides an additional layer of protection.
-
Doffing: To prevent skin contact, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Operational Plan: Safe Handling and Storage
A self-validating system for handling Benzene, 1-methoxy-4-phenoxy- involves meticulous attention to operational procedures and storage.
Handling Procedures:
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6]
-
Aerosol Prevention: When transferring or handling the substance, use techniques that minimize the generation of dusts or aerosols.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Storage Plan:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Segregation: Store separately from materials that could react with it.
Disposal Plan: Managing a Hazardous Waste Stream
All waste materials contaminated with Benzene, 1-methoxy-4-phenoxy- must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all contaminated materials, including gloves, disposable labware, and absorbent materials used for spills, in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "Benzene, 1-methoxy-4-phenoxy-".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[8]
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE Selection Workflow
Caption: Hazardous Waste Disposal Workflow
By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and scientific excellence within your laboratory. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety guidelines and to consult with your Environmental Health and Safety (EHS) department for any further questions.
References
- 1. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. gloves.com [gloves.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.ca [fishersci.ca]
- 8. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
